molecular formula C8H5BrN2O B3022159 6-Bromocinnolin-4-ol CAS No. 552330-87-7

6-Bromocinnolin-4-ol

Cat. No.: B3022159
CAS No.: 552330-87-7
M. Wt: 225.04 g/mol
InChI Key: VWMHMZLZLNLBPB-UHFFFAOYSA-N
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Description

6-Bromocinnolin-4-ol (CAS 876-88-0) is a brominated cinnoline derivative with the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol . This chemical compound is supplied as a high-purity solid, characterized by a melting point of 276-277 °C . As a versatile heterocyclic building block, it is valuable in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules; its reported synthetic route involves a diazotization reaction starting from 1-(2-amino-5-bromophenyl)ethanone . Researchers utilize this compound in developing novel synthetic methodologies and exploring new chemical entities. Proper handling procedures should be followed. Store sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMHMZLZLNLBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236514
Record name 6-Bromo-4-cinnolinol
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Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

876-88-0
Record name 6-Bromo-4-cinnolinol
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Record name 876-88-0
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Record name 6-Bromo-4-cinnolinol
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Record name 6-BROMO-4-CINNOLINOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Bromocinnolin-4-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Directive: Foundational Data and Chemical Identity

6-Bromocinnolin-4-ol is a heterocyclic organic compound belonging to the cinnoline family. Cinnolines are bicyclic aromatic compounds composed of a benzene ring fused to a pyridazine ring. The presence of the bromine atom and the hydroxyl group on the cinnoline scaffold suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The core identifying information for this compound is summarized below.

PropertyValueSource
CAS Number 876-88-0
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol

Scientific Integrity & Logic: Synthesis, Reactivity, and Applications

A comprehensive search of the scientific literature and chemical databases reveals a significant gap in the available information specifically for this compound. While the broader class of cinnoline derivatives has been explored for various pharmacological activities, detailed experimental data for this particular bromo-substituted analog is not readily accessible.

This guide will, therefore, leverage available information on the general synthesis and reactivity of the cinnoline core, as well as closely related analogs, to provide a predictive but scientifically grounded overview for researchers.

Synthesis of the Cinnoline Scaffold: General Approaches

The synthesis of the cinnoline ring system is a well-established area of organic chemistry. Several named reactions can be employed to construct this heterocyclic core, which could be adapted for the synthesis of this compound. The choice of a specific synthetic route would depend on the availability of the starting materials, desired scale, and tolerance to various reaction conditions.

One of the most common methods for cinnoline synthesis is the Richter Cinnoline Synthesis . This reaction typically involves the diazotization of a substituted 2-(1-alkenyl)aniline, followed by an intramolecular cyclization.

Conceptual Experimental Workflow: Richter-type Synthesis

G cluster_0 Starting Material Preparation cluster_1 Diazotization cluster_2 Intramolecular Cyclization cluster_3 Purification A Substituted 2-alkenylaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C Cinnoline Product B->C Heat or Catalyst D Purified Cinnoline C->D Chromatography or Recrystallization

Caption: Conceptual workflow for a Richter-type cinnoline synthesis.

Another classical approach is the Widman-Stoermer Synthesis , which involves the cyclization of an α-aryl-hydrazone of an α-ketoester.

Causality in Synthetic Strategy: The choice between these methods would be dictated by the commercial availability of the appropriately substituted aniline or hydrazone precursors. For this compound, a potential starting material for a Richter-type synthesis could be a 2-alkenyl-5-bromoaniline derivative. The subsequent introduction of the hydroxyl group at the 4-position might be achieved through various oxidation or substitution reactions on the cinnoline core.

Predicted Chemical Reactivity

The chemical reactivity of this compound is expected to be influenced by the electronic properties of the cinnoline ring system, as well as the bromo and hydroxyl substituents.

  • The Cinnoline Ring: The pyridazine portion of the cinnoline ring is electron-deficient, which can influence its susceptibility to nucleophilic attack. The benzene ring, on the other hand, can undergo electrophilic substitution, with the position of substitution being directed by the existing bromo and hydroxyl groups.

  • The Bromine Atom: The bromine atom at the 6-position is a versatile functional group. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, making it a key site for molecular diversification in drug discovery programs.

  • The Hydroxyl Group: The hydroxyl group at the 4-position can be readily converted into other functional groups. For example, it can be transformed into a chloro group using reagents like phosphorus oxychloride (POCl₃), which can then serve as a leaving group for nucleophilic substitution reactions. This position is crucial for the introduction of various side chains that can modulate the biological activity of the molecule.

Logical Relationship of Functional Group Reactivity

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) A->B at C6-Br D Derivatization of Hydroxyl Group (e.g., Chlorination) A->D at C4-OH C Nucleophilic Aromatic Substitution D->C at C4

Caption: Key reactivity sites on the this compound scaffold.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the broader class of cinnoline derivatives has shown a wide range of pharmacological effects. These include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory activities. The cinnoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

The presence of the bromine atom on this compound makes it an attractive starting point for the synthesis of a library of analogs for high-throughput screening. By utilizing the cross-coupling and substitution reactions described above, researchers can systematically modify the structure of the molecule to optimize its interaction with a specific biological target.

Visualization & Formatting: Data and Protocols

Due to the lack of specific experimental data for this compound in the public domain, it is not possible to provide detailed, validated experimental protocols or summarize quantitative data in tables. The information presented in this guide is based on established principles of organic chemistry and the known reactivity of related compounds.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with significant potential as a building block in medicinal chemistry. The lack of available data highlights an opportunity for further research into its synthesis, characterization, and biological evaluation. Future work should focus on developing a reliable synthetic route to this compound, followed by a thorough investigation of its chemical reactivity and a systematic screening for potential pharmacological activities. The insights gained from such studies could pave the way for the discovery of novel therapeutic agents based on the this compound scaffold.

References

Due to the absence of specific literature on this compound, a formal reference list cannot be compiled. The information provided is based on general knowledge of organic chemistry and the chemistry of cinnoline derivatives as a class of compounds.

A Technical Guide to the Spectral Analysis of 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectral characterization of 6-Bromocinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a complete set of publicly available experimental spectra, this document leverages high-fidelity predictive models for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside established principles of Infrared (IR) spectroscopy. Each analytical technique is detailed with a robust, field-proven experimental protocol, a thorough interpretation of the (predicted) spectral data, and the underlying scientific rationale. This guide is designed to serve as an essential resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding of the structural elucidation of substituted cinnolines.

Introduction: The Significance of this compound

The cinnoline scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties[1]. This compound, as a substituted derivative, presents a valuable synthon for the development of novel therapeutic agents. The bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The 4-ol (or its tautomeric 4-one form) is a key pharmacophoric feature.

Accurate structural confirmation and purity assessment are paramount in the drug discovery pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectral data for this compound, empowering researchers to confidently identify and characterize this important molecule.

It is important to note that this compound exists in a tautomeric equilibrium with 6-Bromo-1H-cinnolin-4-one. Spectroscopic evidence from analogous heterocyclic systems, such as 4-hydroxyquinoline, suggests that the keto (cinnolin-4-one) tautomer is generally more stable[1]. The interpretations within this guide will consider both tautomeric forms where relevant.

Molecular Structure and Tautomerism of this compound

6-Bromocinnolin-4-ol_Tautomerism cluster_0 This compound (Enol Form) cluster_1 6-Bromo-1H-cinnolin-4-one (Keto Form) A B A->B Tautomerization B->A

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality NMR spectra.

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR[2].

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for heterocyclic compounds with polar functional groups. Other potential solvents include deuterated chloroform (CDCl₃) or methanol (CD₃OD)[3].

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution[2].

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter[4]. The final volume should be around 0.6 mL, corresponding to a height of about 4-5 cm in the tube[2].

  • Capping and Labeling: Securely cap the NMR tube and label it clearly[4].

Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: A standard one-pulse sequence.

    • Temperature: 298 K (25 °C).

    • Spectral Width: ~15 ppm, centered around 7-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds to allow for full proton relaxation.

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., with a 30° pulse).

    • Temperature: 298 K (25 °C).

    • Spectral Width: ~220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR due to the low natural abundance of ¹³C[2].

NMR Data Acquisition Workflow

NMR_Workflow A Sample Weighing (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolution in Deuterated Solvent (e.g., DMSO-d₆) A->B C Filtration into 5 mm NMR Tube B->C D Spectrometer Setup (Locking & Shimming) C->D E ¹H NMR Acquisition (16-64 Scans) D->E F ¹³C NMR Acquisition (≥1024 Scans) D->F G Data Processing (Fourier Transform, Phasing, Baseline Correction) E->G F->G H Spectral Analysis & Interpretation G->H

Caption: A streamlined workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound (in its more stable keto form) in DMSO-d₆ is summarized below. Chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group, as well as the aromatic ring currents.

Table 1: Predicted ¹H NMR Data for this compound (Keto Form)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.2d~8.0
H-5~8.0d~2.0
H-7~7.8dd~9.0, ~2.0
H-8~7.6d~9.0
N1-H>12.0br sN/A

Disclaimer: These are predicted values and may differ from experimental results. Predictions are based on computational models and analysis of similar structures.

Interpretation of the ¹H NMR Spectrum:

  • N1-H Proton: The proton on the N1 nitrogen of the keto tautomer is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a very high chemical shift (>12.0 ppm)[1].

  • Aromatic Protons: The protons on the benzene ring (H-5, H-7, H-8) will appear in the aromatic region (7.5-8.1 ppm).

    • H-5: This proton is ortho to the bromine atom and will likely appear as a doublet with a small coupling constant due to meta-coupling with H-7.

    • H-7: This proton is coupled to both H-8 (ortho-coupling, larger J value) and H-5 (meta-coupling, smaller J value), resulting in a doublet of doublets.

    • H-8: This proton is ortho to H-7 and will appear as a doublet.

  • H-3 Proton: The proton on the pyridazinone ring is expected to be downfield due to the influence of the adjacent nitrogen and carbonyl group, likely appearing as a doublet due to coupling with the N1-H proton (this coupling may not always be resolved).

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

**Table 2: Predicted ¹³C NMR Data for 6-Bromoc### 3. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal[5].

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface[6]. This is crucial for obtaining a high-quality spectrum.

  • Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue[5][6].

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by vibrations characteristic of its aromatic rings and functional groups. The keto tautomer is expected to show the following key absorptions:

Table 3: Predicted Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3200 - 2800Broad, MN-H stretching (from the lactam C=O-NH group)
~1660 - 1640SC=O stretching (amide I band of the cyclic lactam)
~1610 - 1580M-SC=N and C=C stretching (aromatic rings)
~1500 - 1400MC=C stretching (aromatic rings)
~850 - 800SC-H out-of-plane bending (indicative of substitution pattern)
~1100-1000MC-Br stretching

Disclaimer: These are predicted absorption ranges based on established correlation tables and may differ from experimental results.

Interpretation of the IR Spectrum:

  • N-H and C=O Stretching: The most diagnostic peaks for the keto tautomer are the N-H and C=O stretching vibrations. A broad absorption in the 3200-2800 cm⁻¹ region due to N-H stretching, and a strong, sharp absorption around 1650 cm⁻¹ for the carbonyl (amide I) stretch would be strong evidence for the predominance of the cinnolin-4-one form[1].

  • Aromatic Ring Vibrations: Multiple bands in the 1610-1400 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the bicyclic aromatic system.

  • C-H Bending: Strong absorptions in the 900-650 cm⁻¹ "fingerprint" region arise from C-H out-of-plane bending, which is characteristic of the substitution pattern on the aromatic ring.

  • C-Br Stretch: A medium intensity band is expected in the lower frequency region (around 1050 cm⁻¹) corresponding to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol for Electron Ionization (EI) MS

Electron Ionization is a classic, high-energy ionization technique that produces complex fragmentation patterns, useful for structural elucidation and library matching.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, this can be done using a direct insertion probe or via gas chromatography (GC-MS)[7].

  • Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (M⁺•), which is the molecular ion[8].

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals[9].

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at its specific m/z, generating the mass spectrum.

Predicted Mass Spectral Data

The mass spectrum of this compound will have several key features.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular Formula C₈H₅BrN₂O
Molecular Weight ~225.04 g/mol
Exact Mass ~223.96 g/mol
Molecular Ion (M⁺•) m/z ~224 and ~226 in an approximate 1:1 ratio
Key Fragmentation Pathways Loss of CO, loss of N₂, loss of Br•, loss of HCN

Disclaimer: The fragmentation pattern is predicted based on common fragmentation rules for heterocyclic and brominated compounds.

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The most crucial feature will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a nearly 1:1 ratio), the molecular ion will appear as a pair of peaks of almost equal intensity at m/z ~224 (for the ⁷⁹Br isotope) and m/z ~226 (for the ⁸¹Br isotope). This characteristic "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Fragmentation Pattern: The high-energy EI process is expected to induce fragmentation of the cinnoline ring. Key predicted fragmentation pathways include:

    • [M - CO]⁺•: Loss of a neutral carbon monoxide molecule (28 Da) from the cinnolin-4-one ring, a common fragmentation for cyclic ketones and lactams. This would result in isotopic peaks around m/z 196/198.

    • [M - N₂]⁺•: Expulsion of a stable nitrogen molecule (28 Da), characteristic of many nitrogen-containing heterocycles.

    • [M - Br]⁺: Loss of a bromine radical (79 or 81 Da), leading to a fragment at m/z ~145.

    • Loss of HCN: Subsequent fragmentation of the ring system could involve the loss of hydrogen cyanide (27 Da).

Predicted MS Fragmentation of this compound

MS_Fragmentation A [M]⁺• m/z 224/226 B [M - CO]⁺• m/z 196/198 A->B - CO C [M - Br]⁺ m/z 145 A->C - Br• D Further Fragments B->D - N₂ / HCN C->D - N₂ / CO

Caption: Key predicted fragmentation pathways for this compound under Electron Ionization.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining predicted ¹H and ¹³C NMR data, characteristic IR absorptions, and the distinctive isotopic patterns and fragmentation in mass spectrometry, researchers can achieve unambiguous identification of this valuable heterocyclic compound. The detailed experimental protocols provided herein serve as a practical resource for obtaining high-quality data, ensuring the scientific integrity required for advanced research and development in medicinal chemistry.

References

  • NMR Sample Preparation. (n.d.).
  • Hornak, J. P. (n.d.). The Basics of NMR - Sample Preparation. Retrieved January 5, 2026, from [Link].

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved January 5, 2026, from a commercial supplier's blog on NMR best practices.
  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved January 5, 2026, from [Link].

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 5, 2026, from [Link].

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 5, 2026, from [Link].

  • Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved January 5, 2026, from a university document outlining the SOP for their instrument.
  • Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved January 5, 2026, from [Link].

  • Wishart, D. S., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Retrieved from [Link].

  • ChemAxon. (n.d.). NMR Predictor. Retrieved January 5, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9208, Cinnoline. Retrieved January 5, 2026, from [Link].

  • Creative Proteomics. (n.d.). Electron Ionization. Retrieved January 5, 2026, from a proteomics service provider's technical resources.
  • Allen, F., et al. (2021). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 11(10), 665. Retrieved from [Link].

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved January 5, 2026, from [Link].

  • SHIMADZU CORPORATION. (n.d.). Ionization Modes: EI. Retrieved January 5, 2026, from [Link].

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3740. Retrieved from [Link].

Sources

6-Bromocinnolin-4-ol and Its Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The cinnoline nucleus, a 1,2-benzodiazine heterocyclic system, represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] This technical guide focuses on the 6-bromocinnolin-4-ol core, a strategically functionalized starting point for the development of novel therapeutic agents. We will explore plausible and robust synthetic routes to access this core, detail key chemical transformations for diversification, and analyze its potential in medicinal chemistry by drawing parallels with structurally related pharmacophores. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights into leveraging this promising chemical scaffold.

Introduction: The Cinnoline Scaffold in Drug Discovery

Cinnoline and its derivatives have attracted significant interest from synthetic and medicinal chemists due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anxiolytic properties.[1][3] As an isostere of quinoline and isoquinoline, the cinnoline framework provides a unique arrangement of nitrogen atoms that influences its physicochemical properties and its ability to interact with biological targets.[2]

The focus of this guide, this compound, possesses two key features that make it a particularly attractive starting point for library synthesis:

  • The 4-hydroxy group: This functionality exists in tautomeric equilibrium with its keto form, cinnolin-4(1H)-one. This position is crucial for establishing interactions with biological targets and serves as a handle for further chemical modification. Analogs like 4-hydroxyquinolines are known to possess a wide range of pharmacological activities.[4][5]

  • The 6-bromo substituent: The introduction of a bromine atom can significantly enhance the biological activity of a molecule through favorable halogen bonding interactions and by modulating its metabolic stability and lipophilicity.[6][7] Critically, the bromine atom is an exceptionally versatile synthetic handle for introducing molecular diversity via modern palladium-catalyzed cross-coupling reactions.[8][9]

This guide will provide a comprehensive framework for synthesizing and utilizing the this compound core to generate novel chemical entities with therapeutic potential.

Synthesis of the this compound Core

Direct, optimized synthetic protocols for this compound are not widely reported. However, established named reactions for cinnoline synthesis can be logically adapted. The choice of a synthetic route is dictated by the availability of appropriately substituted starting materials. The Borsche-Witte synthesis is a robust and adaptable method.[10][11]

Proposed Synthetic Pathway: The Borsche–Witte Cyclization

This classical approach involves the diazotization of an ortho-aminoacetophenone followed by intramolecular cyclization. The causality behind this strategy is the reliable formation of a reactive diazonium salt intermediate which readily undergoes cyclization to form the stable cinnoline ring system.

Borsche_Witte_Synthesis A 2-Amino-5-bromoacetophenone B Arenediazonium Salt Intermediate A->B NaNO₂, aq. HCl 0-5 °C C This compound B->C Intramolecular Cyclization (Spontaneous)

Caption: Proposed Borsche-Witte synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, incorporating in-process controls to ensure the successful formation of the target compound.

Objective: To synthesize this compound from 2-amino-5-bromoacetophenone.

Materials:

  • 2-Amino-5-bromoacetophenone

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel 60 F254)

  • Standard laboratory glassware and equipment

Step-by-Step Methodology:

  • Preparation of Starting Material Solution:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-5-bromoacetophenone (10.0 g, 46.7 mmol) in a mixture of concentrated HCl (30 mL) and water (30 mL).

    • Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring. The formation of a fine slurry of the hydrochloride salt is expected. Causality: The acidic medium is required for the formation of nitrous acid in the next step, and the low temperature stabilizes the resulting diazonium salt.

  • Diazotization:

    • Dissolve sodium nitrite (3.56 g, 51.4 mmol, 1.1 eq) in water (15 mL) and cool the solution to 0 °C.

    • Add the cold NaNO₂ solution dropwise to the stirred suspension from Step 1 over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting clear, yellowish solution for an additional 30 minutes at 0-5 °C. Self-Validation: A spot test with starch-iodide paper should be positive, indicating a slight excess of nitrous acid and complete diazotization.

  • Cyclization and Isolation:

    • Remove the ice bath and allow the reaction mixture to warm slowly to room temperature. The solution is typically left to stand for 12-18 hours. During this time, a precipitate will form as the intramolecular cyclization proceeds.

    • Collect the resulting solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Wash the filter cake with a small amount of cold ethanol followed by diethyl ether to facilitate drying.

    • Dry the crude product under vacuum to yield this compound.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

    • In-Process Control: Monitor the reaction progress and purity of the final product using TLC (e.g., mobile phase: 10% methanol in dichloromethane). The product should appear as a single spot with a distinct Rf value compared to the starting material.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.

Chemical Reactivity and Derivatization Strategies

The this compound scaffold offers two primary points for chemical diversification, enabling the synthesis of large compound libraries for screening.

Derivatization_Pathways Core This compound Intermediate 6-Bromo-4-chlorocinnoline Core->Intermediate POCl₃ or SOCl₂ Deriv_B 6-Aryl/Alkynyl Derivatives (via C-C coupling) Core->Deriv_B Suzuki, Sonogashira, etc. (Pd Catalyst, Base) Deriv_C 6-Amino/Alkoxy Derivatives (via C-N/C-O coupling) Core->Deriv_C Buchwald-Hartwig (Pd Catalyst, Base) Deriv_A 4-Amino/Alkoxy/Thio Derivatives Intermediate->Deriv_A Nucleophilic Substitution (e.g., R-NH₂, R-OH, R-SH)

Caption: Key derivatization pathways from this compound.

Functionalization at the 4-Position

The 4-hydroxyl group can be readily converted into a 4-chloro group, which is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This two-step sequence is a cornerstone for introducing a wide variety of functionalities.

Protocol: Synthesis of 6-Bromo-4-chlorocinnoline

  • Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting heterocyclic hydroxyl groups into chlorides.[12]

  • Add this compound (1.0 eq) to a flask containing POCl₃ (10 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to pH 8-9.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

The resulting 6-bromo-4-chlorocinnoline can then be reacted with various nucleophiles (amines, alcohols, thiols) to generate diverse libraries of 4-substituted cinnolines.

Functionalization at the 6-Position

The 6-bromo position is ideal for palladium-catalyzed cross-coupling reactions.[8] This allows for the introduction of aryl, heteroaryl, alkynyl, and other groups, which is critical for exploring structure-activity relationships (SAR).

Protocol: Suzuki Cross-Coupling Reaction

  • Rationale: The Suzuki coupling is a robust and versatile C-C bond-forming reaction with high functional group tolerance, making it a workhorse in medicinal chemistry.[13]

  • In a reaction vial, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Seal the vial and heat the reaction to 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

Medicinal Chemistry Applications & Potential Biological Targets

While this compound itself is a building block, its derivatives hold significant therapeutic promise. The broader cinnoline class has demonstrated a wide range of activities.[1][14]

Derivative ClassExample ActivityTarget(s)Reference(s)
Cinnolinones Anticancerc-Met Kinase[1]
4-Substituted Cinnolines PI3K InhibitionPI3Kα, β, γ, δ[15]
Cinnoline Carboxamides AnxiolyticGABA-A Receptor[1]
Fused Cinnolines Anti-inflammatoryNot specified[1][14]
Bromo-Quinolines/Quinazolines AnticancerKinases (e.g., EGFR)[16][17]

Table 1: Representative Biological Activities of Cinnoline and Related Heterocyclic Derivatives.

Cinnolines as Kinase Inhibitors

The structural similarity of cinnolines to quinolines and quinazolines, which are scaffolds found in numerous FDA-approved kinase inhibitors (e.g., gefitinib, lapatinib), strongly suggests their potential in this area.[16] A recent study identified cinnoline derivatives as potent, nanomolar inhibitors of Phosphoinositide 3-kinases (PI3Ks), a critical family of enzymes in cancer signaling.[15]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates Downstream Cell Survival, Growth, Proliferation AKT->Downstream Inhibitor Cinnoline Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway, a potential target for cinnoline derivatives.

The this compound core is an excellent starting point for developing kinase inhibitors. The 4-position can be substituted with groups known to interact with the hinge region of the ATP-binding pocket, while the 6-position can be functionalized to extend into solvent-exposed regions, improving potency and selectivity.

Structure-Activity Relationship (SAR) Insights

Based on published data for cinnolines and related heterocycles, a predictive SAR can be established to guide library design.[1][18][19]

  • 4-Position: Substitution at this position is critical. Small, flexible amine-containing groups often form key hydrogen bonds in kinase hinge regions.

  • 6-Position: The 6-bromo substituent itself can enhance potency through halogen bonding. Replacing the bromine with small, lipophilic groups or hydrogen-bond acceptors via cross-coupling can be used to probe specific pockets on a target protein.

  • 3-Position: While unsubstituted in the parent core, derivatization at C3 (e.g., with carboxamide groups) has been shown to modulate activity and is a key avenue for optimization.[1]

  • Benzene Ring Substituents: Further substitution on the benzene ring (e.g., at positions 7 or 8) can be used to fine-tune physicochemical properties like solubility and metabolic stability.

Future Perspectives & Conclusion

The this compound scaffold is a highly versatile and promising starting point for medicinal chemistry campaigns. Its strategic pre-functionalization at two key positions allows for the rapid and efficient generation of diverse chemical libraries.

Future research should focus on:

  • Library Synthesis: Employing the derivatization strategies outlined herein to build focused libraries targeting specific protein families, particularly kinases.

  • Target-Based Screening: Evaluating these libraries against panels of kinases (e.g., PI3K, BTK, c-Met) implicated in cancer and autoimmune diseases.[1]

  • Lead Optimization: For active hits, further optimization of the scaffold at other positions (C3, C7, C8) should be undertaken to improve potency, selectivity, and drug-like properties.

References

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An Investigative Guide to the Potential Therapeutic Targets of 6-Bromocinnolin-4-ol: A Predictive Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromocinnolin-4-ol is a distinct heterocyclic molecule built upon the cinnoline scaffold, a structure recognized as a "privileged" core in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1] Despite the rich pharmacology of the cinnoline family, this compound itself remains largely uncharacterized in the scientific literature. This guide addresses this knowledge gap by providing a predictive and actionable framework for identifying and validating its most probable therapeutic targets. By synthesizing data from structurally analogous cinnoline, quinoline, and quinazolinone derivatives, we postulate that this compound holds significant potential as a modulator of protein kinases and GABA-A receptors. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a structured, evidence-based rationale and detailed experimental workflows to systematically investigate this promising compound.

Part 1: The Cinnoline Scaffold: A Foundation for Diverse Pharmacology

The cinnoline ring system, a bicyclic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of synthetic and medicinal chemistry for over a century.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anxiolytic properties.[2][3][4][5] The strategic placement of a bromine atom, as in this compound, is a common tactic in drug design to enhance metabolic stability, improve membrane permeability, and introduce specific halogen bonding interactions that can increase binding affinity to biological targets.[1] Given the absence of direct biological data for this compound, this guide employs a logical, inference-based approach to prioritize and explore its most promising therapeutic avenues.

Part 2: Primary Putative Target Class: Protein Kinases

The most compelling hypothesis for the biological action of this compound is the modulation of protein kinase activity. This assertion is grounded in extensive evidence from both the cinnoline family and its structural isosteres, which are potent kinase inhibitors.

Rationale for Kinase Targeting:

  • Cinnoline Precedent: Multiple studies have successfully developed cinnoline derivatives as potent inhibitors of key kinases, including Leucine-Rich Repeat Kinase 2 (LRRK2), implicated in Parkinson's disease, and Phosphoinositide 3-kinase (PI3K), a central node in cancer signaling.[6][7]

  • Structural Analogy: The quinoline and quinazolinone scaffolds, which are structurally very similar to cinnoline, are the basis for numerous FDA-approved kinase inhibitors.[8] Their derivatives are known to target a wide range of kinases, including c-Met, EGFR, and VEGFR.[9][10]

  • Pharmacophore Contribution: The 6-bromo substitution is a feature found in many active kinase inhibitors, suggesting its importance in target engagement.[11] The 4-ol (or 4-oxo tautomer) group provides a crucial hydrogen bond donor/acceptor site, common in kinase hinge-binding motifs.

High-Priority Kinase Targets & Pathways:

The PI3K/Akt/mTOR pathway stands out as a primary system of interest due to the documented success of cinnoline derivatives as potent PI3K inhibitors.[7]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound (Hypothesized Target) Inhibitor->PI3K

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Validation Workflow for Kinase Targets

A multi-tiered, self-validating experimental cascade is essential to confirm and characterize kinase inhibition. This workflow is designed to move from broad, unbiased screening to specific, mechanistic validation.

Kinase_Workflow Start Start: This compound KinomeScan Step 1: Broad Kinase Panel Screen (e.g., KinomeScan®) Start->KinomeScan IC50 Step 2: In Vitro Enzymatic Assay (e.g., ADP-Glo™) KinomeScan->IC50 Identify Hits CETSA Step 3: Cellular Target Engagement Assay (e.g., CETSA®) IC50->CETSA Confirm Potency WesternBlot Step 4: Downstream Pathway Analysis (Western Blot) CETSA->WesternBlot Confirm In-Cell Binding End Validated Hit WesternBlot->End Confirm Mechanism

Caption: A sequential workflow for the validation of this compound as a kinase inhibitor.

Protocol 1: Broad Kinase Panel Screening

  • Objective: To perform an unbiased screen of this compound against a large panel of human kinases to identify high-probability targets.

  • Causality: This initial step is critical to cast a wide net and avoid confirmation bias. A binding-based assay like DiscoverX's KINOMEscan® is chosen over an enzymatic assay for the initial screen because it is less prone to artifacts from compound interference and directly measures binding, which is the first step of inhibition.

  • Methodology:

    • Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

    • Submit the compound to a commercial vendor (e.g., Eurofins DiscoverX) for screening against their full kinase panel at a standard concentration (e.g., 10 µM).

    • The assay principle involves the compound competing with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

    • Data Analysis: Results are typically provided as '% Control' or '% Inhibition'. Identify kinases with >90% inhibition as primary hits for further validation.

Protocol 2: In Vitro Enzymatic IC50 Determination

  • Objective: To quantify the potency of this compound against the primary hit(s) identified in Step 1.

  • Causality: This step confirms that binding translates to functional enzymatic inhibition and establishes a dose-response relationship, yielding the IC50 value—a key metric for potency. The ADP-Glo™ (Promega) assay is selected as it is a robust, luminescence-based universal kinase assay that measures the conversion of ADP to ATP.

  • Methodology (Example for PI3Kα):

    • Prepare a serial dilution of this compound in assay buffer, typically ranging from 100 µM to 1 nM in 10-point, 3-fold dilutions.

    • In a 384-well plate, add 2.5 µL of the compound dilution.

    • Add 2.5 µL of a solution containing recombinant PI3Kα enzyme and its substrate (e.g., PIP2).

    • Initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

    • Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot the % inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

  • Objective: To verify that this compound directly binds to and stabilizes its target kinase inside intact cells.

  • Causality: A compound can be a potent enzyme inhibitor in vitro but fail to engage its target in the complex cellular environment. CETSA provides definitive proof of target engagement in a physiological context. The principle is that a ligand binding to its target protein confers thermal stability.

  • Methodology:

    • Culture appropriate cells (e.g., MCF-7 for PI3K) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x IC50) for 1 hour.

    • Harvest the cells, wash, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

    • Lyse the cells by freeze-thaw cycles.

    • Pellet the precipitated, aggregated proteins by centrifugation at 20,000 x g for 20 minutes.

    • Collect the supernatant containing the soluble, non-denatured protein fraction.

    • Analyze the amount of the target kinase remaining in the supernatant by Western Blot or ELISA.

    • Data Analysis: Plot the percentage of soluble target protein versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms cellular engagement.

Part 3: Secondary Putative Target Class: GABA-A Receptors

An alternative and compelling therapeutic avenue for cinnoline derivatives lies in the modulation of the central nervous system, specifically through interaction with γ-aminobutyric acid type A (GABA-A) receptors.[3]

Rationale for GABA-A Receptor Targeting:

  • Patented Cinnoline Modulators: Substituted cinnoline derivatives have been specifically designed and patented as modulators of GABA-A receptors, indicating the scaffold is well-suited for binding to this ligand-gated ion channel.[12]

  • Anxiolytic and Sedative Potential: The broader class of cinnolines has been reported to have anxiolytic and sedative properties, effects commonly mediated by positive allosteric modulation of GABA-A receptors.[3][5]

  • Structural Mimicry: The cinnoline core can be viewed as a bioisostere of other heterocyclic scaffolds known to bind to the benzodiazepine site on the GABA-A receptor complex.

Experimental Validation Workflow for GABA-A Receptor Modulation

Confirming activity at GABA-A receptors requires a combination of binding and functional electrophysiology assays.

GABAA_Workflow Start Start: This compound BindingAssay Step 1: Radioligand Binding Assay (e.g., [3H]flumazenil) Start->BindingAssay TEVC Step 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes BindingAssay->TEVC Confirm Binding End Validated Modulator TEVC->End Characterize Function

Caption: Workflow for validating this compound as a GABA-A receptor modulator.

Protocol 4: Radioligand Binding Assay

  • Objective: To determine if this compound can displace a known ligand from the benzodiazepine binding site of the GABA-A receptor.

  • Causality: This is the primary step to confirm a direct interaction with the receptor complex. Using a radiolabeled antagonist like [3H]flumazenil ensures that displacement is due to competition at the binding site.

  • Methodology:

    • Prepare crude synaptic membranes from rat or bovine cerebral cortex.

    • In a 96-well plate, incubate the membranes with a fixed concentration of [3H]flumazenil (e.g., 1 nM) and varying concentrations of this compound (1 nM to 100 µM).

    • Include control wells for total binding (no competitor) and non-specific binding (a saturating concentration of a non-labeled ligand, e.g., 10 µM diazepam).

    • Incubate on ice for 60 minutes.

    • Rapidly terminate the reaction by vacuum filtration through GF/B filters, washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the Ki (inhibitory constant) by fitting the data to a one-site competition model. A low Ki value indicates high binding affinity.

Protocol 5: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Objective: To functionally characterize the effect of this compound on GABA-A receptor activity.

  • Causality: Binding does not equal function. This gold-standard electrophysiology assay directly measures the flow of chloride ions through the receptor channel, allowing for precise characterization of the compound's effect as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), direct agonist, or antagonist.[13]

  • Methodology:

    • Prepare cRNA for the desired GABA-A receptor subunits (e.g., human α1, β2, γ2L).

    • Inject the cRNA mixture into Stage V-VI Xenopus laevis oocytes. Incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in a recording chamber continuously perfused with buffer.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.

    • To test for modulatory effects: a. Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline inward current. b. Co-apply the same EC10 concentration of GABA along with this compound (e.g., 1 µM). c. An enhancement of the current indicates positive modulation (PAM), while a reduction indicates negative modulation (NAM).

    • To test for direct agonist effects: Apply this compound in the absence of GABA. An induced inward current indicates agonist activity.

    • Data Analysis: Measure the peak current amplitude for each condition. Express the modulatory effect as a percentage change from the GABA-alone response. Generate a dose-response curve to determine the EC50 (for potentiation) or IC50 (for inhibition).

Part 4: Data Synthesis and Future Directions

The successful execution of these workflows will provide a robust, multi-faceted dataset to define the therapeutic potential of this compound.

Table 1: Hypothetical Data Summary for Target Validation

Assay Type Target/Pathway Parameter Expected Result for a "Hit" Implication
Kinase Panel Screen 450+ Kinases % Inhibition @ 10 µM >90% for a specific kinase (e.g., PI3Kα) Identifies primary target(s)
In Vitro Enzymatic PI3Kα IC50 < 1 µM Confirms potent enzyme inhibition
CETSA PI3Kα in MCF-7 cells ΔTm (Melting Temp. Shift) > 2 °C Confirms target engagement in live cells
Western Blot p-Akt (Ser473) % Reduction @ 1 µM > 50% Validates functional pathway inhibition
Radioligand Binding GABA-A Receptor Ki (vs [3H]flumazenil) < 5 µM Confirms binding to the receptor complex

| TEVC Electrophysiology| α1β2γ2L GABA-A Receptor | % Modulation of GABA EC10 | > 100% @ 1 µM | Characterizes as a potent PAM |

Future Directions:

Upon successful validation of a primary target, the path forward will focus on lead optimization. The 6-bromo and 4-ol positions of the cinnoline core are prime handles for medicinal chemistry exploration. Structure-activity relationship (SAR) studies, involving the synthesis of analogs with modifications at these and other positions, will be crucial for improving potency, selectivity, and drug-like properties (ADME/Tox). This structured, hypothesis-driven approach provides the most efficient path to unlocking the full therapeutic potential of this compound.

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The Cinnoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quest for novel therapeutic agents is a perpetual challenge in medicinal chemistry, demanding the exploration of unique chemical scaffolds that offer diverse biological activities. Among the myriad of heterocyclic systems, cinnoline (1,2-benzodiazine) has emerged as a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2] This technical guide provides a comprehensive review of the cinnoline core, delving into its synthesis, multifaceted pharmacological profile, and its burgeoning role in the development of next-generation therapeutics. We will explore the causality behind the design of cinnoline-based drugs, detail key experimental protocols, and present a forward-looking perspective on the future of this versatile scaffold in drug discovery.

The Cinnoline Nucleus: A Profile of a Versatile Pharmacophore

Cinnoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring.[3] This unique arrangement of two adjacent nitrogen atoms within the six-membered ring makes it an isostere of quinoline and isoquinoline, bestowing upon it a distinct electronic and steric profile.[2][4] This inherent structure allows for a wide array of substitutions, enabling medicinal chemists to fine-tune the molecule's physicochemical properties and biological activity.[5]

The versatility of the cinnoline scaffold is evidenced by its ability to interact with a diverse range of biological targets, including enzymes like kinases and topoisomerases, as well as G-protein coupled receptors.[2][6] This broad target spectrum has led to the discovery of cinnoline derivatives with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic properties.[1][4]

Caption: Core structure and key features of the Cinnoline nucleus.

Synthetic Strategies: Building the Cinnoline Core

The synthesis of the cinnoline ring system is a cornerstone of its exploration in drug discovery. Several classical and modern synthetic routes have been established, each offering distinct advantages in terms of substrate scope, yield, and regioselectivity. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern on the final molecule, a critical factor in modulating its biological activity.

Classical Synthetic Routes

The initial synthesis of cinnoline was achieved by Richter through the diazotization of ortho-amino-phenylpropionic acid followed by cyclization.[4][7] Other foundational methods include the Widman-Stoermer and Borsche-Herbert cyclizations.[7][8] These methods, while historically significant, often require harsh reaction conditions and may have limited substrate scope.

Modern Synthetic Methodologies

Contemporary organic synthesis has introduced more efficient and versatile methods for constructing the cinnoline core. These include transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, which offer milder conditions, shorter reaction times, and higher yields.[9][10]

Experimental Protocol: Microwave-Assisted Synthesis of Polyfunctional Cinnolines

This protocol provides a general procedure for the synthesis of substituted cinnoline derivatives, a method noted for its efficiency and high yields.[10]

Materials:

  • Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate

  • Appropriate nitroolefins

  • Dioxane (anhydrous)

  • Piperidine

  • Microwave reactor

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a microwave-safe reaction vessel, combine the ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate (1 equivalent) and the desired nitroolefin (1.2 equivalents).

  • Add anhydrous dioxane as the solvent, followed by a catalytic amount of piperidine.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a controlled temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired polyfunctionally substituted cinnoline.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Causality Behind Experimental Choices: The use of microwave irradiation accelerates the reaction rate, significantly reducing the reaction time compared to conventional heating. Piperidine acts as a base to facilitate the initial Michael addition reaction, which is a key step in the cyclization process to form the cinnoline ring. Dioxane is chosen as a high-boiling point solvent suitable for microwave synthesis.

Synthesis_Workflow cluster_synthesis Microwave-Assisted Cinnoline Synthesis Reactants Starting Materials (Pyridazine & Nitroolefin) Mixing Mixing in Dioxane with Piperidine catalyst Reactants->Mixing Microwave Microwave Irradiation (e.g., 100-120°C, 15-30 min) Mixing->Microwave Purification Purification (Column Chromatography) Microwave->Purification Product Substituted Cinnoline Product Purification->Product Characterization Spectroscopic Characterization Product->Characterization

Caption: A streamlined workflow for the synthesis of cinnoline derivatives.

Therapeutic Applications: A Spectrum of Biological Activity

The cinnoline scaffold has proven to be a fertile ground for the discovery of agents targeting a wide array of diseases. The following sections highlight key therapeutic areas where cinnoline derivatives have shown significant promise.

Antibacterial Agents

The rise of antibiotic resistance is a pressing global health crisis, necessitating the development of new antibacterial agents. Cinnoline derivatives have a long history in this area, with Cinoxacin , a cinnoline-based drug, having been used for the treatment of urinary tract infections.[1][2] More recent research has focused on designing novel cinnoline analogs with improved potency against drug-resistant bacterial strains.[11] These compounds often exert their effect by inhibiting bacterial DNA gyrase.[11]

Table 1: Antibacterial Activity of Representative Cinnoline Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
CinoxacinE. coliVaries[1][2]
Novel Cinnoline AnalogsM. tuberculosis H37Rv12.5 - >100[11]
Cinnoline-1,2,3-triazole HybridsGram-positive & Gram-negativePotent Activity[12]
Anticancer Agents

Cancer remains a leading cause of mortality worldwide, and the development of targeted therapies is a major focus of modern drug discovery. Cinnoline derivatives have emerged as promising anticancer agents, acting through various mechanisms.[2][13]

One notable mechanism is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer.[14][15] For instance, certain cinnoline derivatives have been identified as potent inhibitors of kinases such as Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinases (PI3Ks), which are implicated in various malignancies.[1][16]

Another anticancer strategy involves the inhibition of topoisomerases, enzymes essential for DNA replication and repair.[2][6] Substituted dibenzo[c,h]cinnolines have been investigated as non-camptothecin topoisomerase I (TOP1) inhibitors.[1][2]

Anticancer_MoA cluster_moa Anticancer Mechanisms of Cinnoline Derivatives cluster_pathway1 Kinase Inhibition cluster_pathway2 Topoisomerase Inhibition Cinnoline Cinnoline Derivative Kinase Protein Kinase (e.g., BTK, PI3K) Cinnoline->Kinase Inhibits Topoisomerase Topoisomerase (e.g., TOP1) Cinnoline->Topoisomerase Inhibits Signaling Aberrant Cell Signaling Proliferation Tumor Cell Proliferation DNA_Replication DNA Replication & Repair Apoptosis Apoptosis

Caption: Key anticancer mechanisms of action for cinnoline derivatives.

Other Therapeutic Areas

Beyond antibacterial and anticancer applications, cinnoline derivatives have demonstrated a broad spectrum of other biological activities, including:

  • Anti-inflammatory and Analgesic: Certain derivatives exhibit potent anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1][4]

  • Antifungal and Antimalarial: The cinnoline scaffold has been explored for the development of agents against fungal pathogens and the malaria parasite, Plasmodium falciparum.[1][2]

  • Anxiolytic: Some cinnoline derivatives have shown activity as modulators of the GABA-A receptor, suggesting potential for the treatment of anxiety disorders.[1]

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective drug candidates from a given scaffold relies heavily on understanding the structure-activity relationship (SAR). SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.[17]

For cinnoline derivatives, SAR studies have revealed key structural features that govern their potency and selectivity for various targets. For example, in the case of dibenzo[c,h]cinnoline-based TOP1 inhibitors, the presence of a methylenedioxy group on one of the rings was found to be crucial for activity.[1][2] Similarly, for kinase inhibitors, the nature and position of substituents on the cinnoline ring can dramatically influence their binding affinity and selectivity.[14][15]

Logical Workflow for SAR Studies:

  • Identify a Hit Compound: Start with a cinnoline derivative that exhibits a desired biological activity.

  • Systematic Modification: Synthesize a library of analogs by modifying different positions of the cinnoline core and its substituents.

  • Biological Evaluation: Screen the synthesized analogs in relevant in vitro and in vivo assays to determine their potency, selectivity, and other pharmacological properties.

  • Data Analysis: Analyze the data to identify trends and correlations between structural modifications and biological activity.

  • Iterative Design: Use the insights gained from the SAR analysis to design and synthesize the next generation of more potent and selective compounds.

Future Perspectives and Conclusion

The cinnoline core continues to be a highly attractive scaffold in drug discovery due to its synthetic tractability and broad range of biological activities.[1][6] Future research in this area is likely to focus on several key aspects:

  • Exploration of New Biological Targets: The full therapeutic potential of the cinnoline scaffold is yet to be unlocked. High-throughput screening and other modern drug discovery techniques will likely identify novel biological targets for cinnoline derivatives.

  • Development of More Selective Inhibitors: A major challenge in drug development is achieving selectivity for the desired target to minimize off-target effects and toxicity. The design of highly selective cinnoline-based inhibitors will be a key area of focus.

  • Application of Computational Methods: In silico methods, such as molecular docking and virtual screening, will play an increasingly important role in the rational design of new cinnoline derivatives with improved pharmacological profiles.

References

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Introduction: Understanding the Profile of 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-Bromocinnolin-4-ol

This compound is a heterocyclic organic compound belonging to the cinnolinone family. Its molecular structure, featuring a bromine substituent, makes it a valuable intermediate and building block in medicinal chemistry and drug discovery programs. Researchers and scientists utilize this compound for the synthesis of more complex molecules with potential biological activity. Given its reactive nature and structural similarity to other biologically active heterocyclic compounds, a thorough understanding and strict adherence to safety protocols are paramount for personnel handling this chemical.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols described herein are synthesized from established safety data for structurally related brominated heterocyclic compounds and are designed to empower researchers to manage risks effectively in a laboratory setting.

Physicochemical Properties

A foundational understanding of a compound's physical properties is the first step in a robust safety assessment.

PropertyValueSource
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
Appearance Typically a solid powder
Storage Temperature Room Temperature, sealed in dry, dark place[1]

Section 1: Comprehensive Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, the hazard profile can be reliably inferred from data on analogous brominated quinolinone and cinnolinone structures. The primary hazards are associated with acute toxicity, and irritation to the skin, eyes, and respiratory system.[2][3][4]

GHS Hazard Classification (Inferred)

The following classification is based on aggregated data from similar chemical structures and represents a conservative approach to safety.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07Warning
Skin IrritationCategory 2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/IrritationCategory 2A / 1H319/H318: Causes serious eye irritation/damageGHS05, GHS07Danger/Warning
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS07Warning
The Causality Behind the Hazards

The toxicity profile is linked to the compound's structure. The heterocyclic core can interact with biological systems, while the bromine atom enhances its reactivity and lipophilicity, potentially facilitating absorption. Inhalation of fine dust particles can lead to irritation of the respiratory tract.[2] Direct contact with skin or eyes can cause significant irritation or damage due to the compound's chemical nature.[2][3]

Proactive Risk Assessment Workflow

A self-validating safety protocol begins before the compound is even handled. A mandatory risk assessment must be performed to identify experiment-specific hazards and ensure control measures are in place.

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_exec Phase 3: Execution Plan Review Experimental Protocol Identify Identify Hazards (Chemical, Procedural) Plan->Identify Assess Assess Risks (Likelihood, Severity) Identify->Assess Control Determine Control Measures (PPE, Engineering, Admin) Assess->Control Implement Implement Controls Control->Implement Proceed Proceed with Experiment Implement->Proceed Review Review & Refine Post-Experiment Proceed->Review G cluster_routes cluster_actions Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Seek immediate medical attention. Inhalation->Action_Inhale Action_Skin 1. Immediately remove contaminated clothing. 2. Flush skin with plenty of soap and water   for at least 15 minutes. 3. Seek medical attention if irritation persists. Skin->Action_Skin Action_Eyes 1. Immediately flush eyes with water for at least 15 minutes,   lifting upper and lower eyelids. 2. Remove contact lenses, if present and easy to do. 3. Seek immediate medical attention. Eyes->Action_Eyes Action_Ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. Ingestion->Action_Ingest

Caption: Decision tree for first-aid response to this compound exposure.

First-Aid Measures by Exposure Route
  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [2][5][6]* Skin Contact: Immediately remove all contaminated clothing. [3]Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [2][7][6]Seek medical attention if irritation develops or persists. [5]* Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2][6]Remove contact lenses if present and easy to do. [2]Continue rinsing and seek immediate medical attention. [2][8]* Ingestion: Do NOT induce vomiting. [5][9]If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. [10][5]Never give anything by mouth to an unconscious person. [10][11]Call a poison center or doctor immediately. [2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [12][10][11]* Specific Hazards from Combustion: During a fire, irritating and highly toxic gases may be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas. [8][11][13]* Protective Equipment for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. [12][8][10][5]

Accidental Release Measures
  • Personal Precautions: Wear appropriate PPE as detailed in Section 2.2. Ensure adequate ventilation. Keep unprotected personnel away. [2][12][14]Avoid breathing dust. [12][10]2. Environmental Precautions: Prevent the product from entering drains, waterways, or soil. [10][14]3. Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material without creating dust and place it into a suitable, closed, and labeled container for disposal. [8][10][15]

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  • 4-Bromo-6-fluoroquinoline - SAFETY DATA SHEET. Fluorochem. [URL: https://www.fluorochem.co.uk/sds/4-bromo-6-fluoroquinoline-pc502846]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 6-Bromocinnolin-4-ol from 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the multi-step synthesis of 6-bromocinnolin-4-ol, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The protocol begins with commercially available 4-bromoaniline and proceeds through the formation of the key intermediate, 2'-amino-5'-bromoacetophenone, which is then converted to the target molecule via a Borsche-Herbert type diazotization and cyclization reaction. This application note is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, and critical process parameters that ensure reproducibility and success.

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline (1,2-benzodiazine) and its derivatives represent a "privileged structure" in the landscape of pharmacologically active compounds.[1] First synthesized by Victor Richter in 1883, this nitrogen-containing bicyclic aromatic heterocycle is a cornerstone for developing novel therapeutics.[1][2] The unique electronic and steric arrangement of the cinnoline core allows for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and analgesic properties.[2][3]

This compound, in particular, is a strategic building block. The bromine atom at the 6-position serves as a versatile handle for introducing molecular complexity via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the hydroxyl group at the 4-position can be readily converted to other functionalities, such as a chloro or amino group, to modulate biological activity and pharmacokinetic properties.[4] This guide provides a robust and logical synthetic pathway starting from the simple precursor, 4-bromoaniline.

Overall Synthetic Strategy & Mechanistic Rationale

The synthesis of this compound from 4-bromoaniline is achieved via a three-step sequence. The core challenge is the introduction of an acetyl group ortho to the amino functionality of 4-bromoaniline. A direct Friedel-Crafts acylation is not feasible due to the deactivating nature of the amino group and competing N-acylation. Therefore, a protection-acylation-deprotection strategy is employed to generate the crucial intermediate, 2'-amino-5'-bromoacetophenone. This intermediate then undergoes an acid-catalyzed diazotization and intramolecular cyclization to yield the final product.

Overall Synthetic Workflow

The complete synthetic transformation is illustrated below.

G cluster_0 Step 1: Synthesis of 2'-Amino-5'-bromoacetophenone cluster_1 Step 2: Synthesis of this compound A 4-Bromoaniline B N-(4-bromophenyl)acetamide (Acetanilide Intermediate) A->B Acetic Anhydride, Pyridine C N-(2-acetyl-4-bromophenyl)acetamide B->C Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) D 2'-Amino-5'-bromoacetophenone C->D Acid Hydrolysis (HCl, EtOH) D_clone 2'-Amino-5'-bromoacetophenone E This compound (Target Molecule) E_target This compound D_clone->E_target Borsche-Herbert Cyclization (NaNO₂, H₂SO₄)

Caption: Multi-step synthesis of this compound from 4-bromoaniline.

Mechanistic Discussion: The Borsche-Herbert Cyclization

The final and key transformation is the Borsche-Herbert reaction, a classic method for producing 4-hydroxycinnolines from ortho-aminoacetophenones.[2] The reaction proceeds through two critical phases:

  • Diazotization: The primary aromatic amine of 2'-amino-5'-bromoacetophenone is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C). This converts the highly reactive amino group into a stable diazonium salt, an excellent leaving group. Maintaining low temperatures is critical to prevent premature decomposition of this intermediate.

  • Intramolecular Cyclization: Upon gentle warming, the molecule undergoes an intramolecular electrophilic attack. The enol tautomer of the acetyl group acts as the nucleophile, attacking the electrophilic terminal nitrogen of the diazonium salt. This cyclization event, followed by proton loss and tautomerization, forms the thermodynamically stable this compound aromatic system.

Caption: Core mechanism of the final cyclization step to form the cinnoline ring.

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Part A: Synthesis of 2'-Amino-5'-bromoacetophenone (Intermediate)

This synthesis is performed in three stages: protection, acylation, and deprotection.

Stage 1: N-Acetylation of 4-Bromoaniline

  • To a stirred solution of 4-bromoaniline (1.0 eq) in pyridine (approx. 3 mL per gram of aniline) in a round-bottom flask, add acetic anhydride (1.1 eq) dropwise while cooling in an ice bath.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into a beaker of ice-cold water (approx. 20 mL per gram of aniline).

  • Collect the precipitated white solid, N-(4-bromophenyl)acetamide, by vacuum filtration.

  • Wash the solid thoroughly with cold water and dry under vacuum. The product is typically of sufficient purity for the next step.

Stage 2: Friedel-Crafts Acylation

  • In a dry three-neck flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (AlCl₃, 3.0 eq) and carbon disulfide (CS₂) as the solvent.

  • Add acetyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Add the N-(4-bromophenyl)acetamide (1.0 eq) from Stage 1 portion-wise to the reaction mixture.

  • Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and carefully pour it onto crushed ice containing concentrated HCl.

  • Extract the product with dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-acetyl-4-bromophenyl)acetamide.

Stage 3: Acid Hydrolysis (Deprotection)

  • Dissolve the crude product from Stage 2 in a mixture of ethanol and concentrated hydrochloric acid (approx. 3:1 v/v).

  • Heat the solution at reflux for 4-6 hours until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to afford pure 2'-amino-5'-bromoacetophenone.

Part B: Synthesis of this compound (Target Molecule)
  • Dissolve 2'-amino-5'-bromoacetophenone (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 2 M H₂SO₄) in a three-neck flask, ensuring complete dissolution.

  • Cool the flask to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 5 °C. A slight color change is typically observed.

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Remove the ice bath and allow the reaction to warm slowly to room temperature, then heat gently to 50-60 °C for 1-2 hours. A precipitate will form as the cyclization proceeds.

  • Cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold water to remove residual acid, followed by a wash with a small amount of cold ethanol.

  • Dry the product, this compound, in a vacuum oven at 60-70 °C to a constant weight. The product is typically a pale yellow or off-white solid.

Data Summary & Characterization

Table 1: Reaction Parameters & Expected Yields
StepKey ReactantsMolar Ratio (to starting material)Key ConditionsSolventTypical Yield
A-1 4-Bromoaniline, Acetic Anhydride1 : 1.10 °C to RT, 2hPyridine>95%
A-2 N-(4-bromophenyl)acetamide, AcCl1 : 1.2Reflux, 3-4hCS₂60-70%
A-3 N-(2-acetyl-4-bromophenyl)acetamide-Reflux, 4-6hEtOH / HCl80-90%
B 2'-Amino-5'-bromoacetophenone, NaNO₂1 : 1.10-5 °C, then 50-60 °CAq. H₂SO₄75-85%
Table 2: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 876-88-0[1]
Molecular Formula C₈H₅BrN₂O-
Molecular Weight 225.04 g/mol [1]
Appearance White to pale yellow solid
Melting Point >300 °C (decomposes)-
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solventsGeneral Knowledge

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): Signals expected in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the bicyclic ring, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Resonances for eight distinct carbon atoms, including a signal for the C-Br carbon and a downfield signal for the C=O carbon of the quinolinone tautomer.

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H/O-H stretching (broad, ~3400-3200 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-Br stretching in the fingerprint region.

Conclusion

The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of this compound from 4-bromoaniline. By carefully controlling reaction parameters, particularly temperature during the diazotization step, researchers can consistently obtain high yields of this valuable synthetic intermediate. The mechanistic insights and step-by-step protocols provided herein serve as a robust foundation for laboratory synthesis and for the future development of novel cinnoline-based therapeutic agents.

References

  • Cinnoline - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Widman-Stoermer Synthesis. (n.d.). Name-Reaction.com. Retrieved January 4, 2026, from [Link]

  • von Richter (Cinnoline) Synthesis. (n.d.). Name-Reaction.com. Retrieved January 4, 2026, from [Link]

  • A Concise Review on Cinnolines. (2018). Innovative Journal. Retrieved January 4, 2026, from [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research. Retrieved January 4, 2026, from [Link]

  • Synthesis of Benzodiazines. (2010). Química Organica.org. Retrieved January 4, 2026, from [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved January 4, 2026, from [Link]

  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 4, 2026, from [Link]

Sources

Synthesis of 6-Bromocinnolin-4-ol: An Experimental Protocol and Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust experimental protocol for the synthesis of 6-Bromocinnolin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around the Borsche-Herbert cyclization, a classical and reliable method for the formation of the cinnolin-4-ol scaffold. This document provides a step-by-step methodology, from the preparation of the key precursor, 2'-Amino-5'-bromoacetophenone, to the final diazotization and intramolecular cyclization, yielding the target compound. The causality behind experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic entities.

Introduction

Cinnoline and its derivatives represent an important class of nitrogen-containing heterocyclic compounds, recognized for their diverse pharmacological activities. The cinnoline scaffold is considered a "privileged structure" in drug discovery, with derivatives exhibiting a wide spectrum of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This compound, in particular, serves as a versatile intermediate, with the bromine atom providing a convenient handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.

This application note provides a detailed, field-proven protocol for the synthesis of this compound, leveraging the Borsche-Herbert reaction. This method involves the diazotization of an ortho-aminoaryl ketone, followed by an intramolecular cyclization to construct the cinnoline ring system.

Overall Synthetic Workflow

The synthesis of this compound is accomplished through a two-step process, commencing with the bromination of a commercially available starting material to yield an advanced intermediate, which is then converted to the final product.

Synthesis_Workflow A 2'-Aminoacetophenone B 2'-Amino-5'-bromoacetophenone A->B Step 1: Bromination C This compound B->C Step 2: Diazotization & Cyclization (Borsche-Herbert Reaction)

Caption: Synthetic workflow for this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2'-AminoacetophenoneReagentPlus®, 99%Sigma-AldrichStarting material
Pyridinium tribromide90%Sigma-AldrichBrominating agent
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichSolvent
Sodium Nitrite (NaNO₂)ACS reagent, ≥97%Sigma-AldrichDiazotizing agent
Hydrochloric Acid (HCl)ACS reagent, 37%Sigma-AldrichAcid catalyst
Ethanol200 proof, absoluteSigma-AldrichRecrystallization solvent
Deionized WaterN/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS reagent, granularSigma-AldrichDrying agent

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[1][2]

Handling of Reagents:

  • Pyridinium tribromide: Corrosive and a lachrymator. Handle in a well-ventilated fume hood.

  • 2'-Amino-5'-bromoacetophenone: May cause skin and eye irritation. Avoid inhalation of dust.[3][4]

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood.

  • Sodium Nitrite: Oxidizing agent and toxic if ingested.

  • Diazonium Salts: Intermediate diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures (0-5 °C) and should not be isolated.

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Experimental Protocols

Part 1: Synthesis of 2'-Amino-5'-bromoacetophenone

This procedure is adapted from established methods for the bromination of activated aromatic rings.[3]

Procedure:

  • To a solution of 2'-aminoacetophenone (30 mmol) in dichloromethane (DCM, 900 mL) in a round-bottom flask, cool the mixture to 0-5 °C using an ice bath.

  • Slowly add pyridinium tribromide (30 mmol) to the cold solution while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture for 10 minutes at 0-5 °C, then allow it to warm to room temperature and continue stirring for 26 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by washing the mixture with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2'-amino-5'-bromoacetophenone by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Part 2: Synthesis of this compound (Borsche-Herbert Reaction)

This protocol is based on the classical Borsche-Herbert synthesis of 4-hydroxycinnolines.

Borsche_Herbert_Mechanism cluster_0 Diazotization cluster_1 Intramolecular Cyclization A 2'-Amino-5'-bromoacetophenone B Aryl Diazonium Salt (Intermediate) A->B NaNO₂, HCl 0-5 °C C Enol Intermediate B->C Tautomerization D This compound C->D Ring Closure & Aromatization

Caption: Mechanism of the Borsche-Herbert synthesis of this compound.

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2'-amino-5'-bromoacetophenone (10 mmol) in a mixture of concentrated hydrochloric acid and water.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (11 mmol) in cold water and add it dropwise to the cooled solution of the amino ketone, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature. The crude this compound will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and salts.

  • Dry the crude product in a vacuum oven at 60 °C.

Purification and Characterization

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The aromatic protons and carbons of the cinnoline ring will show characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the hydroxyl group and the C=C and C=N bonds of the aromatic system.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Borsche-Herbert reaction. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided guidelines for purification and characterization will ensure the attainment of a high-purity final product suitable for further synthetic transformations.

References

  • Chemsrc. (2025). 2-Amino-5-bromobenzaldehyde | CAS#:29124-57-0. Retrieved from [Link]

  • ResearchGate. (2017). 2'-Amino-5'-bromoacetophenone. Retrieved from [Link]

  • ResearchGate. (2025). 2'-Amino-5'-bromoacetophenone. Retrieved from [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cinnoline Scaffold and the Power of Palladium Catalysis

The cinnoline nucleus is a privileged bicyclic heterocycle that serves as a core structural subunit in numerous compounds with significant pharmacological properties.[1][2] Cinnoline derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties, making them highly attractive targets in medicinal chemistry and drug development.[1][3][4] The functionalization of the cinnoline scaffold is crucial for modulating its biological activity and optimizing pharmacokinetic and pharmacodynamic profiles.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity under mild conditions.[5][6][7] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the synthesis of complex molecules.[8][9] For a substrate like 6-Bromocinnolin-4-ol (CAS: 876-88-0), the bromine atom at the C6 position provides a reactive handle for introducing a wide array of molecular diversity through various palladium-catalyzed cross-coupling reactions.[10]

This guide provides detailed application notes and representative protocols for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions of this compound. While direct literature on this specific substrate is limited, the following protocols are designed based on established methodologies for structurally similar bromo-substituted heterocyclic systems, such as bromoquinolines and bromoquinazolinones.[11][12][13] Researchers should consider these as robust starting points for methodological development.

Core Concepts: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions operate through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[14][15][16] Understanding this fundamental mechanism is key to troubleshooting and optimizing reaction conditions.

The cycle generally consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate. This is often the rate-determining step, and the reactivity of the halide is typically I > Br > Cl.[12][15][17]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): The coupling partner (e.g., organoboron in Suzuki, alkyne in Sonogashira) transfers its organic group to the palladium center, or in the case of the Heck reaction, the alkene inserts into the Pd-C bond.[18]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[15][19]

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L2-Br OxAdd->PdII Transmetalation Transmetalation / Migratory Insertion PdII->Transmetalation CoupledPdII Ar-Pd(II)L2-R Transmetalation->CoupledPdII CouplingPartner R-M or Alkene CouplingPartner->Transmetalation RedElim Reductive Elimination CoupledPdII->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species (boronic acid or ester) with an organohalide.[9][20] It is widely used in the pharmaceutical industry due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[8]

Causality Behind Experimental Choices:
  • Catalyst/Ligand: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically used. For heteroaromatic substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos, or ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene), are often employed to promote the oxidative addition and reductive elimination steps.[11][13] Pd(dppf)Cl₂ is a convenient pre-catalyst that can be used directly.

  • Base: A base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[9][20] Inorganic bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is frequently used to dissolve both the organic-soluble reactants and the inorganic base.[12]

Representative Protocol: Synthesis of 6-Aryl-cinnolin-4-ol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine this compound, Arylboronic Acid, Pd Catalyst, and Base in a Schlenk Flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvents (e.g., Dioxane/Water) B->C D Heat mixture to 80-100 °C C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, add water, and extract with organic solvent E->F G Dry organic layer, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

  • Degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Add the degassed solvent mixture via syringe. The final concentration of the substrate should be approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-cinnolin-4-ol.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/SPhos2-5 mol%. Pre-catalysts are often more convenient.
Boronic Acid Aryl-B(OH)₂, Heteroaryl-B(OH)₂1.1 - 1.5 equivalents.
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0 equivalents.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OTypically a 3:1 to 5:1 organic/aqueous ratio.
Temperature 80 - 110 °CTemperature may need optimization.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS.

Section 2: Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[21][22][23] This reaction is invaluable for synthesizing arylalkynes and conjugated enynes, which are important structures in pharmaceuticals, natural products, and materials science.[6]

Causality Behind Experimental Choices:
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[21][22] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium(II) intermediate.[23]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HX byproduct and as the solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand for this reaction, often used in conjunction with a Pd(II) source like PdCl₂(PPh₃)₂.

Representative Protocol: Synthesis of 6-Alkynyl-cinnolin-4-ol

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base/solvent (e.g., Et₃N or THF/Et₃N mixture)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., anhydrous THF or DMF) followed by the degassed amine base (e.g., Et₃N).

  • Add the terminal alkyne dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water or a saturated aqueous solution of NH₄Cl to remove the amine salt.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the 6-alkynyl-cinnolin-4-ol product.

ParameterRecommended ConditionsNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄2-5 mol%.
Copper Co-catalyst Copper(I) Iodide (CuI)1-5 mol%. Essential for the classical mechanism.
Alkyne Aryl or Alkyl terminal alkyne1.1 - 2.0 equivalents.
Base Et₃N, DIPEA, PiperidineOften used as the solvent or co-solvent.
Solvent THF, DMF, AcetonitrileAnhydrous conditions are generally preferred.
Temperature 25 - 70 °COften proceeds efficiently at room temperature.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS.

Section 3: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[24][25][26] It is a powerful tool for C-C bond formation and alkene functionalization.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a very common and effective pre-catalyst. It is reduced in situ to the active Pd(0) species.[5][27]

  • Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃), are often required to stabilize the palladium catalyst and promote the reaction.

  • Base: A mild organic or inorganic base is needed to neutralize the HBr generated in the final β-hydride elimination step, which regenerates the double bond in the product. Triethylamine (Et₃N) or sodium acetate (NaOAc) are common choices.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used, as they can dissolve the reactants and facilitate the reaction at elevated temperatures.

Representative Protocol: Synthesis of 6-Vinyl-cinnolin-4-ol Derivatives

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., ethyl acrylate, styrene) (1.5-2.0 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • In a sealed tube or Schlenk flask, combine this compound, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent, the base, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by column chromatography to isolate the 6-alkenyl-cinnolin-4-ol product.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂2-5 mol%.
Ligand PPh₃, P(o-tol)₃4-10 mol%. Ligandless conditions can sometimes work.
Alkene Acrylates, Styrenes, etc.1.2 - 2.5 equivalents. Electron-deficient alkenes often work best.
Base Et₃N, NaOAc, K₂CO₃1.5 - 2.5 equivalents.
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are common.
Temperature 100 - 140 °CHigher temperatures are often required.
Reaction Time 12 - 48 hoursMonitor by TLC or LC-MS.

Section 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with a primary or secondary amine.[18][19][28][29] This reaction has become a cornerstone method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[11]

Causality Behind Experimental Choices:
  • Catalyst/Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. Ligands developed by the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos, Xantphos) are critical for facilitating the challenging reductive elimination step that forms the C-N bond.[11][19] Palladium pre-catalysts like Pd₂(dba)₃ are often used.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) is the most common choice, although others like LHMDS or K₃PO₄ can be used.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Representative Protocol: Synthesis of 6-Amino-cinnolin-4-ol Derivatives

G setup Setup in Glovebox: Add Pd Pre-catalyst, Ligand, Base, and this compound to vial add_reagents Add Solvent and Amine via syringe setup->add_reagents reaction Seal vial and heat (e.g., 80-110 °C) add_reagents->reaction monitor Monitor reaction by LC-MS reaction->monitor workup Cool, dilute with solvent, filter through Celite monitor->workup Upon completion purify Concentrate and purify by chromatography workup->purify

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.3 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos or Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4-1.6 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere , add the palladium pre-catalyst, ligand, base, and this compound to an oven-dried reaction vial or Schlenk tube.[11]

  • Remove the vial from the glovebox, and add the anhydrous, degassed solvent and the amine via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Stir for 4-24 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 6-amino-cinnolin-4-ol derivative.

ParameterRecommended ConditionsNotes
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂1-4 mol% Pd.
Ligand XPhos, SPhos, Xantphos, BINAP2-8 mol%. Ligand choice is critical.
Amine Primary or Secondary Amines1.1 - 1.5 equivalents.
Base NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃1.4 - 2.0 equivalents. NaOtBu is most common.
Solvent Toluene, 1,4-Dioxane, THFMust be anhydrous and degassed.
Temperature 80 - 120 °CReaction temperature is substrate-dependent.
Reaction Time 4 - 24 hoursMonitor by LC-MS.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a diverse library of functionalized cinnoline derivatives. By leveraging Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, researchers can systematically explore the structure-activity relationships of this important heterocyclic scaffold. The protocols and guidelines presented herein, derived from established principles and methodologies for related systems, provide a solid foundation for drug discovery professionals and synthetic chemists to build upon. As with any new substrate, empirical optimization of catalysts, ligands, bases, and solvents will be key to achieving high yields and purity for specific target molecules.

References

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

  • Baranowska, A., & Nawrot, B. (2019). Cinnoline Scaffold-A Molecular Heart of Medicinal Chemistry? PubMed. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). Ind. J. Pharm. Edu. Res.[Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF. [Link]

  • Baranowska, A., & Nawrot, B. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). PMC - PubMed Central. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (2022). ResearchGate. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq…. (n.d.). OUCI. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. (n.d.). MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]

  • Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reacti. (2015). Tetrahedron. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). NIH. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... (n.d.). ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 6-Bromocinnolin-4-ol Derivatives as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Cinnoline Scaffolds in Oncology Drug Discovery

The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. Recent research has highlighted the potential of cinnoline derivatives as potent inhibitors of key signaling pathways implicated in cancer progression[2]. One of the most critical of these is the Phosphoinositide 3-Kinase (PI3K) pathway, which is frequently dysregulated in various human cancers, leading to uncontrolled cell growth, proliferation, and survival[3][4].

The discovery of cinnoline derivatives as potent inhibitors of PI3K presents an exciting avenue for the development of novel anticancer therapeutics[5]. The 6-Bromocinnolin-4-ol scaffold, in particular, offers a versatile platform for the synthesis of diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying novel PI3K inhibitors[3].

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening assay to identify and characterize this compound derivatives with inhibitory activity against PI3Kα, a key isoform in the PI3K family. We will detail a robust primary screening protocol using a luminescence-based assay, outline a comprehensive data analysis workflow, and describe essential orthogonal assays for hit confirmation and validation, ensuring the identification of high-quality lead compounds.

The PI3K/Akt Signaling Pathway: A Key Target in Oncology

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism[6]. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B)[7]. The recruitment of Akt to the plasma membrane leads to its phosphorylation and activation, allowing it to phosphorylate a wide range of downstream substrates, ultimately promoting cell survival and proliferation[8][9].

PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Activates CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse 6_Bromocinnolin_4_ol This compound Derivative 6_Bromocinnolin_4_ol->PI3K Inhibits HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A Dispense this compound Derivatives (25 nL) to assay plate B Add PI3Kα enzyme solution (2.5 µL) A->B C Incubate for 15 min at room temperature B->C D Initiate reaction with ATP/Substrate mix (2.5 µL) C->D E Incubate for 60 min at room temperature D->E F Add ADP-Glo™ Reagent (5 µL) to stop reaction and deplete ATP E->F G Incubate for 40 min at room temperature F->G H Add Kinase Detection Reagent (10 µL) to convert ADP to ATP and generate light G->H I Incubate for 30 min at room temperature H->I J Read luminescence I->J CETSA_Workflow cluster_treatment Cell Treatment & Lysis cluster_heating Thermal Challenge cluster_analysis Protein Analysis A Treat intact cells with compound or DMSO B Lyse cells and collect soluble fraction A->B C Aliquot lysate and heat at a range of temperatures B->C D Centrifuge to pellet precipitated proteins C->D E Collect supernatant containing soluble proteins D->E F Analyze PI3Kα levels by Western Blot or ELISA E->F G Plot protein abundance vs. temperature to generate melting curves F->G

References

Application Notes and Protocols: A Multi-Assay Approach for Evaluating the Cytotoxicity of 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of 6-Bromocinnolin-4-ol

The evaluation of the cytotoxic potential of novel chemical entities is a cornerstone of modern drug discovery and development.[1] this compound, a heterocyclic compound, represents a class of molecules with significant interest for therapeutic applications. Understanding its interaction with living cells is paramount to determining its potential as either a therapeutic agent or a potential toxicant. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a multi-assay strategy to thoroughly characterize the cytotoxic profile of this compound.

The rationale for employing a suite of assays rests on the multifaceted nature of cytotoxicity. A single assay provides only a narrow view of a compound's effects. By integrating assays that interrogate different cellular processes—metabolic activity, membrane integrity, and apoptosis induction—we can construct a more complete and reliable picture of the compound's mechanism of action. This multi-parametric approach is essential for making informed decisions in the early stages of drug development, minimizing the risk of late-stage failures and accelerating the identification of promising lead candidates.[2]

Strategic Assay Selection: A Triad of Cellular Health Interrogation

To construct a robust cytotoxicity profile for this compound, we will employ a strategic triad of well-established and complementary cell-based assays. This approach allows for the elucidation of not just if the compound is toxic, but also how it might be inducing cell death.

  • MTT Assay for Metabolic Viability: This colorimetric assay serves as a primary screening tool to assess the impact of this compound on cellular metabolic activity.[3] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[4][5] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell viability.[6] A reduction in the metabolic activity of treated cells compared to untreated controls suggests a cytotoxic or cytostatic effect.[7]

  • Lactate Dehydrogenase (LDH) Assay for Membrane Integrity: The LDH assay is a classic method for quantifying cytotoxicity by measuring the leakage of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[8][9] LDH is a stable enzyme present in most cell types and is rapidly released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[10] This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic activity.

  • Caspase-3/7 Assay for Apoptosis Induction: To investigate a specific and programmed cell death pathway, we will utilize a caspase-3/7 assay. Caspases are a family of proteases that play a critical role in the execution phase of apoptosis.[11] Caspase-3 and -7 are key executioner caspases, and their activation is a central event in the apoptotic cascade.[12][13] This assay typically uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, generating a luminescent signal that is proportional to the level of apoptosis.[14]

This strategic combination of assays allows for a comprehensive assessment, moving from a general indicator of cell health (MTT) to a specific marker of cell death (LDH) and finally to a key mechanistic pathway of programmed cell death (Caspase-3/7).

Experimental Workflow: A Visual Guide

The overall workflow for evaluating the cytotoxicity of this compound is a systematic process designed to ensure data quality and reproducibility. The following diagram outlines the key stages of the experimental plan.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Prep This compound Stock Solution Preparation Treatment Treatment with Serial Dilutions of Compound Compound_Prep->Treatment Cell_Culture Cell Line Selection, Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Caspase_Assay Caspase-3/7 Assay Incubation->Caspase_Assay Absorbance_Luminescence Absorbance/Luminescence Measurement MTT_Assay->Absorbance_Luminescence LDH_Assay->Absorbance_Luminescence Caspase_Assay->Absorbance_Luminescence Viability_Calc Calculation of % Cell Viability/ Cytotoxicity Absorbance_Luminescence->Viability_Calc IC50_EC50 IC50/EC50 Value Determination Viability_Calc->IC50_EC50 Interpretation Data Interpretation & Conclusion IC50_EC50->Interpretation

Figure 1: General workflow for in vitro cytotoxicity testing of a novel compound.

Detailed Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating essential controls to ensure the integrity of the experimental results.

Protocol 1: MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[15]

Materials:

  • This compound

  • Selected cell line (e.g., HeLa, MCF-7, or a relevant cell line for the intended therapeutic area)[16][17]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[6]

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final concentration of the solvent should not exceed a level that affects cell viability (typically ≤ 0.5%).[18]

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully aspirate the medium from the wells and add 100 µL of the various concentrations of the test compound.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.

      • Untreated Control: Cells treated with culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).[8]

      • Blank: Wells containing medium only (no cells) to serve as a background control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[15]

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4]

    • Carefully aspirate the medium containing MTT from the wells.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[8]

Protocol 2: LDH Release Assay for Cytotoxicity

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[9]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well clear flat-bottom plates

  • Treated cell culture plates from the cytotoxicity experiment (as described in the MTT protocol)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • Microplate reader

Procedure:

  • Sample Collection:

    • Following the treatment incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.[19]

  • Control Preparation:

    • Spontaneous LDH Release (Untreated Control): Supernatant from untreated cells.

    • Maximum LDH Release (Positive Control): Add lysis buffer to untreated control wells and incubate for 45 minutes at 37°C before collecting the supernatant. This lyses all cells and represents 100% cytotoxicity.[8]

    • Vehicle Control: Supernatant from cells treated with the vehicle.

    • Background Control: Culture medium only.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

    • Plot the percentage of cytotoxicity against the compound concentration to determine the EC₅₀ value (the concentration of the compound that causes 50% of the maximum LDH release).

Protocol 3: Caspase-3/7 Glo® Assay for Apoptosis

Principle: This luminescent assay measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[12] The assay utilizes a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, which is then used by luciferase to generate a light signal.[14]

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • 96-well opaque-walled plates (for luminescence assays)[11]

  • Treated cell culture plates from the cytotoxicity experiment

  • Luminometer

Procedure:

  • Assay Plate Setup:

    • Set up the experiment as described in the MTT protocol, but in opaque-walled 96-well plates suitable for luminescence measurements.

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution:

    • After the desired treatment incubation period, equilibrate the plate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubation:

    • Incubate the plate at room temperature for 1-3 hours, protected from light. The optimal incubation time may need to be determined empirically.[14]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the luminescence of the blank wells (medium + reagent) from all other readings.

    • The resulting luminescence signal is proportional to the amount of caspase-3/7 activity.

    • Data can be expressed as fold change in caspase activity relative to the untreated control.

    • Plot the fold change in caspase activity against the compound concentration.

Data Presentation and Interpretation

For a clear and concise presentation of the results, the quantitative data from these assays should be summarized in a table. This allows for a direct comparison of the cytotoxic and apoptotic potential of this compound.

Table 1: Cytotoxicity and Apoptotic Activity of this compound

AssayEndpoint MeasuredIC₅₀ / EC₅₀ (µM) [Mean ± SD]
MTT AssayMetabolic Viability[Insert Value]
LDH AssayMembrane Integrity[Insert Value]
Caspase-3/7 AssayApoptosis Induction[Insert Value]

Data should be presented as the mean ± standard deviation from at least three independent experiments.

Interpreting the Results:

A comprehensive interpretation of the data is crucial for understanding the cytotoxic mechanism of this compound.

  • A low IC₅₀ value in the MTT assay indicates that the compound is potent at reducing cell viability.

  • A corresponding low EC₅₀ value in the LDH assay suggests that the reduction in viability is due to cell death involving membrane damage (necrosis or late apoptosis).

  • A significant increase in the caspase-3/7 activity at concentrations similar to the IC₅₀ and EC₅₀ values would strongly suggest that this compound induces apoptosis.

By comparing the results from the three assays, a more nuanced understanding of the compound's cytotoxic profile can be achieved. For instance, if the MTT assay shows a significant decrease in viability but the LDH assay shows minimal cytotoxicity, it could indicate a cytostatic effect (inhibition of proliferation) rather than direct cell killing. Conversely, a strong signal in both the LDH and caspase assays would point towards an apoptotic mechanism leading to secondary necrosis.

Conclusion: A Pathway to Informed Drug Development

This application note provides a robust and multi-faceted framework for the in vitro cytotoxic evaluation of this compound. By employing a combination of assays that probe different aspects of cellular health, researchers can gain a comprehensive understanding of the compound's biological activity. This detailed characterization is an indispensable step in the drug discovery pipeline, enabling the confident progression of promising candidates and the early termination of those with unfavorable toxicological profiles. The systematic application of these protocols will undoubtedly contribute to the accelerated and successful development of novel therapeutics.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection. Retrieved from [Link] caspase-3-7-assay-for-apoptosis-detection

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]

  • XCellR8. (n.d.). Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2014, November 23). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol. Retrieved from [Link]

  • PLOS One. (n.d.). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. Retrieved from [Link]

  • MDPI. (n.d.). Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. Retrieved from [Link]

  • Pearl Biosystem. (2019, February 4). Major bioactivities and mechanism of action of essential oils and their components. Retrieved from [Link]

  • PubMed. (n.d.). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. Retrieved from [Link]

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Protocol for purification of 6-Bromocinnolin-4-ol by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Chromatographic Purification of 6-Bromocinnolin-4-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the purification of this compound using silica gel column chromatography. This compound is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules.[1] Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data. This document outlines the fundamental principles of the chromatographic separation, a detailed workflow from crude sample preparation to final product characterization, and expert insights into optimizing the purification process. The protocol is designed for researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of Purifying this compound

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of many molecules with diverse biological activities, including anti-tumor and antibacterial properties.[1] this compound, in particular, serves as a versatile building block in medicinal chemistry. The bromine atom at the 6-position provides a reactive handle for introducing molecular diversity through cross-coupling reactions, while the hydroxyl group at the 4-position can be further functionalized.

Synthetic routes to this compound, such as the electrophilic bromination of a cinnolin-4(1H)-one precursor, often result in a crude product containing unreacted starting materials, reagents, and isomeric byproducts.[2] The presence of these impurities can interfere with subsequent reactions, leading to lower yields and complicating the purification of the final target molecule. Therefore, a robust and reproducible purification protocol is essential. This guide details the use of normal-phase column chromatography, a fundamental and widely accessible technique for achieving high-purity this compound.

Physicochemical Profile of this compound

Understanding the physical and chemical properties of this compound is fundamental to designing an effective purification strategy. The structure features a polar cinnolinone core and a more nonpolar brominated benzene ring. This amphiphilic nature dictates its solubility and interaction with chromatographic media.

PropertyValue (Predicted/Observed)Source
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Appearance White to off-white solid powder
Boiling Point 405.4 ± 48.0 °C (Predicted)[3]
Density 1.805 ± 0.06 g/cm³ (Predicted)[3]
pKa 2.32 ± 0.40 (Predicted)[3]

Based on its structure, this compound is expected to be sparingly soluble in nonpolar solvents like hexanes and more soluble in polar organic solvents such as ethyl acetate, dichloromethane, and alcohols. This solubility profile makes it an ideal candidate for purification via normal-phase chromatography on silica gel.

The Principle of Normal-Phase Chromatography

The purification protocol described herein relies on normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (typically a mixture of solvents like hexane and ethyl acetate).

The separation mechanism is based on the differential adsorption of components from the crude mixture onto the silica gel surface.

  • Polar Compounds : Molecules with polar functional groups (like the hydroxyl group and nitrogen atoms in this compound) interact strongly with the polar silanol groups (Si-OH) on the silica surface. They are adsorbed more tightly and therefore elute from the column more slowly.

  • Nonpolar Compounds : Less polar impurities have weaker interactions with the stationary phase and are carried through the column more quickly by the mobile phase.

By gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture), the adsorbed compounds can be selectively desorbed and eluted from the column, achieving separation.

Experimental Workflow for Purification

The overall process for purifying this compound is a systematic workflow designed to ensure efficiency and reproducibility. The key stages are outlined in the diagram below.

Purification_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_purification Phase 2: Chromatographic Separation cluster_post Phase 3: Isolation & Analysis Crude Crude this compound TLC TLC Method Development (Optimize Solvent System) Crude->TLC Pack Pack Silica Gel Column TLC->Pack Load Dry Load Crude Sample Pack->Load Elute Elute with Gradient Solvent (Collect Fractions) Load->Elute TLC_fractions Monitor Fractions by TLC Elute->TLC_fractions Combine Combine Pure Fractions TLC_fractions->Combine Evaporate Remove Solvent (Rotary Evaporation) Combine->Evaporate Dry Dry Under High Vacuum Evaporate->Dry Pure Pure this compound Dry->Pure Analyze Purity & Identity Confirmation (NMR, MS, HPLC) Pure->Analyze

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

Materials and Reagents
  • Stationary Phase: Silica gel, standard grade, particle size 40-63 µm (230-400 mesh).

  • Crude Product: Synthesized this compound.

  • Solvents: Reagent-grade or HPLC-grade hexane, ethyl acetate (EtOAc), and dichloromethane (DCM).

  • Apparatus: Glass chromatography column, round-bottom flasks, separatory funnel, beakers, test tubes for fraction collection.

  • Analysis: TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm), TLC developing chamber, capillary spotters.

  • Equipment: Rotary evaporator, high-vacuum pump.

Step 1: Thin-Layer Chromatography (TLC) for Method Development

Rationale: Before performing the large-scale column separation, it is crucial to identify a solvent system that provides good separation of the target compound from its impurities. The goal is to find a mobile phase composition where the Rf value of this compound is approximately 0.2-0.4. This ensures the compound will travel through the column at a reasonable rate, not too fast (poor separation) and not too slow (band broadening and long run times).

Procedure:

  • Prepare a dilute solution of the crude product in a small amount of DCM or ethyl acetate.

  • Using a capillary spotter, carefully spot the solution onto the baseline of a TLC plate.

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1 Hexane:EtOAc).

  • Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry completely.

  • Visualize the spots under a UV lamp (254 nm). The desired product, being aromatic, should be UV-active.

  • Calculate the Retention Factor (Rf) for the main spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .

  • Select the solvent system that gives the best separation between the product spot (Rf ≈ 0.2-0.4) and any visible impurities. For many cinnoline and quinoline derivatives, a system of 2:1 or 1:1 Hexane:EtOAc is a good starting point.[4]

Step 2: Column Packing

Rationale: A well-packed, homogenous column is critical for achieving high-resolution separation. Air bubbles or cracks in the silica bed will lead to uneven solvent flow and poor separation.

Procedure (Wet Slurry Method):

  • Select a glass column of appropriate size (a good rule of thumb is to use 40-100 g of silica per 1 g of crude material).

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 4:1 Hexane:EtOAc). Stir gently to remove air bubbles.

  • With the column's stopcock closed, pour a small layer of the solvent into the column.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • Swirl the silica slurry and promptly pour it into the column. Use a funnel to guide the slurry.

  • Continuously tap the side of the column gently to encourage even packing and dislodge any trapped air.

  • Open the stopcock and drain the excess solvent, allowing the silica to settle. Do not let the top of the silica bed run dry. The final packed bed should be level and firm.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

Step 3: Sample Loading (Dry Loading)

Rationale: Dry loading is superior to wet loading for compounds that have limited solubility in the initial mobile phase. It ensures that the sample is introduced to the column in a narrow, concentrated band, which is essential for a good separation.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or methanol).

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this silica-adsorbed sample powder onto the top layer of sand in the packed column, ensuring an even layer.

Step 4: Elution and Fraction Collection

Rationale: The elution process separates the components. Starting with a low-polarity solvent allows nonpolar impurities to elute first. Gradually increasing the solvent polarity will then desorb and elute the more polar compounds, including the target product.

Procedure:

  • Carefully add the initial mobile phase to the column, filling the space above the sample.

  • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks (fractions). Maintain a constant flow rate.

  • As the elution progresses, gradually increase the polarity of the mobile phase (gradient elution). For example, move from 4:1 to 2:1 to 1:1 Hexane:EtOAc. This can be done in a stepwise or continuous manner.

  • Continuously monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the product.

  • Fractions that show a single, clean spot corresponding to the Rf of this compound are considered pure.

Step 5: Product Isolation and Characterization

Procedure:

  • Combine all the fractions identified as pure.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Place the resulting solid under a high vacuum for several hours to remove any residual solvent.

  • Determine the mass of the pure product and calculate the recovery yield.

  • Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, LC-MS, or melting point analysis.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Spots) - Incorrect solvent system (Rf too high).- Column overloaded with crude material.- Column packed improperly.- Re-optimize the mobile phase with TLC to achieve a lower Rf.- Use a larger column or less crude material.- Repack the column carefully, ensuring no air bubbles or channels.
Cracked or Channeled Silica Bed - Silica bed ran dry during packing or elution.- Solvents with very different polarities were mixed too quickly, generating heat.- Always keep the silica bed covered with solvent.- When changing solvent polarity, do so gradually.
Compound Won't Elute from Column - Mobile phase is not polar enough.- Compound may be interacting irreversibly with silica.- Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to the EtOAc).- Consider using a different stationary phase (e.g., alumina) for future purifications.
Streaking on TLC Plate - Sample is too concentrated.- Compound is acidic or basic.- Sample is not fully dissolved.- Dilute the sample before spotting.- Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.- Ensure the sample is fully dissolved before spotting.

Conclusion

This application note provides a robust and systematically designed protocol for the purification of this compound by silica gel column chromatography. By following the principles of careful method development with TLC, proper column preparation, and systematic fraction analysis, researchers can reliably obtain this valuable synthetic intermediate in high purity. The successful execution of this protocol is a critical step in advancing drug discovery and development programs that rely on cinnoline-based scaffolds.

References

  • ChemicalBook. (2022). This compound | 876-88-0.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • BenchChem. (n.d.). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D.
  • ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.
  • ResearchGate. (n.d.). Synthesis of 6-bromoquinolin-4-ol derivatives (3a–3h).
  • Benchchem. (n.d.). Application Note & Protocol: Synthesis of Cinnolin-7-amine for Medicinal Chemistry.
  • Al-Suhaibani, S. S., Al-Salahi, R., Al-Obaid, A. M., El-Emam, A. A., & Al-Shaikh, M. A. (2022).
  • Benchchem. (n.d.). Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility Profile of 6-Bromo-1-methylquinolin-4(1H)-one.
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • Wójciak-Kosior, M., & Sowa, I. (2016).
  • BLD Pharm. (n.d.). 145369-94-4|6-Bromoquinolin-4-ol|BLD Pharm.
  • Benchchem. (n.d.). This compound | 876-88-0.
  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
  • ResearchGate. (n.d.). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives | Request PDF.
  • BLD Pharm. (n.d.). 4-Bromocinnolin-6-ol|BLD Pharm.
  • ResearchGate. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.
  • Wikipedia. (n.d.). Cinnoline.
  • PubChem. (n.d.). 6-Bromo-2-methylquinolin-4-ol | C10H8BrNO | CID 2905902.
  • ChemicalBook. (2024). 6-Bromoquinazolin-4-ol | 32084-59-6.
  • PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203.

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Analytical methods for 6-Bromocinnolin-4-ol characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 6-Bromocinnolin-4-ol

Introduction

This compound is a heterocyclic organic compound belonging to the cinnoline family. Cinnoline derivatives are recognized as important scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] The precise substitution of a bromine atom at the 6-position and a hydroxyl group at the 4-position makes this molecule a versatile intermediate for the synthesis of more complex chemical entities through reactions like palladium-catalyzed cross-coupling.

Physicochemical Properties: The Foundation of Analysis

Before embarking on detailed analytical testing, understanding the basic physicochemical properties of the compound is essential for proper handling, storage, and selection of appropriate analytical conditions (e.g., solvent choice). While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.[2]

PropertyPredicted/Known ValueRationale & Significance
Chemical Structure C₈H₅BrN₂OThe planar, aromatic structure influences its solubility and chromatographic behavior.
Molecular Formula C₈H₅BrN₂OConfirmed by High-Resolution Mass Spectrometry (HRMS).
Molecular Weight ~225.04 g/mol Used to identify the molecular ion peak in mass spectrometry.
Appearance White to off-white solid powderVisual inspection is the first, simplest check for gross impurities.
Solubility Sparingly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF)Critical for preparing solutions for NMR, HPLC, and UV-Vis analysis.[2][3]

Integrated Analytical Workflow

A multi-technique approach is necessary for the comprehensive characterization of a novel or synthesized compound. No single method can provide all the required information. The following workflow illustrates a logical progression from initial identity confirmation to detailed structural elucidation and final purity assessment.

Analytical_Workflow cluster_0 Phase 1: Identity & Functional Group Confirmation cluster_1 Phase 2: Definitive Structural Elucidation cluster_2 Phase 3: Purity & Quantitative Analysis FTIR FT-IR Spectroscopy NMR_H ¹H NMR FTIR->NMR_H MS Mass Spectrometry (MS) MS->NMR_H Proceed if MW matches NMR_C ¹³C NMR NMR_H->NMR_C Confirm C-framework HPLC HPLC-UV NMR_C->HPLC Assess Purity Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Confirm Thermal Properties report Complete Characterization Report HPLC->report Thermal->report start Synthesized This compound start->FTIR Initial Check start->MS MW Confirmation

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Characterization Protocols

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. It provides detailed information on the chemical environment, connectivity, and number of protons (¹H) and carbon (¹³C) atoms.

Causality: The unique electronic environment of each nucleus in the molecule results in a distinct resonance frequency (chemical shift), while interactions between neighboring nuclei (spin-spin coupling) reveal their connectivity. This allows for a complete mapping of the molecular structure.

Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

Note: Direct experimental data is limited. The following are predicted shifts based on analysis of similar cinnoline and bromo-aromatic structures.[4]

Chemical Shift (δ) ppmMultiplicityAssignment Rationale
~12.0 - 13.0broad singletOH proton, exchangeable with D₂O.
~8.5 - 8.7doubletH -5, deshielded by the adjacent nitrogen and the anisotropic effect of the neighboring ring.
~8.2 - 8.4singlet or doubletH -3, adjacent to the electron-withdrawing nitrogen atom.
~8.0 - 8.2doubletH -8, part of the aromatic system.
~7.8 - 8.0doublet of doubletsH -7, coupled to both H-5 and H-8.

Protocol: ¹H and ¹³C NMR Analysis

  • Objective: To confirm the covalent structure and isomeric purity of this compound.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Reagents and Materials:

    • This compound sample (5-10 mg).

    • Deuterated dimethyl sulfoxide (DMSO-d₆).

    • 5 mm NMR tubes.

    • Pipettes and vials.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest peak of interest.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the ¹H and ¹³C spectra to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

    • Integrate the ¹H signals to determine proton ratios.

    • Analyze chemical shifts and coupling constants to assign all signals to the corresponding atoms in the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.

Causality: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). This creates a unique "fingerprint" spectrum.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeSignificance for this compound
3200 - 2800 (broad)O-H stretchConfirms the presence of the hydroxyl group.
1650 - 1600C=O stretchIndicates the keto tautomeric form in the solid state.
1600 - 1450C=C and C=N aromatic ring stretchesCharacteristic of the cinnoline heterocyclic ring system.[4]
~1100C-Br stretchSuggests the presence of the bromo-substituent.[4]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Objective: To identify key functional groups and confirm the compound's identity.

  • Instrumentation: FT-IR Spectrometer with an ATR accessory.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide information about the elemental composition of the compound.

Causality: The molecule is ionized, and the resulting charged species are separated based on their mass-to-charge ratio (m/z). High-resolution instruments can measure this value with enough accuracy to determine the elemental formula. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, provides a highly characteristic isotopic pattern.[5]

Expected Mass Spectrometry Data

ParameterPredicted ValueSignificance
Molecular Formula C₈H₅BrN₂O
Exact Mass 223.9636 DaFor high-resolution mass spectrometry (HRMS) confirmation.
Molecular Ion Peaks (M⁺) m/z ~224 and ~226The two peaks in an approximate 1:1 ratio are the definitive signature of a monobrominated compound.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Objective: To confirm the molecular weight and isotopic pattern of this compound.

  • Instrumentation: Mass Spectrometer with an ESI source (e.g., Q-TOF, Orbitrap).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive or negative ion mode. Positive mode is often suitable for nitrogen-containing heterocycles ([M+H]⁺).

    • Acquire data in high-resolution mode to compare the measured exact mass with the theoretical value.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and intermediates.[6] A reversed-phase HPLC method is ideal for a moderately polar compound like this compound.

Causality: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] By changing the composition of the mobile phase over time (gradient elution), compounds with a wide range of polarities can be separated and quantified.

Protocol: Reversed-Phase HPLC Method for Purity Analysis

  • Objective: To separate and quantify this compound from potential impurities.

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in methanol or a DMSO/Methanol mixture.

    • Perform serial dilutions to create working solutions (e.g., 0.1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area).

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

References

  • Title: Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities Source: Impactfactor URL: [Link]

  • Title: 6-Bromo-2-methylquinolin-4-ol | C10H8BrNO | CID 2905902 Source: PubChem URL: [Link]

  • Title: 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D Source: Angene Chemical URL: [Link]

  • Title: 6-Bromoisoquinolin-1-ol Source: Industrial Chemicals URL: [Link]

  • Title: Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: Synthesis of 6-bromo-4-iodoquinoline Source: Atlantis Press URL: [Link]

  • Title: A Comprehensive Review On Cinnoline Derivatives Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: UV-Vis spectra of (a) 6-Br, (b) 6-NO2, (c) 6-OH, and (d) 6-OMe... Source: ResearchGate URL: [Link]

  • Title: The Chemistry of Cinnolines. Source: ACS Publications URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromocinnolin-4-ol (also known as 6-Bromo-4-hydroxycinnoline). This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to improve the yield and purity of this valuable heterocyclic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol based on established chemical principles.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis is most commonly achieved via the Borsche-Herbert reaction , a robust method involving the diazotization of an o-aminoaryl ketone followed by an intramolecular cyclization. The typical starting material for this synthesis is 2'-Amino-5'-bromoacetophenone. While the reaction is generally reliable, achieving high yields consistently requires careful control over several critical parameters. This guide will address common pitfalls and provide scientifically-grounded solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? The most established method is the Borsche-Herbert reaction. This process involves two key steps: the diazotization of 2'-Amino-5'-bromoacetophenone using sodium nitrite in a strong acid, followed by the intramolecular cyclization of the resulting diazonium salt to form the cinnolin-4-ol ring system.[1]

Q2: Why is the reaction temperature so critical during the diazotization step? Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazotization step must be conducted at low temperatures, typically 0–5 °C, to prevent the premature decomposition of the diazonium intermediate.[1] Decomposition leads to the formation of undesired phenols and other byproducts, significantly reducing the yield of the target molecule.

Q3: What is the role of the strong acid in this reaction? The strong acid, typically concentrated hydrochloric acid, serves two primary functions. First, it protonates the amino group of the 2'-Amino-5'-bromoacetophenone, making it soluble and reactive. Second, it reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, which is the active diazotizing agent.

Q4: My final product is a different color than expected. What does this indicate? Pure this compound is typically an off-white to pale yellow solid. Darker colors, such as brown or black, usually indicate the presence of impurities. These can arise from polymeric side products formed during the cyclization or residual starting materials. Further purification, such as recrystallization or column chromatography, is recommended.

Q5: Can I use a different starting material? The Borsche-Herbert reaction is specific to o-aminoaryl ketones. For the synthesis of this compound, 2'-Amino-5'-bromoacetophenone is the required precursor to ensure the correct substitution pattern on the final cinnoline ring.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of Diazonium Salt: The reaction temperature exceeded 5 °C during or after the addition of sodium nitrite. 2. Incomplete Diazotization: Insufficient acid or sodium nitrite was used; addition of nitrite was too rapid. 3. Inefficient Cyclization: The reaction was not allowed to proceed for a sufficient time after diazotization, or the temperature was too low for cyclization.1. Strict Temperature Control: Maintain a temperature of 0–5 °C throughout the diazotization step using an ice/salt bath. Monitor the internal reaction temperature closely. 2. Optimize Stoichiometry & Addition: Ensure at least 3 equivalents of acid are used. Add the aqueous solution of sodium nitrite dropwise and slowly to maintain the low temperature and allow for controlled formation of nitrous acid. 3. Allow for Cyclization: After diazotization is complete, allow the reaction to stir at a low temperature or warm gradually to room temperature as per the protocol to ensure the cyclization goes to completion. Monitor progress with Thin Layer Chromatography (TLC).
Formation of a Dark Tar-like Substance 1. Polymerization: Side reactions of the diazonium salt can lead to the formation of polymeric azo compounds, especially if the concentration is too high or local "hot spots" occur. 2. Reaction Overheating: A rapid, exothermic reaction can occur if the sodium nitrite is added too quickly, leading to decomposition and tar formation.1. Ensure Proper Dilution: Use the recommended solvent volumes to avoid overly concentrated solutions. 2. Slow Reagent Addition: Add the sodium nitrite solution very slowly with vigorous stirring to dissipate heat effectively.
Product is Difficult to Purify 1. Presence of Unreacted Starting Material: Incomplete reaction can leave 2'-Amino-5'-bromoacetophenone in the crude product, which has similar polarity to the product. 2. Formation of Isomeric Byproducts: Although less common in this specific synthesis, alternative cyclization pathways can sometimes occur. 3. Insoluble Impurities: Polymeric byproducts may co-precipitate with the desired product.1. Monitor Reaction Completion: Use TLC to ensure all starting material is consumed before work-up. 2. Optimize Purification: Utilize column chromatography with a suitable solvent gradient (e.g., ethyl acetate in hexanes) to separate closely related compounds. 3. Recrystallization: Choose an appropriate solvent system for recrystallization. Ethanol or acetic acid are often good starting points for cinnolinols. A hot filtration step can remove insoluble impurities before crystallization.
Reaction Stalls (TLC shows intermediate but no product) 1. Insufficient Energy for Cyclization: The intramolecular cyclization step has an activation energy barrier that may not be overcome at very low temperatures. 2. Incorrect pH: The pH of the solution may not be optimal for the cyclization step.1. Gradual Warming: After the diazotization is complete (confirm with starch-iodide paper to check for excess nitrous acid), allow the reaction mixture to slowly warm to room temperature or slightly above to facilitate cyclization. 2. Maintain Acidic Conditions: The cyclization typically occurs under the acidic conditions of the diazotization. Ensure the solution remains strongly acidic throughout the reaction.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.

G start Start Synthesis check_yield Check Crude Yield & Purity (TLC) start->check_yield low_yield Problem: Low Yield check_yield->low_yield Low Yield purification_issue Problem: Purification Difficulty check_yield->purification_issue Impure success High Yield, Pure Product check_yield->success Yield & Purity OK temp_control Verify Diazotization Temperature (0-5°C) low_yield->temp_control recrystallize Optimize Recrystallization Solvent System purification_issue->recrystallize reagent_check Check Reagent Stoichiometry & Purity temp_control->reagent_check Temp OK time_check Verify Reaction Time (Diazotization & Cyclization) reagent_check->time_check Reagents OK chromatography Perform Column Chromatography recrystallize->chromatography Still Impure

Caption: A decision workflow for troubleshooting the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the well-established Borsche-Herbert synthesis methodology for 4-hydroxycinnolines. The foundational work for this class of reactions was described by Simpson, J. C. E., et al. in the Journal of the Chemical Society in 1945.

Step 1: Synthesis of the Precursor (If necessary)

If 2'-Amino-5'-bromoacetophenone is not commercially available, it can be synthesized by the bromination of 2'-aminoacetophenone.

Step 2: Diazotization and Cyclization to this compound

G cluster_0 Reaction Setup cluster_1 Diazotization cluster_2 Cyclization & Work-up A Dissolve Starting Material in Conc. HCl B Cool to 0-5°C (Ice/Salt Bath) A->B D Add NaNO₂ dropwise to reaction mixture (Maintain T < 5°C) B->D C Prepare aq. NaNO₂ Solution C->D E Stir for 15-30 min at 0-5°C D->E F Allow to warm to RT (Stir for 2-4 hours) E->F G Precipitate forms F->G H Filter, Wash with Water, and Dry G->H

Caption: Workflow for the Borsche-Herbert synthesis of this compound.

Materials:

  • 2'-Amino-5'-bromoacetophenone (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice/salt bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and an internal thermometer, add 2'-Amino-5'-bromoacetophenone (1.0 eq).

  • Dissolution: Carefully add concentrated hydrochloric acid (approx. 5-7 mL per gram of starting material). Stir the mixture until all the solid has dissolved. A gentle warming may be required initially, but ensure the solution is cooled before proceeding.

  • Cooling: Immerse the flask in an ice/salt bath and cool the solution to between 0 °C and 5 °C with vigorous stirring.

  • Diazotization: While maintaining the internal temperature below 5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq dissolved in a minimal amount of water) dropwise via a dropping funnel. The addition should be slow enough to prevent the temperature from rising.

  • Stirring: After the addition is complete, continue to stir the reaction mixture at 0–5 °C for an additional 20-30 minutes.

  • Cyclization: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours or until TLC analysis indicates the consumption of the diazonium intermediate. A precipitate should form as the product is generated.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove residual acid and salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

  • Drying: Dry the product under vacuum to a constant weight. The crude this compound can be purified further by recrystallization from a suitable solvent like ethanol or glacial acetic acid.

Conclusion

The synthesis of this compound via the Borsche-Herbert reaction is a powerful and efficient method. However, success is highly dependent on meticulous control of the reaction conditions, particularly temperature. By understanding the underlying chemical principles and being aware of potential pitfalls, researchers can effectively troubleshoot and optimize this synthesis to achieve high yields of pure material, accelerating progress in drug discovery and development.

References

  • Simpson, J. C. E., Atkinson, C. M., Schofield, K., & Stephenson, O. (1945). o-Amino-ketones of the acetophenone and benzophenone types. Journal of the Chemical Society (Resumed), 646-657. DOI: 10.1039/JR9450000646. (Note: A direct clickable URL to the full text of this 1945 article is not readily available, but it can be accessed through university library subscriptions to the RSC Publishing archives).

Sources

Technical Support Center: Synthesis of 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Bromocinnolin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Cinnoline derivatives are of significant interest due to their diverse pharmacological activities.[1][2] However, their synthesis can be accompanied by specific challenges, particularly concerning the stability of intermediates and the control of side reactions.

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of this compound synthesis, ensuring higher yields, purity, and reproducibility in your experiments.

Section 1: Proposed Synthetic Pathway

The most direct and established route to the 4-hydroxycinnoline core is a variation of the Borsche-Herbert synthesis.[3] This pathway begins with the readily available 2'-Amino-5'-bromoacetophenone. The synthesis proceeds via two key steps: diazotization of the aromatic amine followed by an intramolecular cyclization (condensation) to form the target heterocycle.

Overall Synthetic Workflow

The diagram below outlines the transformation from the starting material to the final product.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Intramolecular Cyclization A 2'-Amino-5'-bromoacetophenone B Intermediate Diazonium Salt A->B  NaNO₂, HCl (aq)  0-5 °C C This compound B->C  Spontaneous  (Gentle Warming)

Caption: Proposed synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

A1: The most frequently employed method is the Borsche-Herbert reaction, which involves the diazotization of 2'-amino-5'-bromoacetophenone in a strong mineral acid, followed by spontaneous intramolecular cyclization.[3] This method is generally favored for its straightforward procedure and use of accessible starting materials.

Q2: What are the most critical parameters to control during the synthesis?

A2: Temperature and acid concentration are paramount.

  • Temperature: The diazotization step must be performed at low temperatures (typically 0-5 °C) to ensure the stability of the aryldiazonium salt intermediate.[4] Premature decomposition of this salt is a primary cause of low yields and tar formation.

  • Acid Concentration: A sufficiently strong acidic medium is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt.[5][6]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Starting Material: 2'-Amino-5'-bromoacetophenone is UV active and will have a distinct Rf value.

  • Product: this compound is also UV active but significantly more polar due to the hydroxyl group, resulting in a much lower Rf value.

  • Procedure: Co-spot the reaction mixture with the starting material on a silica gel plate. A good solvent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1). The disappearance of the starting material spot and the appearance of a new, lower-Rf spot indicate product formation.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: While specific data for this exact molecule is scarce, based on analogous structures, you can expect:

  • ¹H NMR: Aromatic protons will appear in the δ 7.5-8.5 ppm region. The hydroxyl proton may appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: Aromatic carbons will be in the δ 110-150 ppm range. The carbon bearing the hydroxyl group (C4) will be significantly downfield.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed around m/z 225.0 or 227.0, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Section 3: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, explaining the underlying causes and providing actionable solutions.

Problem 1: Low or No Yield of this compound.

This is the most common issue, often stemming from problems with the diazonium salt intermediate.

  • Possible Cause A: Incomplete Diazotization

    • Why it happens: The reaction between the amine and nitrous acid may be incomplete if the concentration of acid is too low, the sodium nitrite is old or impure, or the temperature is not optimal. Weakly basic amines can be particularly challenging to diazotize.[7]

    • How to diagnose: A significant amount of starting material is visible on the TLC plate even after the full addition of sodium nitrite and extended reaction time.

    • Recommended Solution:

      • Verify Reagents: Use a fresh, unopened container of sodium nitrite.

      • Acid Concentration: Ensure the hydrochloric acid used is of the correct molarity and is in sufficient excess.

      • Slow Addition: Add the aqueous solution of sodium nitrite dropwise and slowly beneath the surface of the reaction mixture to ensure it reacts in the acidic medium before it can decompose.

  • Possible Cause B: Decomposition of the Diazonium Salt

    • Why it happens: Aryldiazonium salts are thermally unstable and can decompose, especially at temperatures above 5-10 °C.[4][6] This decomposition pathway involves the loss of N₂ gas to form a highly reactive aryl cation, which then reacts non-selectively with water, chloride ions, or other nucleophiles, leading to tar formation.

    • How to diagnose: The reaction mixture turns dark brown or black, and vigorous gas (N₂) evolution is observed during or after nitrite addition, often accompanied by a rise in temperature.

    • Recommended Solution:

      • Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C using an efficient ice/salt bath. Monitor the internal temperature of the flask, not just the bath temperature.

      • Avoid Delays: Proceed to the cyclization step (gentle warming) immediately after the diazotization is complete (as confirmed by a negative starch-iodide paper test for nitrous acid).

G cluster_main Desired Pathway cluster_side Side Reaction Diazonium Diazonium Intermediate Product This compound (Intramolecular Cyclization) Diazonium->Product Controlled Warming Decomposition Aryl Cation + N₂ Diazonium->Decomposition Excess Heat (> 10°C) Tar Phenols, Chloroarenes, Polymeric Tar Decomposition->Tar Non-selective Reaction

Caption: Competing reaction pathways for the diazonium intermediate.

Problem 2: Formation of a Dark, Intractable Tar.
  • Why it happens: This is almost always due to uncontrolled decomposition of the diazonium salt, as described above. The resulting aryl cation is extremely reactive and will polymerize or react with any available nucleophile.[4]

  • How to diagnose: The product fails to precipitate upon completion of the reaction. Instead, a sticky, dark-colored oil or solid coats the flask. The material is often insoluble in common organic solvents.

  • Recommended Solution:

    • Revisit Temperature Control: This is the most critical factor. Ensure the reaction does not exotherm during nitrite addition.

    • Stirring Efficiency: Ensure vigorous stirring to dissipate localized heat from the exothermic diazotization reaction.

    • Purity of Starting Material: Impurities in the 2'-amino-5'-bromoacetophenone can sometimes catalyze decomposition. Ensure its purity by recrystallization or column chromatography if necessary.

Problem 3: Complex Product Mixture Observed on TLC/NMR.
  • Possible Cause A: Formation of Pyrazole Isomer

    • Why it happens: While less common for acetyl precursors compared to alkynyl ones, alternative cyclization pathways can exist. In some related Richter-type syntheses, cyclization can lead to a five-membered pyrazole ring instead of the six-membered cinnoline ring, particularly if reaction conditions are altered.[8]

    • How to diagnose: Isolation of a product with the correct mass but an unexpected NMR spectrum. Detailed 2D NMR (HSQC, HMBC) would be required to confirm the alternative connectivity.

    • Recommended Solution: Strictly adhere to the established reaction conditions (strong mineral acid). The mechanism favoring cinnoline formation is dominant under these protic conditions.

  • Possible Cause B: Incomplete Reaction or Side Products from Decomposition

    • Why it happens: If the reaction is not driven to completion, you will have a mixture of starting material and product. Additionally, minor decomposition can lead to side products like 5-bromo-2-chloroacetophenone or 5-bromo-2-hydroxyacetophenone.

    • How to diagnose: Multiple spots on TLC. The NMR spectrum shows multiple sets of aromatic signals.

    • Recommended Solution:

      • Purification: The primary solution is careful purification. Column chromatography on silica gel is often effective.

      • Reaction Time: Ensure sufficient time is allowed for both the diazotization and the subsequent cyclization steps.

G start Observe Issue issue1 Low/No Yield - Starting material remains? - Dark tar formed? start->issue1 Yield Problem issue2 Complex Mixture - Multiple TLC spots - Unexpected NMR start->issue2 Purity Problem cause1a Incomplete Diazotization Action: Check reagents, add nitrite slowly issue1->cause1a SM present cause1b Diazonium Decomposition Action: Strict temp. control (0-5°C) issue1->cause1b Tar present cause2a Impure Starting Material Action: Purify precursor issue2->cause2a cause2b Side-Product Formation Action: Optimize conditions, purify product issue2->cause2b

Caption: Troubleshooting workflow for common synthesis issues.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound

  • Materials:

    • 2'-Amino-5'-bromoacetophenone

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Deionized Water

    • Ice

    • Starch-iodide paper

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, suspend 2'-amino-5'-bromoacetophenone (1.0 eq) in a mixture of concentrated HCl and water (e.g., 3:1 v/v).

    • Cool the flask in an ice/salt bath to an internal temperature of 0-5 °C.

    • Prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Confirm the presence of excess nitrous acid using starch-iodide paper (should turn blue/black). If the test is negative, add a small amount more of the nitrite solution.

    • Once diazotization is complete, remove the ice bath and allow the reaction to warm slowly to room temperature.

    • Gently heat the mixture to 40-50 °C for 1-2 hours to ensure complete cyclization. Product precipitation should be observed.

    • Cool the mixture back to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to remove impurities.

    • Dry the product under vacuum to yield crude this compound.

Protocol 2: Purification by Recrystallization

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent. Acetic acid, ethanol, or a mixture of DMF/water are often good choices for polar heterocycles.

    • Heat the mixture with stirring until the solid completely dissolves.

    • If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Section 5: Data Summary Table

The following table outlines the key reaction parameters and their impact on the synthesis outcome.

ParameterRecommended SettingRationale & Potential Issues if Deviated
Temperature (Diazotization) 0–5 °CCritical for stability. Higher temperatures lead to rapid diazonium salt decomposition, tar formation, and low yield.[4]
NaNO₂ Stoichiometry 1.05–1.1 equivalentsA slight excess ensures complete diazotization. Significant excess can lead to unwanted side reactions.
Acid Conc. HCl or H₂SO₄A strong acid is required to generate HNO₂ and stabilize the diazonium salt.[6]
Temperature (Cyclization) Room Temp to 50 °CGentle warming is often sufficient to overcome the activation energy for cyclization without causing decomposition.
Reaction Time (Diazotization) 30–60 minutesEnsures the reaction goes to completion before significant decomposition can occur.
References
  • Vertex AI Search. (2024). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • ChemicalBook. (2023). 6-BROMO-4-CHLOROQUINOLINE synthesis.
  • BenchChem. (2024). Optimizing temperature and reaction time for 6-Bromoindolin-4-ol.
  • ResearchGate. (2024).
  • Jiménez-Aberásturi, X., et al. (2025). Catalyst-free microwave-assisted azo-Povarov reaction for the synthesis of cinnoline derivatives. Organic & Biomolecular Chemistry.
  • ResearchGate. (2008). On the cyclization of ortho-alkynylbenzene diazonium salts.
  • BenchChem. (2024). Comparative Analysis of Synthesis Methods for 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • BenchChem. (2024). Technical Support Center: Synthesis of 8-Substituted Cinnolines.
  • Gimalova, F. A., et al. (2008). Studies on cyclization of o-(alka-1,3-diynyl)arenediazonium salts. SPbU Researchers Portal.
  • Zhang, F-G., et al. (2021). Aryl Diazonium Salt‐Triggered Cyclization and Cycloaddition Reactions: Past, Present, and Future. Chinese Journal of Chemistry.
  • BenchChem. (2024).
  • BenchChem. (2024). Scalability challenges for 6-Bromoindolin-4-ol production.
  • ChemicalBook. (2023). 6-Bromo-3-nitro-4-quinolinol synthesis.
  • BenchChem. (2024). 6-Bromocinnolin-4-amine: A Technical Guide for Drug Discovery Professionals.
  • BenchChem. (2024). Technical Support Center: Purification of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • DTIC. (1980). New Diazo Process.
  • Organic Chemistry Portal. (2021).
  • BenchChem. (2024).
  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • Saleh, M. M., & Dauood, S. S. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Um-Salama Science Journal.
  • ResearchGate. (2024).
  • Saleh, M. M., & Dauood, S. S. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
  • Bose, P., & Lovely, C. (2011).
  • ResearchGate. (1995). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-Bromocinnolin-4-ol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 6-Bromocinnolin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold. The cinnoline core is a significant pharmacophore, and its derivatization is key to unlocking novel therapeutic agents.[1][2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your research and development efforts.

Introduction to the Chemistry of this compound

This compound is a bifunctional heterocyclic compound offering two primary sites for derivatization: the hydroxyl group at the 4-position and the bromine atom at the 6-position. The hydroxyl group can undergo O-alkylation or O-arylation, while the bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions. A key challenge in the derivatization of this molecule is the potential for competing N-alkylation at the N1 position of the cinnoline ring, which can lead to a mixture of regioisomers. Understanding the interplay of reagents and reaction conditions is paramount to achieving the desired chemical transformation with high selectivity and yield.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: O-Alkylation (Williamson Ether Synthesis)

Question 1: My O-alkylation of this compound is giving a low yield, or I am recovering my starting material. What are the common causes and how can I troubleshoot this?

Answer: Low conversion in a Williamson ether synthesis is a frequent issue. Several factors could be at play:

  • Incomplete Deprotonation: The first step is the formation of the alkoxide (or more accurately, the phenoxide-like anion). The pKa of the hydroxyl group on the cinnolin-4-ol is influenced by the heterocyclic system. A base that is not strong enough will result in an equilibrium with a significant amount of the starting alcohol remaining, leading to low conversion.[5]

    • Solution: Switch to a stronger base. While carbonates like K₂CO₃ or Cs₂CO₃ are sometimes used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent (like THF or DMF) will ensure complete deprotonation.[5][6] Be cautious with hydride bases as they are highly reactive and require an inert atmosphere.

  • Poor Nucleophilicity of the Alkoxide: The resulting cinnolin-4-oxide anion may have its negative charge delocalized over the ring system, reducing its nucleophilicity.

    • Solution: While the inherent nucleophilicity is a property of the molecule, ensuring a fully anhydrous reaction environment can help. Polar aprotic solvents like DMF or DMSO can also enhance the nucleophilicity of the anion.

  • Issues with the Alkylating Agent:

    • Steric Hindrance: The Williamson ether synthesis is an Sₙ2 reaction and is sensitive to steric hindrance.[7] Tertiary alkyl halides will likely result in elimination as the major product. Secondary alkyl halides can also give significant elimination byproducts.[7]

      • Solution: Whenever possible, use primary or methyl halides.[6] If a secondary alkyl group is required, you may need to explore alternative synthetic routes.

    • Leaving Group: A poor leaving group on the alkylating agent will slow down the reaction.

      • Solution: The reactivity of the leaving group generally follows the trend I > Br > Cl > OTs > OMs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

Question 2: I am observing a mixture of products in my O-alkylation reaction. How can I determine the structures and improve the selectivity?

Answer: The most common issue here is the competition between O-alkylation and N-alkylation, a known challenge in the derivatization of similar heterocyclic systems like quinazolinones.[8][9][10]

  • Structural Determination:

    • 2D NMR Spectroscopy: The most definitive way to distinguish between N- and O-alkylated isomers is through 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). An HMBC experiment will show a correlation between the protons on the newly introduced alkyl group and the carbon atoms of the cinnoline ring. For the O-alkylated product, you would expect to see a correlation from the methylene protons adjacent to the oxygen to the C4 carbon of the cinnoline ring. For the N-alkylated product, correlations would be observed to the C4a and C8a carbons. A NOESY experiment can show through-space correlations between the alkyl group protons and nearby protons on the cinnoline ring, further helping to elucidate the structure.

  • Improving O-Selectivity:

    • Choice of Base and Solvent: The regioselectivity of alkylation can be highly dependent on the reaction conditions. In some systems, using a weaker base like K₂CO₃ in a polar aprotic solvent such as acetone or DMF at moderate temperatures can favor O-alkylation.

    • Protecting Groups: If achieving O-selectivity directly is proving difficult, a protecting group strategy may be necessary.[1][11][12][13][14] You could protect the N1 position first, perform the O-alkylation, and then deprotect the nitrogen. However, this adds steps to your synthesis.

Category 2: Palladium-Catalyzed Cross-Coupling Reactions

Question 3: My Suzuki-Miyaura coupling reaction with this compound has low to no yield. What are the potential causes?

Answer: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it can be sensitive to several factors, especially with heteroaromatic substrates.[15][16][17][18]

  • Catalyst Inactivation: The nitrogen atoms in the cinnoline ring can coordinate to the palladium center, acting as a ligand and poisoning the catalyst.

    • Solution:

      • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) which can stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst deactivation.

      • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may overcome partial deactivation.

  • Suboptimal Base or Solvent: The choice of base and solvent system is critical.

    • Solution: A common and effective system is an aqueous solution of a base like K₂CO₃ or K₃PO₄ with a solvent such as 1,4-dioxane or toluene. The water is necessary for the transmetalation step.

  • Boronic Acid Decomposition: Boronic acids can be unstable under reaction conditions and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom).

    • Solution:

      • Use freshly purchased or properly stored boronic acid.

      • Consider using more stable boronate esters (e.g., pinacol esters).

      • Ensure your reaction mixture is properly degassed to remove oxygen, which can accelerate decomposition.

Question 4: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is not proceeding. What should I consider?

Answer: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds.[19][20][21][22][23] Similar to the Suzuki reaction, catalyst inhibition is a primary concern.

  • Catalyst System: The combination of a palladium precatalyst and a suitable ligand is crucial.

    • Solution: Systems like Pd₂(dba)₃ with ligands such as Xantphos or BINAP are often effective for coupling with heteroaryl halides.[19] The choice of ligand can depend on the nature of the amine coupling partner.

  • Base Selection: A strong, non-nucleophilic base is required.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used, especially when coupling with ammonia equivalents.[22]

  • Reaction with the Hydroxyl Group: The acidic proton of the 4-hydroxyl group can interfere with the reaction by reacting with the strong base.

    • Solution:

      • Use Excess Base: Ensure enough base is present to deprotonate both the amine and the hydroxyl group.

      • Protecting Group: The most reliable solution is to protect the hydroxyl group before attempting the amination. A silyl ether (e.g., TBS) or a benzyl ether could be suitable protecting groups.[1][11][12][13][14]

Question 5: Can I perform other cross-coupling reactions like Sonogashira or Chan-Lam on this substrate?

Answer: Yes, both are viable options for derivatization.

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[24][25][26][27][28] It is an excellent way to introduce alkynyl moieties.

    • Troubleshooting: Similar to other palladium-catalyzed reactions, catalyst poisoning can be an issue. The choice of amine base (e.g., triethylamine or diisopropylamine) is also important. Copper-free Sonogashira protocols are also available and may be advantageous in some cases.[26]

  • Chan-Lam Coupling: This copper-catalyzed reaction can be used to form C-O or C-N bonds by coupling the 4-hydroxyl group with a boronic acid.[29][30][31][32][33] This is an alternative to the Williamson ether synthesis for forming aryl ethers.

    • Troubleshooting: The reaction is often run in the presence of air, as oxygen can be the terminal oxidant. A base such as pyridine or triethylamine is typically used. Byproduct formation, such as homocoupling of the boronic acid, can be an issue.[32]

Experimental Protocols

The following are representative, detailed protocols adapted from literature procedures for similar heterocyclic systems. Note: These are starting points and may require optimization for this compound.

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

Caption: Workflow for O-Alkylation of this compound.

Methodology:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an argon atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Caption: Workflow for Suzuki-Miyaura Coupling of this compound.

Methodology:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add toluene (or 1,4-dioxane) to make a 0.1 M solution based on the limiting reagent.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add a degassed 2 M aqueous solution of Na₂CO₃ (3.0 eq).

  • Heat the reaction mixture to 90-100 °C under an argon atmosphere and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The choice of reaction conditions can significantly impact the outcome of the derivatization. The following table provides a summary of recommended starting conditions for various reactions.

Reaction TypeCatalyst/ReagentBaseSolventTemperature (°C)Key Considerations
O-Alkylation Alkyl HalideNaHDMF, THF0 to RTUse primary halides to avoid elimination.[6][7] Anhydrous conditions are critical.
Suzuki Coupling Pd(PPh₃)₄ or PdCl₂(dppf)aq. K₂CO₃ or K₃PO₄Dioxane, Toluene80-110Degassing is crucial. Bulky ligands may be needed.
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene, Dioxane90-120Protect the -OH group first. Inert atmosphere required.[19][22]
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuIEt₃N, iPr₂NHTHF, DMFRT to 60Degassing is important. Amine base acts as solvent and base.[24][26]
Chan-Lam Coupling Cu(OAc)₂Pyridine, Et₃NCH₂Cl₂, MeCNRTReaction is often run open to air.[29][31]

Logical Relationships in Troubleshooting

The following diagram illustrates a decision-making process for troubleshooting a low-yielding reaction.

Caption: Decision tree for troubleshooting low-yield derivatization reactions.

References

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Chan–Lam coupling. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Protecting Groups. (n.d.). University of California, Irvine. [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. [Link]

  • Fedenok, L. G., & Roshchupkina, G. I. (2018). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 54(1), 1-21. [Link]

  • Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(21), 5037. [Link]

  • Chan-Lam Coupling. (2022, July 9). YouTube. [Link]

  • Williamson ether synthesis trouble, 2.0. (2015, June 26). Reddit. [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry, 5, 48. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Rao, K. S., & Wu, T. S. (2012). Chan–Lam coupling reactions: Synthesis of heterocycles. Tetrahedron, 68(38), 7735-7754. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102875. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(45), 15976-16000. [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Williamson Ether Synthesis. (2023, November 7). YouTube. [Link]

  • Organic Chemistry 1: Williamson ether synthesis practice problems. (2022, November 28). YouTube. [Link]

  • Williamson Ether synthesis. (2025, February 27). Reddit. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (2021). Molecules, 26(15), 4488. [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2014). Magnetic Resonance in Chemistry, 52(8), 428-434. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). Molecules, 28(18), 6683. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (2017). World Wide Journal of Multidisciplinary Research and Development. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. [Link]

  • A Concise Review on Cinnolines. (2018). Innovative Journal. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][26][29]naphthyrin-5(6H)-one. (2015). Tetrahedron, 71(45), 8617-8621. [Link]

  • Cinnoline. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1). [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (2014). The Journal of Organic Chemistry, 79(10), 4541-4551. [Link]

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. (1994). Tetrahedron Letters, 35(18), 2841-2844. [Link]

  • Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. (2017). International Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 133. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules, 26(3), 633. [Link]

Sources

Technical Support Center: Advanced Coupling Strategies for 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 6-bromocinnolin-4-ol. This N-heterocyclic building block holds significant potential in medicinal chemistry; however, its unique electronic and structural properties often lead to poor reactivity in standard palladium-catalyzed cross-coupling reactions. This guide is designed to move beyond generic protocols, offering in-depth, mechanistically-driven troubleshooting advice to help you overcome these challenges and achieve your synthetic goals. We will explore the "why" behind common failures and provide field-proven solutions to transform a sluggish reaction into a successful transformation.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that impede cross-coupling reactions?

The poor reactivity of this compound is not arbitrary; it stems from a combination of three distinct molecular features:

  • Tautomerism: The molecule exists in equilibrium between the cinnolin-4-ol and its cinnolin-4(1H)-one tautomer. The amide-like nature of the cinnolinone form can alter the electronic properties of the aromatic system and introduce potential complications with certain bases or catalysts.

  • Lewis Basicity of Ring Nitrogens: The nitrogen atoms (N1 and N2) in the cinnoline core are Lewis basic. They can act as competing ligands, coordinating to the palladium catalyst. This coordination can sequester the active catalyst, leading to the formation of inactive or less active palladium complexes and effectively halting the catalytic cycle.

  • Electronic Nature: The cinnoline ring system is generally electron-deficient, which is favorable for the initial oxidative addition step in the catalytic cycle.[1] However, the interplay of the nitrogen atoms and the hydroxyl/oxo group creates a complex electronic environment that can influence subsequent steps like reductive elimination.

Q2: Which cross-coupling reactions are most relevant for functionalizing this compound?

The most common and synthetically valuable transformations for this substrate are:

  • Suzuki-Miyaura Coupling: For C-C bond formation with aryl, heteroaryl, or vinyl boronic acids/esters. This is often the first choice for creating biaryl structures.

  • Buchwald-Hartwig Amination: For C-N bond formation to introduce primary or secondary amines, an essential transformation in pharmaceutical chemistry.[2]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes, leading to the synthesis of arylalkynes.[3]

Troubleshooting Guide: From Reaction Failure to Success

This section addresses the most common issues encountered during experiments in a direct, problem-solution format.

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction with this compound is showing no conversion, or I'm only recovering starting material. What are the first things I should verify?

A: Before delving into complex optimization, it is crucial to rule out fundamental experimental errors. Palladium-catalyzed reactions are notoriously sensitive to contaminants.[4][5]

  • Atmosphere Control: Ensure your reaction is rigorously maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote undesirable side reactions like the homocoupling of boronic acids.[5][6] All solvents and reagents should be properly degassed.

  • Reagent Purity: Verify the purity and integrity of all components.

    • Solvents: Use anhydrous solvents. Moisture can lead to the hydrolysis of the boronic acid (protodeboronation), effectively removing your nucleophile from the reaction.

    • Base: Ensure the base is fresh and has been stored correctly. For solid bases like K₂CO₃, it's good practice to grind them into a fine powder to maximize surface area.[5]

    • Boronic Acid: Check the purity of your boronic acid. They can slowly degrade over time to form boroxines.

Q: I've confirmed my setup and reagents are pristine, but the reaction still fails. How do I address potential catalyst inhibition by the cinnoline nitrogen?

A: This is the most probable cause of failure. The lone pair on the cinnoline nitrogen can bind to the palladium center, creating a stable, off-cycle complex that prevents the catalyst from participating in the reaction. The solution is to use a catalyst system that favors the desired catalytic cycle over this inhibitory binding.

This is primarily achieved by selecting the right phosphine ligand . The goal is to use a ligand that is both electron-rich and sterically bulky .

  • Electron-rich ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.

  • Bulky ligands favor a lower coordination number on the palladium, which accelerates the final reductive elimination step and makes it harder for the flat, heterocyclic substrate to bind in an inhibitory fashion.

Ligand TypeRecommended LigandsRationale for Use
Buchwald-Type Biarylphosphines SPhos, XPhos, RuPhosThese are the gold standard for difficult couplings. Their bulk and electron-donating properties are ideal for overcoming substrate-based catalyst inhibition.[7]
Ferrocene-Based Ligands dppf (1,1'-Bis(diphenylphosphino)ferrocene)A robust and versatile ligand, though sometimes less effective than modern Buchwald ligands for highly challenging substrates.
N-Heterocyclic Carbenes (NHCs) IPr, SImesThese are very strong electron donors and can be highly effective, offering an alternative to phosphine ligands.[8]

Workflow Diagram: Troubleshooting Low Yield

start Low / No Yield check_basics Verify Basics: - Inert Atmosphere? - Anhydrous Solvents? - Reagent Purity? start->check_basics basics_ok Basics OK check_basics->basics_ok  All Good? basics_ok->check_basics No, Fix Issues catalyst_system Optimize Catalyst System basics_ok->catalyst_system Yes ligand_screen Screen Ligands: - Bulky & Electron-Rich (e.g., SPhos, XPhos) catalyst_system->ligand_screen precatalyst Use Modern Precatalyst: (e.g., G3/G4 Precatalysts) catalyst_system->precatalyst conditions Adjust Conditions ligand_screen->conditions precatalyst->conditions base_solvent Screen Base/Solvent: - K3PO4 / Dioxane-H2O - Cs2CO3 / THF-H2O conditions->base_solvent temperature Increase Temperature (e.g., 80°C -> 110°C) conditions->temperature success Successful Coupling base_solvent->success temperature->success

Caption: A systematic workflow for troubleshooting failed coupling reactions.

Q: I'm observing decomposition of my starting material or the formation of dark, insoluble tars. What is happening?

A: This often points to an issue with the reaction temperature or the choice of base. The cinnolinone scaffold can be sensitive under harsh conditions.

  • Temperature Control: While higher temperatures can accelerate sluggish reactions, excessive heat can cause decomposition. If you are running the reaction at >100 °C, try lowering the temperature to 80-90 °C, especially if using a highly active catalyst system.

  • Base Compatibility: Strong bases like NaOt-Bu, while excellent for Buchwald-Hartwig aminations, can sometimes be too harsh for Suzuki couplings with sensitive functional groups.[5] Consider switching to a milder inorganic base like K₃PO₄ or Cs₂CO₃. These bases are often highly effective and less likely to cause degradation.

Issue 2: Poor Performance in Buchwald-Hartwig Amination

Q: I am attempting to couple a secondary amine (e.g., morpholine) to this compound, but the reaction is very slow and incomplete. How should I adjust my protocol?

A: Buchwald-Hartwig amination is even more sensitive to ligand effects than Suzuki coupling.[2] The likely culprit is, again, catalyst inhibition, compounded by the additional coordination of the amine coupling partner.

  • Catalyst System is Key: For this transformation, a combination of a highly active palladium precatalyst and a specialized ligand is non-negotiable.

    • Recommended Ligands: Use a ligand specifically designed for challenging C-N couplings. Josiphos-type ligands or bulky biarylphosphine ligands like BrettPhos are excellent starting points.

    • Base Selection: A strong, non-nucleophilic base is required. The most common choices are Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium phosphate (K₃PO₄). LHMDS can be particularly useful if your substrate has other protic functional groups.[9]

  • Solvent Choice: Anhydrous, non-protic polar solvents like Dioxane or Toluene are standard.

Catalytic Cycle Inhibition Diagram

G pd0 L-Pd(0) (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add inhibited_complex Inactive Complex (Catalyst Poisoning) pd0->inhibited_complex Cinnoline N-Coordination pd2_complex L-Pd(II)(Ar)(Br) oxidative_add->pd2_complex transmetalation Transmetalation (Suzuki) or Amine Binding (Buchwald) pd2_complex->transmetalation pd2_coupled L-Pd(II)(Ar)(R) transmetalation->pd2_coupled reductive_elim Reductive Elimination pd2_coupled->reductive_elim product Ar-R (Product) reductive_elim->product product->pd0 Regenerates Catalyst arbr This compound arbr->oxidative_add coupling_partner Coupling Partner (Boronic Acid / Amine) coupling_partner->transmetalation

Caption: The cinnoline nitrogen can trap the active Pd(0) catalyst.

Issue 3: Complications in Sonogashira Coupling

Q: My Sonogashira reaction is giving a complex mixture, including a significant amount of alkyne homocoupling (Glaser coupling). How can I achieve a cleaner reaction?

A: The Sonogashira reaction relies on a dual Pd/Cu catalytic system, and imbalance can lead to side reactions.[10] Alkyne homocoupling is typically promoted by the copper catalyst in the presence of oxygen.

  • Rigorous Degassing: This is the most critical factor. Oxygen must be scrupulously excluded to prevent the oxidative dimerization of your alkyne. Use freeze-pump-thaw cycles for your solvent for best results.

  • Copper(I) Source: Use a fresh, high-purity source of CuI. Old or oxidized copper sources can be less effective and may promote side reactions.

  • Consider Copper-Free Conditions: Several modern protocols for Sonogashira coupling have been developed that omit the copper co-catalyst entirely.[11] These methods often rely on specific ligands and may require a different base (e.g., tetrabutylammonium fluoride - TBAF) but can provide much cleaner product profiles by eliminating the possibility of Glaser coupling.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1 equivalent)

  • Arylboronic Acid (1.2 - 1.5 equivalents)

  • Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) OR SPhos Pd G3 Precatalyst (2 mol%)

  • K₃PO₄ (3 equivalents), finely ground

  • 1,4-Dioxane and Water (e.g., 4:1 v/v ratio), thoroughly degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: If not using a precatalyst, add the Pd(OAc)₂ and SPhos. If using a precatalyst, add it now. This step should be performed in a glovebox if possible, or under a positive flow of inert gas.

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed dioxane and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Cross-Coupling Reaction Guide - Sigma-Aldrich.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing).
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands - Thieme E-Books & E-Journals.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • Buchwald–Hartwig amination - Wikipedia.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.
  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal.

Sources

Technical Support Center: Troubleshooting HPLC Purification of 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-bromocinnolin-4-ol by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the purification process. Drawing from extensive field experience and established chromatographic principles, this document provides in-depth, practical solutions to ensure the integrity and success of your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for purifying this compound?

A1: For a polar aromatic compound like this compound, a reversed-phase HPLC method is the most common starting point.[1][2] A C18 column is a versatile choice for the stationary phase.[3][4] A suitable mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to improve peak shape.[5] A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is recommended for initial scouting runs to determine the optimal separation conditions.[3]

Q2: What is the expected UV absorbance wavelength for detecting this compound?

Q3: My this compound sample is not dissolving well in the mobile phase. What should I do?

A3: Poor solubility of the sample in the mobile phase can lead to issues like peak fronting and split peaks.[10][11] While specific solubility data for this compound is limited[12], related compounds like 6-bromoquinoline are soluble in polar aprotic solvents.[13] If your sample is not dissolving in the initial mobile phase, you can try dissolving it in a stronger, compatible solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and then diluting it with the mobile phase.[14] However, be mindful of the injection solvent's strength, as a solvent much stronger than the mobile phase can cause peak distortion.[11]

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC purification of this compound, providing explanations of the underlying causes and step-by-step solutions.

Poor Peak Shape

Poor peak shape can compromise resolution and the accuracy of quantification. The two most common forms of peak asymmetry are tailing and fronting.

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue, especially with basic compounds.[10][15] this compound, containing nitrogen atoms in its heterocyclic structure, can exhibit basic properties and interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[16]

Potential Causes and Solutions for Peak Tailing

Potential Cause Explanation Recommended Solution(s)
Secondary Silanol Interactions The nitrogen atoms in the cinnoline ring can interact with acidic silanol groups on the C18 column, causing peak tailing.[10][15][17]1. Lower Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or TFA to the mobile phase. This protonates the silanol groups, reducing their interaction with the basic analyte.[15][18] 2. Use a "Base-Deactivated" Column: Employ a column specifically designed for the analysis of basic compounds, which has minimal accessible silanol groups. 3. Add a Competitive Base: Introduce a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[19]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[18][20]1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[21] 2. Dilute the Sample: Prepare a more dilute sample solution.[19]
Column Contamination or Degradation Accumulation of strongly retained impurities or degradation of the stationary phase can create active sites that cause tailing.[18][22]1. Flush the Column: Wash the column with a strong solvent to remove contaminants.[18] 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[23] 3. Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[18]

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_pH Is mobile phase pH acidic (e.g., with 0.1% Formic Acid)? start->check_pH adjust_pH Adjust mobile phase pH to 2.5-3.5 check_pH->adjust_pH No check_overload Is sample concentration high? check_pH->check_overload Yes adjust_pH->check_overload reduce_load Reduce injection volume or dilute sample check_overload->reduce_load Yes check_column Is the column old or potentially contaminated? check_overload->check_column No reduce_load->check_column clean_column Flush with strong solvent or replace column check_column->clean_column Yes use_base_deactivated Consider a base-deactivated column for basic compounds check_column->use_base_deactivated No clean_column->use_base_deactivated end Symmetrical Peak use_base_deactivated->end

Caption: A decision tree for troubleshooting peak tailing.

Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur.

Potential Causes and Solutions for Peak Fronting

Potential Cause Explanation Recommended Solution(s)
Poor Sample Solubility If the sample is not fully dissolved in the mobile phase, it can lead to peak fronting.[10]1. Change Sample Solvent: Dissolve the sample in a solvent in which it is more soluble, ensuring compatibility with the mobile phase. 2. Reduce Sample Concentration: A lower sample concentration may prevent precipitation on the column.
Column Overload In some cases, severe concentration overload can manifest as peak fronting.[20]1. Dilute the Sample: Reduce the concentration of the injected sample.
Column Collapse A void or collapse at the head of the column can cause peak distortion, including fronting.[10]1. Reverse Flush the Column: If the manufacturer's instructions permit, back-flushing the column may resolve the issue. 2. Replace the Column: If the column bed has collapsed, it will need to be replaced.
Split or Shoulder Peaks

Split or shoulder peaks suggest the presence of more than one species or a problem with the chromatographic system.

Potential Causes and Solutions for Split Peaks

Potential Cause Explanation Recommended Solution(s)
Co-eluting Impurity A shoulder on the main peak often indicates the presence of a closely eluting impurity.[24]1. Optimize Mobile Phase: Adjust the mobile phase composition or gradient to improve the resolution between the two components.[24] 2. Change Column: A different stationary phase may provide the necessary selectivity to separate the compounds.
Blocked Column Frit A partially blocked frit at the column inlet can cause the sample to be unevenly distributed onto the stationary phase, resulting in a split peak.[22][24]1. Back-flush the Column: Reverse the column and flush it to waste to dislodge any particulates.[22] 2. Replace the Frit/Column: If back-flushing is unsuccessful, the frit or the entire column may need to be replaced.[24]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak splitting.[11]1. Use a Weaker Sample Solvent: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.[11]
Void in the Column A void or channel in the column packing can lead to two different flow paths for the analyte, resulting in a split peak.[25]1. Replace the Column: A column with a void cannot be repaired and must be replaced.

Workflow for Investigating Split Peaks

start Split or Shoulder Peak Observed check_impurity Inject a lower concentration. Does the shoulder become a separate peak? start->check_impurity optimize_method Optimize mobile phase/gradient for better resolution check_impurity->optimize_method Yes check_solvent Is the sample solvent stronger than the mobile phase? check_impurity->check_solvent No end Single, Sharp Peak optimize_method->end change_solvent Dissolve sample in a weaker solvent or the mobile phase check_solvent->change_solvent Yes check_frit Is the system backpressure high? Does the problem affect all peaks? check_solvent->check_frit No change_solvent->end clean_frit Back-flush the column. If unsuccessful, replace the frit or column. check_frit->clean_frit Yes check_column_void Is the column old? Has it been dropped or subjected to high pressure? check_frit->check_column_void No clean_frit->end replace_column Replace the column check_column_void->replace_column Yes check_column_void->end No, problem resolved replace_column->end

Caption: A systematic approach to diagnosing the cause of split peaks.

Baseline Issues

A stable baseline is crucial for accurate integration and quantification. Common baseline problems include drift and noise.

A baseline that is not horizontal can be indicative of several issues.

Potential Causes and Solutions for Baseline Drift

Potential Cause Explanation Recommended Solution(s)
Column Not Equilibrated If the column is not fully equilibrated with the mobile phase, the baseline will drift as the column chemistry stabilizes.[26]1. Increase Equilibration Time: Allow sufficient time for the column to equilibrate before starting the analysis.
Mobile Phase Issues Changes in mobile phase composition due to poor mixing or degradation of additives can cause drift.[26][27][28]1. Prepare Fresh Mobile Phase: Make fresh mobile phase daily, especially if using additives like TFA which can degrade.[27] 2. Ensure Proper Mixing: If using an online mixer, ensure it is functioning correctly.
Temperature Fluctuations Changes in the ambient temperature or inconsistent column oven temperature can cause the baseline to drift.[26][28]1. Use a Column Oven: Maintain a constant column temperature using a column oven. 2. Stabilize Lab Temperature: Ensure a stable laboratory environment.
Contaminated Detector Cell Contaminants building up in the detector flow cell can lead to a drifting baseline.[28][29]1. Flush the Detector Cell: Flush the cell with a strong, clean solvent.

Random fluctuations in the baseline can obscure small peaks and affect integration.

Potential Causes and Solutions for Baseline Noise

Potential Cause Explanation Recommended Solution(s)
Air Bubbles in the System Air bubbles passing through the detector cell will cause sharp spikes or noise in the baseline.[26][30]1. Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum filtration, or an inline degasser.[26] 2. Purge the Pump: Purge the pump to remove any trapped air bubbles.
Pump Issues Worn pump seals or faulty check valves can cause pressure fluctuations, leading to a noisy baseline.[30]1. Maintain the Pump: Regularly replace pump seals and clean or replace check valves as part of routine maintenance.
Contaminated Mobile Phase Particulates or impurities in the mobile phase can contribute to baseline noise.[26][30]1. Use High-Purity Solvents: Use HPLC-grade solvents and reagents. 2. Filter Mobile Phase: Filter the mobile phase through a 0.45 µm or 0.22 µm filter.[26]
Detector Lamp Failing An aging detector lamp can become unstable, resulting in increased baseline noise.[26]1. Replace the Lamp: Replace the detector lamp if it is near the end of its operational life.

References

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • uHPLCs. (2025). How to Troubleshoot Baseline Noise in HPLC. [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. [Link]

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • uHPLCs. (2024). How to Deal With Peak Splitting in HPLC?[Link]

  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks?[Link]

  • Agilent. Preparative HPLC Troubleshooting Guide. [Link]

  • ResearchGate. UV-VIS spectra of cinnoline 3 in pure form and after released from...[Link]

  • Labcompare.com. (2022). LABTips: Preparative HPLC for Purification Workflows. [Link]

  • Journal of the Chemical Society (Resumed). (1951). Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

  • ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol. [Link]

  • University of Warwick. Principles in preparative HPLC. [Link]

  • ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...[Link]

  • PubChem. 6-Bromo-2-methylquinolin-4-ol. [Link]

  • Welch Materials. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography. [Link]

  • MZ-Analysentechnik GmbH. General tips for preparative HPLC Technical Note. [Link]

  • Synthesis and characterization of some new cinnoline derivatives for its biological iterest. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]

  • Overview of RP-HPLC method development for drug estimation. [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Atlantis Press. (2016). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Bromocinnolin-4-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 6-Bromocinnolin-4-ol for preclinical studies. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient scale-up process.

Introduction to this compound Synthesis

This compound is a key heterocyclic compound with significant potential in medicinal chemistry.[1] Its cinnoline core is a structural motif found in various biologically active molecules, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, and antitumor properties.[2][3] The presence of the bromine atom at the 6-position provides a valuable handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery programs.

The synthesis of the cinnoline ring system can be achieved through several methods, with the cyclization of arenediazonium salts being a prominent approach.[4] Specifically, the Richter synthesis, which involves the diazotization of an appropriately substituted o-alkynyl-aniline followed by intramolecular cyclization, is a common route to cinnolin-4-ol derivatives.[5][6] Scaling up this synthesis for preclinical studies presents unique challenges that require careful optimization of reaction conditions and purification methods.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis of this compound.

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of Diazonium Salt - Incomplete diazotization due to insufficient acid or sodium nitrite.- Decomposition of the diazonium salt at elevated temperatures.- Side reactions of the starting amine.- Ensure the reaction is conducted at a low temperature (0-5 °C) to maintain the stability of the diazonium salt.[7]- Use a slight excess of sodium nitrite and a strong acid (e.g., HCl, H2SO4) to drive the diazotization to completion.[7]- Monitor the reaction progress using a starch-iodide paper test to detect excess nitrous acid.
Incomplete Intramolecular Cyclization - Low reactivity of the diazonium salt.- Steric hindrance around the acetylene group.- Inappropriate solvent or temperature for the cyclization step.- The cyclization of arenediazonium salts can be influenced by the electronic nature of the substituents.[5][8]- Gently warming the reaction mixture after diazotization can promote cyclization, but care must be taken to avoid decomposition.- The choice of solvent can be critical; protic solvents may compete with the intramolecular cyclization.
Formation of Impurities - Competing side reactions, such as azo coupling or phenol formation from the diazonium salt.- Incomplete reaction of starting materials.- Degradation of the product during workup or purification.- Maintain a low temperature during diazotization to minimize side reactions.[7]- Ensure efficient stirring to prevent localized high concentrations of reagents.- Use High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities, which will guide purification strategy.
Difficulties in Product Isolation and Purification - The product may be an amorphous solid or an oil, making filtration difficult.- Co-precipitation of impurities with the product.- The product may have limited solubility in common recrystallization solvents.- Recrystallization from a suitable solvent system (e.g., ethanol, acetic acid) is a common purification method.[9]- If recrystallization is ineffective, column chromatography on silica gel may be necessary.[9]- A slurry wash with a non-polar solvent can help remove less polar impurities.
Workflow for Troubleshooting Synthesis Issues

Troubleshooting_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Start Start Synthesis Reaction_Monitoring Monitor Reaction (TLC, HPLC) Start->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Crude_Isolation Isolate Crude Product Workup->Crude_Isolation Analyze_Crude Analyze Crude Product (NMR, LC-MS) Crude_Isolation->Analyze_Crude Problem_Identification Identify Problem Analyze_Crude->Problem_Identification Low_Yield Low Yield Problem_Identification->Low_Yield Yield < Expected Impure_Product Impure Product Problem_Identification->Impure_Product Purity < Target Final_Product Pure Product (>95%) Problem_Identification->Final_Product On Target Optimize_Diazotization Optimize Diazotization (Temp, Reagents) Low_Yield->Optimize_Diazotization Optimize_Cyclization Optimize Cyclization (Solvent, Temp) Low_Yield->Optimize_Cyclization Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Impure_Product->Optimize_Purification Optimize_Diazotization->Start Re-run Optimize_Cyclization->Start Re-run Optimize_Purification->Workup Re-process caption Troubleshooting workflow for this compound synthesis. Synthesis_Scheme cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Starting_Material 2-Amino-5-bromophenylacetylene Diazonium_Salt Arenediazonium Salt Starting_Material->Diazonium_Salt Diazotization Reagents NaNO₂, HCl 0-5 °C Final_Product This compound Diazonium_Salt->Final_Product Intramolecular Cyclization (Δ) caption Synthetic pathway to this compound.

Sources

Technical Support Center: Purification of Crude 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromocinnolin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve high purity for your downstream applications.

Introduction: Understanding the Chemistry of this compound

This compound is a heterocyclic compound featuring a cinnoline core. Its structure presents unique purification challenges and opportunities. The molecule possesses a weakly acidic hydroxyl group (or its keto tautomer, a quinolinone-like structure) and weakly basic nitrogen atoms within the ring system. This amphoteric nature is a key consideration in designing an effective purification strategy. Common impurities often stem from unreacted starting materials, side-products from the cyclization reaction, or degradation products.[1][2] A typical synthesis might yield a product that is off-white, yellow, or even brownish, indicating the presence of such impurities.[1][2]

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, brownish color. What are the likely impurities?

A brownish color often indicates the presence of polymeric or degradation byproducts.[1] These can form if the synthesis, particularly the cyclization step, was conducted at too high a temperature or for a prolonged period.[1] It may also suggest residual starting materials or reagents that are colored.

Q2: I'm having trouble finding a good single solvent for recrystallization. What should I try?

This is a common issue, especially with heterocyclic compounds that have complex functionalities. This compound's polarity makes it a candidate for recrystallization from polar solvents.[2] However, if a single solvent is not effective, a two-solvent system is a powerful alternative.[3][4] A good approach is to dissolve the compound in a "good" solvent where it is highly soluble (like ethanol, methanol, or DMF) and then slowly add a "poor" solvent in which it is much less soluble (like water or hexane) until the solution becomes cloudy.[4] Heating to redissolve and then slow cooling can yield high-purity crystals.[3]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of your impure compound is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated.[5] To resolve this, you can:

  • Add more of the "good" solvent to reduce the saturation level.[5]

  • Reheat the solution and allow it to cool more slowly.

  • Try a different solvent system with a lower boiling point.

Q4: Can I use column chromatography to purify this compound? What conditions should I use?

Yes, column chromatography is a very effective method.[1][6] Given the polar nature of the molecule, normal-phase chromatography on silica gel is appropriate.[2] A good starting point for the mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your compound.[2] Because nitrogen-containing heterocycles can sometimes streak on acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent can improve the separation.[8]

Q5: How do I confirm the purity of my final product?

Purity should be assessed using multiple analytical techniques.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will give you a clear percentage of purity and confirm the molecular weight of your compound.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.[11][12] The absence of signals from starting materials or byproducts is a strong sign of high purity.

Troubleshooting Guide: Common Purification Problems & Solutions

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling during recrystallization. 1. The solution is not sufficiently saturated.[13]2. The chosen solvent is too good, even at low temperatures.[13]3. Impurities are inhibiting crystal nucleation.[13]4. Lack of nucleation sites in a very clean flask.[13]1. Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of pure product.[5][13]2. Increase Concentration: Gently boil off some of the solvent and allow it to cool again.[5][13]3. Change Solvent System: Try a different solvent or a two-solvent system.[13]
Low recovery after recrystallization. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[5]2. Premature crystallization during a hot filtration step.3. The compound is more soluble than anticipated at cold temperatures.1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]2. Pre-warm Equipment: Pre-warm the funnel and filter paper for hot filtration to prevent clogging.3. Chill Further: Cool the filtrate in an ice bath to maximize crystal precipitation before filtration.[2]
Compound streaks on the TLC plate and gives poor separation in column chromatography. 1. The compound is highly polar and interacting strongly with the silica gel.[14]2. The acidic nature of the silica gel is interacting with the basic nitrogens of the cinnoline ring.[8]1. Increase Eluent Polarity: Add a stronger polar solvent like methanol to your mobile phase (e.g., 5% methanol in dichloromethane).[7]2. Neutralize Silica: Add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to deactivate acidic sites on the silica gel.[8]
The purified product is still colored (e.g., pale yellow). Persistent colored impurities are co-eluting or co-crystallizing with the product.1. Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[13]2. Alternative Chromatography: If silica gel fails, consider using a different stationary phase like alumina.[6][14]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a good starting point for moderately impure crude this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small spatula tip of activated charcoal. Reheat the solution to boiling for a few minutes.[13]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold 50:50 ethanol/water.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for complex mixtures or when a very high degree of purity is required.

  • Select Solvent System: Using TLC, determine a solvent system that gives your product an Rf value of approximately 0.3. A good starting point is a gradient of ethyl acetate in hexane.[15] For this polar compound, a system like 50-70% ethyl acetate/hexane might be appropriate. Add 0.5% triethylamine to the solvent mixture to prevent streaking.[8]

  • Pack the Column: Prepare a slurry of silica gel in the initial, lower-polarity eluent. Pack the column, ensuring there are no air bubbles.[6][16] Add a thin layer of sand on top of the silica.

  • Load the Sample: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or the eluent). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[16]

  • Elution: Begin eluting with the lower-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to move your compound down the column.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification via Acid-Base Extraction

This technique leverages the amphoteric nature of this compound to separate it from neutral impurities.[17][18]

  • Dissolve: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a weak aqueous base, such as 5% sodium bicarbonate solution.[19] This will deprotonate acidic impurities, moving them to the aqueous layer. Discard the aqueous layer. Note: If your desired compound is significantly acidic, it may also move to this layer. Test on a small scale first.

  • Acid Extraction: Extract the organic layer with a dilute aqueous acid, such as 5% hydrochloric acid. The basic nitrogen atoms in the cinnoline ring will be protonated, forming a water-soluble salt.[17][20] The this compound will move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Isolate: Separate the aqueous layer containing your protonated product.

  • Neutralize and Precipitate: Slowly neutralize the acidic aqueous layer with a base (e.g., sodium bicarbonate or dilute NaOH) until the solution is neutral or slightly basic. The purified this compound should precipitate out of the solution as a solid.

  • Collect and Dry: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualization of Workflows

Workflow 1: General Purification and Analysis

This diagram outlines the decision-making process for purifying and analyzing the final product.

cluster_purification Purification Stage cluster_analysis Final Analysis Start Crude this compound PurityCheck1 Assess Purity (TLC, LC-MS) Start->PurityCheck1 Recrystallization Recrystallization PureProduct Purified Product Recrystallization->PureProduct Column Column Chromatography Column->PureProduct AcidBase Acid-Base Extraction AcidBase->PureProduct PurityCheck1->Recrystallization Minor Impurities PurityCheck1->Column Complex Mixture PurityCheck1->AcidBase Neutral Impurities NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry (Confirm MW) PureProduct->MS Final Characterized Product NMR->Final MS->Final

Caption: General purification and analysis workflow.

Workflow 2: Troubleshooting Recrystallization

This decision tree helps diagnose and solve common issues during recrystallization.

Start Attempt Recrystallization Outcome Observe Outcome Start->Outcome NoCrystals No Crystals Form Outcome->NoCrystals Problem OilingOut Compound Oils Out Outcome->OilingOut Problem LowYield Low Yield Outcome->LowYield Problem Success Pure Crystals Formed Outcome->Success Success AddSeed Add Seed Crystal / Scratch Flask NoCrystals->AddSeed Concentrate Concentrate Solution NoCrystals->Concentrate AddSolvent Add More 'Good' Solvent OilingOut->AddSolvent CoolSlower Cool Slower OilingOut->CoolSlower CheckMotherLiquor Check Mother Liquor for Product LowYield->CheckMotherLiquor AddSeed->Success Concentrate->Success AddSolvent->Success CoolSlower->Success CheckMotherLiquor->Success If product present, re-process

Caption: Decision tree for troubleshooting recrystallization.

References

  • Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Unknown. (n.d.). Column chromatography.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Unknown. (n.d.). Acid-Base Extraction.1.
  • Unknown. (n.d.). Acid base extraction flow chart.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2022, January 15). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023, June 13). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Retrieved from [Link]

  • NIH. (2023, December 1). Data on LC–MS profile of Brucea javanica (L.) Merr. and the NMR data of its major indole alkaloids. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 6-Bromocinnolin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 6-Bromocinnolin-4-ol and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing, purifying, and analyzing this important class of heterocyclic compounds. The unique structural features of the this compound scaffold, while conferring valuable biological properties, also present distinct challenges in its characterization.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Diagram: The Logical Flow of Characterization Challenges

The following diagram illustrates the interconnected nature of the challenges in characterizing this compound analogs, from initial synthesis to final structural confirmation.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_challenges Common Challenges synthesis Synthesis of Analog purification Purification (HPLC/Crystallization) synthesis->purification Crude Product nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray solubility Poor Solubility solubility->purification Affects Crystallization & HPLC Method Dev. solubility->nmr Broad/Weak Signals tautomerism Keto-Enol Tautomerism tautomerism->nmr Complex Spectra impurities Regioisomeric Impurities impurities->purification Co-elution Issues impurities->nmr Spurious Peaks

Caption: Interplay of challenges in the characterization workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: My ¹H NMR spectrum of a this compound analog is much more complex than I predicted, with more signals than expected and significant peak broadening. What is the likely cause?

Answer: This is a classic and frequently encountered issue with 4-hydroxycinnoline and related 4-hydroxyquinoline systems. The primary cause is the existence of the molecule in a tautomeric equilibrium between the enol (4-hydroxycinnoline) and keto (cinnolin-4(1H)-one) forms.[5][6][7] These two distinct chemical species will each give rise to their own set of NMR signals, leading to a spectrum that appears to be a mixture of two compounds. The equilibrium can be influenced by the solvent, concentration, and temperature.

The broad peaks are often a result of two factors:

  • Poor Solubility: These compounds often have low solubility in standard NMR solvents like CDCl₃, leading to low signal-to-noise and broad lines.[8]

  • Intermediate Exchange Rate: If the tautomers are interconverting on a timescale similar to the NMR experiment, it can lead to coalescence and broadening of the signals.

Troubleshooting Protocol for Complex NMR Spectra

StepActionRationale & Expected Outcome
1 Change Solvent Switch to a more polar, hydrogen-bond-accepting deuterated solvent like DMSO-d₆. This can often stabilize one tautomer over the other, simplifying the spectrum. It will also likely improve solubility, resulting in sharper signals.[8]
2 Variable Temperature (VT) NMR Acquire spectra at different temperatures (e.g., 25°C, 50°C, 80°C). If the issue is due to intermediate exchange, increasing the temperature may cause the peaks of the two tautomers to coalesce into a single, averaged set of sharp signals. Conversely, lowering the temperature might slow the exchange enough to resolve both sets of signals cleanly.
3 Dilution Study Acquire spectra at different concentrations. Cinnoline and quinoline derivatives can form intermolecular π-π stacking aggregates at higher concentrations, which can cause concentration-dependent chemical shifts and line broadening.[9] A more dilute sample may yield a simpler, more representative spectrum.
4 2D NMR Experiments Run COSY, HSQC, and HMBC experiments. These are invaluable for deciphering complex spectra. They will help to establish connectivity between protons (COSY) and between protons and carbons (HSQC/HMBC), allowing you to piece together the spin systems for each tautomer present.[10]

Question 2: The baseline of my ¹H NMR spectrum is noisy and the signals are weak, even with a relatively concentrated sample. What can I do to improve the data quality?

Answer: This is almost certainly a solubility issue, a common problem with planar, halogenated heterocyclic systems which can have strong intermolecular interactions.[1]

Workflow for Improving NMR Data Quality

start Poor Quality NMR Spectrum step1 Increase Number of Scans start->step1 step2 Switch to High-Solubility Solvent (DMSO-d₆) step1->step2 step3 Gentle Heating of NMR Tube step2->step3 step4 Use a Higher Field Spectrometer step3->step4 end Improved S/N Ratio step4->end

Caption: Stepwise approach to enhance NMR signal-to-noise.

  • Increase Scans: The most straightforward approach is to increase the number of scans during acquisition. The signal-to-noise ratio improves with the square root of the number of scans.[8]

  • Change Solvent: As mentioned previously, switching from less polar solvents (like CDCl₃) to more polar ones (like DMSO-d₆ or Methanol-d₄) can dramatically increase solubility.[8]

  • Gentle Heating: Gently warming the NMR tube in a water bath before and during the experiment can increase solubility. Be cautious, as this can also affect chemical shifts.

  • Higher Field Instrument: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will provide better signal dispersion and inherent sensitivity.[8]

Section 2: Mass Spectrometry (MS)

Question 3: I am analyzing my this compound analog by mass spectrometry. What should I look for in the molecular ion region?

Answer: The presence of a single bromine atom in your molecule will result in a highly characteristic isotopic pattern for the molecular ion (M⁺). You should observe two distinct peaks:

  • The M⁺ peak: Corresponding to the molecules containing the ⁷⁹Br isotope.

  • The M+2 peak: Corresponding to the molecules containing the ⁸¹Br isotope.

These two peaks will be separated by 2 m/z units and will have a relative intensity ratio of approximately 1:1, reflecting the natural abundance of the two bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).[11][12] This M/M+2 pattern is a definitive indicator of the presence of one bromine atom.

Table: Expected Isotopic Patterns for Halogenated Compounds

Halogen PresentIsotope 1 (Abundance)Isotope 2 (Abundance)Expected PeaksIntensity Ratio
Bromine ⁷⁹Br (~50.7%)⁸¹Br (~49.3%)M⁺, M+2~1:1
Chlorine ³⁵Cl (~75.8%)³⁷Cl (~24.2%)M⁺, M+2~3:1

This table provides a quick reference for identifying the presence of single bromine or chlorine atoms in a molecule via mass spectrometry.[11]

Section 3: Purification and Purity Analysis

Question 4: I am struggling to get a pure sample of my this compound analog using reverse-phase HPLC. I see tailing peaks or co-eluting impurities.

Answer: Purification of cinnoline derivatives can be challenging due to their relatively polar nature and potential for strong interactions with the stationary phase. Closely related impurities, such as regioisomers or precursors from the synthesis, can be difficult to resolve.[8][13]

Troubleshooting Protocol for HPLC Purification

StepActionRationale & Expected Outcome
1 Optimize Mobile Phase Systematically vary the gradient and the organic modifier (e.g., acetonitrile vs. methanol). Methanol can offer different selectivity for aromatic compounds compared to acetonitrile. Also, adjust the pH of the aqueous phase with a modifier like formic acid or TFA (0.1%) to ensure the molecule is in a single protonation state, which typically leads to sharper peaks.
2 Change Stationary Phase If a standard C18 column does not provide adequate resolution, consider a different stationary phase. A phenyl-hexyl column can provide alternative selectivity through π-π interactions, which can be beneficial for separating aromatic heterocyclic compounds.[8]
3 Adjust Flow Rate & Temperature Lowering the flow rate can sometimes improve resolution between closely eluting peaks. Increasing the column temperature can decrease solvent viscosity and improve mass transfer, often leading to sharper peaks and better efficiency.[8]
4 Check for Solubility Issues Ensure your compound is fully dissolved in the injection solvent. Precipitation on the column is a common cause of peak tailing and poor recovery. The injection solvent should ideally be the same as, or weaker than, the initial mobile phase conditions.
Section 4: Structural Confirmation

Question 5: I have exhausted spectroscopic methods and still have ambiguity about the exact structure, particularly regarding tautomerism and potential polymorphism. What is the definitive next step?

Answer: For unambiguous confirmation of the three-dimensional atomic arrangement, single-crystal X-ray crystallography is the gold standard.[14][15] It will definitively resolve the solid-state structure, confirming the connectivity, conformation, and the specific tautomeric form present in the crystal lattice. It can also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which can help explain physical properties like high melting points and low solubility.[1][16]

Key Considerations for X-ray Crystallography

  • Crystal Growth: This is often the most challenging step.[15] Due to the often poor solubility of these compounds, finding a suitable solvent system for growing high-quality single crystals can be difficult. Common methods include slow evaporation, vapor diffusion, and solvent layering.

  • Polymorphism: Be aware that your compound may crystallize in different forms (polymorphs) depending on the crystallization conditions. These polymorphs can have different physical properties.

  • Data Interpretation: The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, offering unequivocal proof of the molecular structure.[14]

References

  • An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives - Benchchem.
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  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.
  • 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem.
  • Recent Developments in the Synthesis of Cinnoline Derivatives - ResearchGate.
  • The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1) - ResearchGate.
  • CINNOLINE(253-66-7) 1H NMR spectrum - ChemicalBook.
  • Separation of Cinnoline, 4-[2-(3-nitrophenyl)ethenyl]- on Newcrom R1 HPLC column.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed.
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan.
  • Cinnoline, 4-methyl- - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • Characterization challenges of 3-Acetyl-6-bromoquinolin-4(1H)-one - Benchchem.
  • (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES.
  • 6-Bromocinnolin-4-amine: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • Mass spectrometry of halogen-containing organic compounds - ResearchGate.
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central.
  • Cinnoline - Wikipedia.
  • Mass Spectrometry of Heterocyclic Compounds. - DTIC.
  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts.
  • Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis | Request PDF - ResearchGate.
  • X-ray crystallography - Wikipedia.
  • Mass Spectrometric Analysis. Aliphatic Halogenated Compounds | Analytical Chemistry.
  • Synthesis of 6-bromoquinolin-4-ol derivatives (3a–3h). - ResearchGate.
  • Application Notes and Protocols for the Synthesis of 6-Bromocinnolin-4-amine Derivatives - Benchchem.
  • X-ray Crystallographic Structure of 5-Nitrocinnoline: A Technical Overview - Benchchem.
  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results.
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC - NIH.
  • A Concise Review on Cinnolines - Innovative Journal.
  • The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+.
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH.
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Validation & Comparative

A Comparative Guide to 6-Bromocinnolin-4-ol and 6-Bromoquinazolin-4-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Isomers and a Data Chasm

In the landscape of heterocyclic chemistry and drug discovery, subtle structural modifications can lead to profound differences in biological activity. This guide delves into a comparative analysis of two such closely related scaffolds: 6-Bromocinnolin-4-ol and 6-Bromoquinazolin-4-ol. These bicyclic heteroaromatic compounds share the same molecular formula and a brominated benzene ring fused to a nitrogen-containing heterocycle with a hydroxyl group. The critical distinction lies in the arrangement of the nitrogen atoms within the six-membered ring: a 1,2-diazine (cinnoline) versus a 1,3-diazine (quinazoline). This seemingly minor isomeric difference has significant implications for their synthesis, electronic properties, and, most importantly, their interactions with biological targets.

While derivatives of 6-Bromoquinazolin-4-ol have been the subject of numerous studies exploring their therapeutic potential, particularly in the realms of antimicrobial and anti-inflammatory research, this compound remains a comparatively enigmatic entity with a notable scarcity of published biological data. This guide aims to provide a comprehensive comparison based on the available scientific literature, highlighting the established activities of 6-Bromoquinazolin-4-ol derivatives and contextualizing the potential of this compound within the broader activities of the cinnoline family. We will explore the causality behind experimental choices in relevant assays and provide detailed protocols to empower researchers in their own investigations.

Structural_Comparison cluster_0 This compound cluster_1 6-Bromoquinazolin-4-ol cinnolin cinnolin quinazolin quinazolin cinnolin->quinazolin Isomeric Relationship (1,2-diazine vs 1,3-diazine)

Caption: Structural comparison of this compound and 6-Bromoquinazolin-4-ol.

Comparative Biological Activities: A Landscape of Knowns and Unknowns

The biological profiles of these two scaffolds are a study in contrasts, largely dictated by the volume of research dedicated to each.

6-Bromoquinazolin-4-ol: A Scaffold of Documented Antimicrobial and Anti-inflammatory Potential

The quinazolinone core is a privileged structure in medicinal chemistry, and the 6-bromo substituted variants have demonstrated notable biological activities.[1] The presence of a halogen at the 6-position is often associated with enhanced potency in various assays.[1]

Antimicrobial Activity:

Derivatives of 6-bromo-quinazolin-4-one have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.[2] The general structure-activity relationship (SAR) suggests that substitutions at the 2 and 3 positions of the quinazolinone ring, in conjunction with the 6-bromo substituent, are crucial for antimicrobial effects.[1] For instance, new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have shown significant activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[2]

Anti-inflammatory Activity:

The anti-inflammatory properties of 6-bromoquinazolinone derivatives have also been a focus of investigation. The carrageenan-induced rat paw edema model is a standard in vivo assay used to assess acute inflammation, and several studies have utilized this model to evaluate these compounds.[2][3] Notably, certain 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones exhibited anti-inflammatory activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[2] The mechanism of action is thought to involve the modulation of inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory cytokines.[4]

Compound Derivative Assay Type Key Findings Reference
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesAntimicrobialSignificant activity against B. subtilis, S. aureus, P. aeruginosa, C. albicans, A. niger[2]
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneAnti-inflammatoryHigher anti-inflammatory activity than indomethacin in a carrageenan-induced paw edema model[5]
3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinoneAnti-inflammatoryImproved inhibition of COX-2 activity[4]
This compound: An Unexplored Frontier with Inferred Potential

In stark contrast to its quinazoline isomer, there is a significant lack of specific biological data for this compound in the public domain. However, the broader class of cinnoline derivatives has been shown to possess a wide array of pharmacological activities, providing a basis for inferring the potential of this specific analogue.[6][7]

Cinnoline derivatives have been reported to exhibit:

  • Anticancer Activity: Some cinnolines act as topoisomerase inhibitors, which are crucial enzymes in DNA replication and repair.[6]

  • Antimicrobial and Antifungal Activity: Various substituted cinnolines have demonstrated efficacy against bacterial and fungal strains.[7][8] The introduction of a halogen atom, such as bromine, into a heterocyclic ring system is a common strategy to enhance antimicrobial potency.[9]

  • Anti-inflammatory Activity: Cinnoline-based compounds have also shown promise as anti-inflammatory agents.[7]

The 6-bromo substitution on the cinnoline ring is expected to influence its electronic properties and lipophilicity, which are key determinants of biological activity. Halogen atoms can participate in halogen bonding, an increasingly recognized non-covalent interaction that can contribute to ligand-receptor binding. Therefore, it is plausible that this compound could exhibit interesting biological activities, but this remains to be experimentally validated.

Mechanisms of Action: Divergent Pathways from Isomeric Cores

The different placement of nitrogen atoms in the cinnoline and quinazoline rings leads to distinct electronic distributions and three-dimensional shapes, which in turn dictate their preferred biological targets.

Quinazoline Derivatives: A prominent mechanism of action for many quinazoline derivatives, particularly in the context of cancer, is the inhibition of tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[10][11] By binding to the ATP-binding site of the kinase domain, these compounds can block downstream signaling pathways that promote cell proliferation and survival. In the context of inflammation, as mentioned, they can modulate pathways involving COX enzymes and pro-inflammatory cytokines like TNF-α.[4][12]

Cinnoline Derivatives: The biological targets of cinnoline derivatives are diverse. As noted, some have been identified as inhibitors of DNA topoisomerases.[6] Others have been found to inhibit phosphodiesterases (PDEs), such as PDE10A, which are involved in intracellular signaling.[9] The antibacterial action of some cinnolines, like Cinnoxacin, is attributed to the inhibition of DNA gyrase, a type II topoisomerase.[8]

Signaling_Pathway cluster_legend Potential Inhibition by 6-Bromoquinazolin-4-ol Pro-inflammatory_Stimuli Pro-inflammatory_Stimuli IKK_Complex IKK_Complex Pro-inflammatory_Stimuli->IKK_Complex IkB IkB IKK_Complex->IkB Phosphorylates & Degradation NF-kB NF-kB Nucleus Nucleus NF-kB->Nucleus Translocation Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Induces Pro-inflammatory_Cytokines Pro-inflammatory_Cytokines Gene_Transcription->Pro-inflammatory_Cytokines

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Experimental Protocols: A Guide to Practical Evaluation

To facilitate further research and direct comparison, this section provides detailed protocols for assays in which 6-bromoquinazolin-4-ol derivatives have shown activity.

Protocol 1: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of a compound.

1. Preparation of Microbial Inoculum: a. Aseptically pick a few colonies of the test microorganism (e.g., S. aureus, E. coli) from a fresh agar plate. b. Suspend the colonies in sterile saline solution (0.9% NaCl). c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. Inoculation of Agar Plates: a. Dip a sterile cotton swab into the adjusted microbial inoculum. b. Squeeze out excess fluid against the inside of the tube. c. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

3. Application of Test Compound: a. Prepare stock solutions of the test compounds (e.g., 6-Bromoquinazolin-4-ol derivatives) in a suitable solvent like DMSO. b. Aseptically bore wells (typically 6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer. c. Add a defined volume (e.g., 100 µL) of the test compound solution into each well. d. Include a positive control (a known antibiotic) and a negative control (solvent alone) on each plate.

4. Incubation and Measurement: a. Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds. b. Incubate the plates at 37°C for 18-24 hours. c. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Antimicrobial_Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Bore_Wells Bore Wells in Agar Inoculate_Plate->Bore_Wells Add_Compounds Add Test Compounds & Controls to Wells Bore_Wells->Add_Compounds Incubate Incubate at 37°C for 18-24h Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a standard and widely used model for evaluating acute anti-inflammatory activity.[3]

1. Animal Acclimatization and Grouping: a. Use healthy Wistar rats (180-250 g) of either sex. b. Acclimatize the animals to laboratory conditions for at least one week. c. Divide the rats into groups (e.g., control, standard drug, and test compound groups), with at least 6 animals per group.

2. Administration of Compounds: a. Administer the test compounds (e.g., 6-Bromoquinazolin-4-ol derivatives) and the standard drug (e.g., indomethacin or ibuprofen) orally or intraperitoneally at a specific dose. b. The control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose).

3. Induction of Edema: a. One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema: a. Measure the paw volume or circumference immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or a digital caliper.

5. Data Analysis: a. Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Anti-inflammatory_Workflow Start Start Group_Animals Group Acclimatized Rats Start->Group_Animals Administer Administer Test Compounds/Vehicle Group_Animals->Administer Induce_Edema Inject Carrageenan into Paw (1h post-dose) Administer->Induce_Edema Measure_Paw Measure Paw Volume at 0, 1, 2, 3, 4h Induce_Edema->Measure_Paw Calculate_Inhibition Calculate % Edema Inhibition Measure_Paw->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the Carrageenan-Induced Rat Paw Edema assay.

Conclusion and Future Directions

This guide illuminates the current state of knowledge regarding this compound and 6-Bromoquinazolin-4-ol. While the latter and its derivatives have established a foothold as promising antimicrobial and anti-inflammatory agents, the former remains a largely untapped resource. The isomeric difference in their core structures suggests that they likely possess distinct biological target profiles, and the exploration of this compound could unveil novel therapeutic activities.

For researchers, the path forward is clear. Direct, side-by-side biological evaluation of these two compounds using the standardized assays outlined in this guide is a critical first step. Such studies would provide the much-needed empirical data to either confirm the inferred potential of this compound or reveal it to be a less active isomer. Ultimately, the exploration of such closely related heterocyclic scaffolds is fundamental to advancing our understanding of structure-activity relationships and fueling the engine of drug discovery.

References

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  • As-Sultany, M. A., et al. (2022). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega, 7(40), 35894–35905. [Link]

  • Anonymous. (2024). Novel quinazoline derivatives: key pharmacological activities. International Journal of All Research Education and Scientific Methods, 12(10). [Link]

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  • Wikipedia contributors. (2023, December 27). Quinazoline. In Wikipedia, The Free Encyclopedia. [Link]

  • Osarodion, O. P. (2019). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Clinical Medicine, 4(6), 62-72. [Link]

  • Oktem, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400305. [Link]

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  • Osarodion, O. P., & Edema, M. O. (2019). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medical Research and Science, 6(3), 68-72. [Link]

  • Mishra, P., et al. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. The Pharma Innovation Journal, 4(10), 68-73. [Link]

  • Murti, Y., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 73(3), 333-337. [Link]

  • Anonymous. (n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. [Link]

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  • El-Sayed, N. N. E., et al. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Molecules, 28(16), 6069. [Link]

  • Ishida, K., et al. (2003). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry, 11(4), 609-616. [Link]

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A Comparative Guide to the Kinase Inhibitory Profile of 6-Bromocinnolin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the cinnoline scaffold represents a promising frontier in the discovery of novel kinase inhibitors.[1] This guide provides a comprehensive framework for comparing the kinase inhibitory profiles of 6-Bromocinnolin-4-ol analogs. While direct, publicly available comparative data on a wide array of these specific analogs is limited, this document leverages established principles from structurally related heterocyclic kinase inhibitors, such as quinazolines and quinolines, to provide a robust methodology for evaluation.[2][3][4][5] By understanding the synthetic rationale, key assays, and structure-activity relationships (SAR) of similar compounds, researchers can effectively design and interpret experiments to elucidate the kinase inhibitory profiles of their novel this compound derivatives.

Introduction: The Rationale for Targeting Kinases with Cinnoline Scaffolds

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[6] The cinnoline nucleus, a bicyclic heteroaromatic system, has garnered significant interest as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to other successful kinase inhibitor frameworks like quinazoline.[1][7]

The strategic placement of a bromine atom at the 6-position of the cinnolin-4-ol core offers several advantages. Halogen substitutions are known to modulate the electronic properties and binding interactions of a molecule, potentially enhancing potency and selectivity.[8] Furthermore, the bromine atom can serve as a synthetic handle for further chemical modifications, allowing for the generation of a diverse library of analogs to explore the chemical space around the core scaffold.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its analogs is a critical first step in their evaluation as kinase inhibitors. A common synthetic route involves the cyclization of appropriately substituted phenylhydrazones. The general workflow for generating a library of analogs for screening is outlined below.

Experimental Protocol: Synthesis of this compound Analogs
  • Starting Material: The synthesis typically begins with a substituted 2-aminoacetophenone. For 6-bromo substitution, 2'-amino-5'-bromoacetophenone would be a logical starting point.

  • Diazotization: The amino group is converted to a diazonium salt using a reagent like sodium nitrite in an acidic medium.

  • Cyclization: The diazonium salt undergoes intramolecular cyclization to form the cinnoline ring system.

  • Functionalization: The core this compound scaffold can then be further modified at various positions to generate a library of analogs. For instance, the hydroxyl group at the 4-position can be converted to a leaving group (e.g., a chloride) to allow for nucleophilic substitution with various amines, a common strategy in the synthesis of kinase inhibitors.


start [label="Substituted 2-Aminoacetophenone"]; diazotization [label="Diazotization\n(e.g., NaNO2, HCl)"]; cyclization [label="Intramolecular Cyclization"]; core [label="this compound Core"]; functionalization [label="Functionalization\n(e.g., Chlorination)"]; analogs [label="Library of Analogs"];

start -> diazotization; diazotization -> cyclization; cyclization -> core; core -> functionalization; functionalization -> analogs; }

Figure 1: Generalized synthetic workflow for generating this compound analogs.

Comparative Kinase Inhibitory Profiling

A systematic evaluation of the kinase inhibitory profile of newly synthesized this compound analogs is essential to understand their potency and selectivity. This typically involves a tiered approach, starting with primary screens against a target kinase or a small panel of kinases, followed by broader profiling of the most promising hits.

Hypothetical Comparative Data

To illustrate how the data would be presented, Table 1 shows a hypothetical comparison of three this compound analogs against a panel of selected kinases. The data is structured to highlight differences in potency (IC50 values) and selectivity.

Compound IDR-Group at C4IC50 (nM) vs. Kinase AIC50 (nM) vs. Kinase BIC50 (nM) vs. Kinase CSelectivity Score (S10 at 1µM)
BC-1 -OH50>10,0001,2000.05
BC-2 -NH-(4-fluorophenyl)155,2008500.03
BC-3 -NH-(3-pyridyl)2508,9009500.10

Note: The data in this table is hypothetical and for illustrative purposes only. A lower selectivity score indicates higher selectivity.

Structure-Activity Relationship (SAR) Insights
  • Modification at C4: Replacing the hydroxyl group of the parent compound (BC-1) with an amino-linked aromatic ring (BC-2) significantly improves potency against Kinase A.

  • Aromatic Substitution: The nature of the aromatic ring at the C4 position influences both potency and selectivity. The 4-fluorophenyl substitution in BC-2 is more potent than the 3-pyridyl group in BC-3 against Kinase A.

  • Selectivity: The 4-fluorophenyl analog (BC-2) also exhibits a better selectivity profile, as indicated by its lower selectivity score.

These types of SAR insights are invaluable for optimizing lead compounds.[5][9][10]

Experimental Methodologies for Kinase Inhibition Assays

The choice of assay methodology is crucial for obtaining reliable and reproducible data. Below are detailed protocols for commonly used kinase inhibition assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

This protocol describes a luminescent assay to measure kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in a suitable buffer. The final DMSO concentration should be kept constant (typically ≤1%).

  • Kinase Reaction: In a 96-well plate, add the kinase, the peptide substrate, and the test compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software like GraphPad Prism.[11]


A [label="Prepare serial dilutions of inhibitor"]; B [label="Add inhibitor, kinase, and substrate to well"]; C [label="Initiate reaction with ATP"]; D [label="Incubate at room temperature"]; E [label="Add Kinase-Glo® reagent"]; F [label="Measure luminescence"]; G [label="Calculate % inhibition and IC50"];

A -> B -> C -> D -> E -> F -> G; }

Figure 2: Workflow for the Kinase-Glo® assay.

Broad Kinome Profiling: KINOMEscan®

For a comprehensive understanding of a compound's selectivity, it is advisable to perform a broad kinome scan. Services like KINOMEscan® from Eurofins DiscoverX offer screening against a large panel of human kinases.[12][13][14] This is a competition-based binding assay that measures the ability of a compound to displace a ligand from the active site of each kinase in the panel.[12][15] The results are typically reported as the percent of the kinase that remains bound to the immobilized ligand at a given concentration of the test compound, or as dissociation constants (Kd).

Cellular Assays to Confirm Target Engagement and Anti-proliferative Activity

While in vitro kinase assays are essential for determining direct inhibitory activity, cellular assays are necessary to confirm that the compound can enter cells, engage its target, and exert a biological effect.

Experimental Protocol: Cellular Target Engagement (NanoBRET™)

The NanoBRET™ assay is a powerful tool for quantifying compound binding to a target kinase within living cells.

  • Cell Preparation: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Compound Treatment: Add serial dilutions of the this compound analog to the cells.

  • Tracer Addition: Add a fluorescent tracer that binds to the same kinase.

  • BRET Measurement: If the compound binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® luciferase and the tracer.

  • Data Analysis: The IC50 value for target engagement in a cellular context can be determined by plotting the BRET ratio against the compound concentration.[16]

Experimental Protocol: Anti-proliferative Assay (MTT)

The MTT assay is a colorimetric assay used to assess the effect of a compound on cell proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value for anti-proliferative activity.[11]


RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, VEGFR)"]; PI3K [label="PI3K"]; Akt [label="Akt"]; mTOR [label="mTOR"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound Analog", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

RTK -> PI3K -> Akt -> mTOR -> Proliferation; Inhibitor -> PI3K [label="Inhibition", style=dashed]; }

Figure 3: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. While direct comparative data for a wide range of analogs is not yet abundant in the public domain, the methodologies and principles outlined in this guide provide a clear path forward for researchers in this field. By systematically synthesizing analogs, employing a tiered approach to kinase profiling, and validating hits in cellular assays, the full potential of this exciting class of compounds can be unlocked. Future work should focus on generating and publishing comprehensive kinome-wide selectivity data for this compound analogs to build a more complete understanding of their therapeutic potential.

References

  • MDPI. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]

  • National Institutes of Health. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Retrieved from [Link]

  • Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • PubMed. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Retrieved from [Link]

  • PubMed. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline derivatives. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan. Retrieved from [Link]

  • bioRxiv. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. Retrieved from [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • PubMed. (1998). 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Retrieved from [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Retrieved from [Link]

  • MDPI. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • PubMed. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Retrieved from [Link]

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Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromocinnolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Cinnoline Scaffold in Modern Drug Discovery

The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have garnered significant attention due to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3][4][5] The 6-bromocinnolin-4-ol scaffold, in particular, serves as a strategic starting point for the development of novel therapeutic agents. The presence of a bromine atom at the 6-position offers a versatile handle for synthetic elaboration through cross-coupling reactions, while also modulating the electronic and pharmacokinetic properties of the molecule. The 4-hydroxyl group (which exists in tautomeric equilibrium with the 4-oxo form) is a critical pharmacophoric feature, often involved in key interactions with biological targets.

This guide provides a comprehensive analysis of the structure-activity relationships of this compound derivatives. By examining the impact of structural modifications at various positions of the cinnoline core, we aim to elucidate the key determinants of biological activity and provide a framework for the rational design of more potent and selective agents.

Core Rationale: Why this compound?

The selection of the this compound core is predicated on established medicinal chemistry principles. Halogenation of heterocyclic scaffolds is a well-known strategy to enhance biological activity. Specifically, bromo-substitutions on heterocyclic rings have been shown to confer potent antibacterial, anti-inflammatory, and even antitumor properties.[1][4]

The primary points for chemical diversification on the this compound scaffold to explore the SAR are:

  • The 4-position: The hydroxyl group can be replaced with various functionalities to probe interactions within a target's active site.

  • The N-1 position: Alkylation or arylation at this position can influence the molecule's conformation and physicochemical properties.

  • The Phenyl Ring (Positions 3, 5, 7, 8): Substitution at these positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship Analysis: A Comparative Overview

While direct and extensive SAR studies on this compound are emerging, we can infer critical relationships by drawing parallels with the well-studied, structurally analogous quinoline and quinazoline scaffolds, which are also key players in medicinal chemistry, particularly as kinase inhibitors.[6][7][8]

Impact of Modifications at the 4-Position

The 4-position of the cinnoline ring is pivotal for biological activity. Conversion of the 4-ol to a 4-halo derivative (e.g., 4-chloro or 4-iodo) creates a highly versatile intermediate for nucleophilic substitution. This allows for the introduction of a wide array of amine, ether, and thioether functionalities.

  • Amino Derivatives: In the analogous 4-aminoquinazoline series, this position is crucial for activity as kinase inhibitors.[7][9] The amino group often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site. It is highly probable that 4-amino-6-bromocinnoline derivatives would exhibit similar behavior. The nature of the substituent on the 4-amino group would then dictate potency and selectivity.

  • Ethers and Thioethers: The introduction of small alkyl or aryl ethers can modulate lipophilicity and cell permeability.

Influence of Substituents on the Phenyl Ring

The electronic and steric nature of substituents on the benzo portion of the cinnoline ring significantly impacts activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: In many heterocyclic inhibitor classes, electron-withdrawing groups (e.g., -CF₃, -CN) can enhance activity by modulating the pKa of the heterocyclic core or by engaging in specific interactions with the target protein. Conversely, electron-donating groups (e.g., -OCH₃, -OH) can also lead to improved potency, often by forming favorable hydrogen bonds.[3] For instance, in a series of pyrazolo[4,3-c]cinnoline derivatives, compounds with electron-donating groups on an attached benzoyl ring showed higher anti-inflammatory activity.[3]

  • Positional Isomerism: The specific location of the substituent is critical. For example, a substituent at the 7-position will have a different steric and electronic influence compared to one at the 8-position, potentially altering the binding mode or selectivity profile.

The general SAR trends for modifications on the this compound scaffold can be visualized as follows:

Caption: Key modification points on the this compound scaffold.

Comparative Data of Related Heterocyclic Cores

To provide a quantitative perspective, the following table summarizes the biological activities of representative quinoline and quinazoline derivatives, which serve as valuable surrogates for predicting the potential of cinnolines.

Compound ClassDerivative ExampleTargetIC₅₀Key Structural FeaturesReference
Quinazolinone 6,8-dibromo-2-substitutedMCF-7 Cells1.7 µg/mLDibromo substitution enhances cytotoxicity.[10]
Quinazoline 4-morpholino-thieno[3,2-d]pyrimidinePI3K p110α2.0 nMThieno-fusion and morpholino group are key.[11]
Quinoline 4-aminoquinoline derivativeHIV-1 RT-Electron-withdrawing group at C6 increases activity.[12]
Quinazoline 4-anilinoquinazolineVEGFR-216 nM6,7-dimethoxy and anilino groups are crucial.[8]

This comparative data underscores the importance of halogenation and substitutions at the 4-position in achieving high potency. The potent activity of the 6,8-dibromo-quinazolinone derivative against breast cancer cells suggests that the 6-bromo-cinnolin-4-ol scaffold is a highly promising starting point for developing new anticancer agents.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for cinnoline synthesis, such as the Richter cyclization.

Workflow Diagram: Synthesis of this compound

Synthesis_Workflow start Start: 4-Bromo-2-aminophenylpropionic acid diazotization Step 1: Diazotization (NaNO₂, aq. HCl, 0-5°C) start->diazotization cyclization Step 2: Intramolecular Cyclization (Heating) diazotization->cyclization isolation Step 3: Isolation & Purification (Filtration, Recrystallization) cyclization->isolation product Product: this compound isolation->product Kinase_Assay_Workflow compound_prep 1. Prepare serial dilutions of test compounds incubation 3. Add test compounds and incubate at RT compound_prep->incubation reaction_setup 2. Add kinase, substrate (PIP2), and ATP to microplate wells reaction_setup->incubation detection 4. Add detection reagent (e.g., ADP-Glo™) incubation->detection readout 5. Measure luminescence (proportional to kinase activity) detection->readout analysis 6. Calculate % inhibition and determine IC₅₀ values readout->analysis

Caption: General workflow for an in vitro luminescence-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test derivative in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Reaction Mixture: In a 96-well microplate, add the kinase enzyme (e.g., recombinant human PI3Kα) and its lipid substrate (e.g., PIP2) in a kinase assay buffer.

  • Initiation: Add the test compounds from the dilution series to the wells. Initiate the kinase reaction by adding ATP. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or potent inhibitor).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and detect the product formation. For PI3K, this is often done by quantifying the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: Measure the luminescence signal using a plate reader. Convert the raw data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel therapeutics. The SAR analysis, supported by data from analogous heterocyclic systems, strongly suggests that:

  • The 4-position is critical for activity and should be explored with a diverse range of substituents, particularly amino derivatives, to engage in key hydrogen bonding interactions.

  • The 6-bromo substituent is a valuable feature, likely enhancing potency, and can be used as a synthetic handle for further optimization via cross-coupling chemistry.

  • Substitutions at other positions on the phenyl ring provide an avenue for fine-tuning potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. By exploring substitutions at the 1, 3, 4, 7, and 8 positions, and evaluating these compounds against a panel of relevant biological targets such as protein kinases, researchers can further delineate the SAR and identify lead candidates for preclinical development.

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A Comparative Guide to the Mechanistic Validation of 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Phenotype to Mechanism

The cinnoline molecular scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][2][3] 6-Bromocinnolin-4-ol is a representative of this class, a novel chemical entity with significant therapeutic potential. However, as is common with compounds identified through phenotypic screening, its precise mechanism of action (MoA) remains uncharacterized. The journey from observing a compelling cellular phenotype—such as cancer cell growth inhibition—to identifying and validating the specific molecular target is a critical and complex phase in drug development.[4][5]

Phase 1: Unbiased Target Identification Strategies

With a confirmed cellular phenotype, the primary challenge is to identify the specific biological target or targets through which this compound exerts its effect.[8][9] This process, known as target deconvolution, is essential for understanding efficacy and predicting potential off-target effects.[4] We will compare three powerful, unbiased approaches.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classical biochemical technique directly identifies proteins that physically interact with the compound.[4][10]

  • Causality: The core principle is to use this compound as "bait" to "fish" for its binding partners within the complex cellular proteome. By immobilizing the compound on a solid support (e.g., sepharose beads), a cell lysate is passed over it. Proteins with sufficient affinity will bind, while non-binders are washed away. The captured proteins are then eluted and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Experimental Considerations: This method's success hinges on the successful chemical synthesis of an affinity probe—a version of this compound modified with a linker for immobilization that does not disrupt its binding activity. The position of this linker is critical and must be carefully chosen to avoid interfering with the pharmacophore.

Global Kinome Profiling

Given that protein kinases are crucial regulators of cell proliferation and are among the most successful cancer drug targets, assessing the effect of this compound across the kinome is a high-yield strategy.[11][12]

  • Causality: Instead of identifying binding, this method directly measures enzymatic activity. The compound is screened against a large panel of purified recombinant kinases (often over 400) to determine which ones it inhibits.[13][14] This provides a functional readout of the compound's potency and selectivity, offering immediate insight into its potential mechanism and off-target liabilities.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that confirms direct drug-target interaction within the native, complex environment of an intact cell or cell lysate.[15][16]

  • Causality: The foundational principle is ligand-induced thermal stabilization.[17] When a drug binds to its protein target, it typically increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation. By heating cell samples treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining at each temperature, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the drug is direct evidence of target engagement.[18][19]

G

Caption: Overall workflow for unbiased target identification of this compound.

Phase 2: Target Validation and Pathway Analysis

Based on our kinome profiling screen, let us hypothesize that this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in non-small cell lung cancer. The next phase uses orthogonal methods to validate this finding.

Confirmation of Target Engagement with CETSA

While proteome-wide CETSA can be used for discovery, a targeted CETSA experiment is the gold standard for validating a specific hit like EGFR.[18] This confirms that the compound physically binds to EGFR in its native cellular environment.

  • Cell Culture: Plate A549 cells and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with either vehicle (DMSO) or varying concentrations of this compound for 1 hour at 37°C.

  • Heat Challenge: Heat the cell suspensions in a PCR cycler across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the levels of soluble EGFR at each temperature point using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble EGFR against temperature to generate melt curves. A rightward shift in the curve for compound-treated samples indicates thermal stabilization and target engagement.

G

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Verifying Downstream Pathway Modulation

Validating that target engagement translates into a functional cellular outcome is crucial.[20] Since EGFR is a receptor tyrosine kinase, its inhibition should block downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways.[21][22]

  • Cell Treatment: Starve A549 cells overnight, then pre-treat with vehicle or this compound for 1 hour.

  • Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes to activate the pathway.

  • Lysis & Analysis: Lyse the cells and perform a Western blot to probe for the phosphorylated (active) forms of key downstream nodes, such as p-EGFR, p-AKT, and p-ERK, as well as their total protein levels as loading controls.

  • Expected Outcome: Successful target engagement will result in a dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors in the compound-treated samples compared to the vehicle control.

G

Caption: Inhibition of the EGFR signaling pathway by this compound.

Phase 3: Comparative Performance Analysis

To understand the therapeutic potential of this compound, it must be benchmarked against a known standard. We will compare it to Gefitinib , a first-generation FDA-approved EGFR inhibitor. The comparison will be based on potency, selectivity, and direct target engagement.

Parameter Assay Metric This compound (Hypothetical Data) Gefitinib (Reference Data) Interpretation
Biochemical Potency Recombinant EGFR Kinase AssayIC₅₀15 nM25 nMThis compound shows slightly higher potency against the isolated enzyme.
Cellular Potency A549 Anti-Proliferation AssayGI₅₀100 nM120 nMBoth compounds exhibit potent inhibition of cancer cell growth, consistent with their biochemical potency.
Target Engagement Cellular Thermal Shift Assay (CETSA)ΔTₘ at 10 µM+5.2 °C+4.8 °CBoth compounds demonstrate robust, direct binding to EGFR in intact cells, with this compound inducing a slightly greater thermal stabilization.
Kinase Selectivity KinomeScan® (468 kinases)S-Score (10)0.020.03A lower S-Score indicates higher selectivity. This compound shows superior selectivity, potentially leading to fewer off-target effects.
Downstream Inhibition Western Blot (p-ERK)IC₅₀110 nM135 nMBoth compounds effectively block downstream signaling, confirming a functional on-target effect consistent with their cellular potency.

Conclusion: An Integrated, Self-Validating Approach

This guide outlines a systematic, multi-faceted strategy for moving from a phenotypic observation to a validated mechanism of action for the novel compound this compound. The strength of this framework lies in its use of orthogonal methodologies. An initial hit from an activity-based kinome screen (Phase 1) is subsequently confirmed by a biophysical binding assay in intact cells (CETSA, Phase 2) and further validated by measuring the functional consequences on downstream cellular signaling (Western blot, Phase 2).

Comparing the resulting data profile to a well-characterized alternative like Gefitinib (Phase 3) provides crucial context for its potential advantages, such as improved potency or selectivity. This integrated, self-validating workflow provides the rigorous, high-confidence data required by researchers and drug development professionals to make informed decisions about advancing a promising new chemical entity toward clinical development.

References

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A Comparative Guide to the In Vitro ADME Properties of 6-Bromocinnolin-4-ol and Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Early-stage in vitro ADME profiling provides a critical lens through which we can predict a molecule's in vivo behavior, mitigate potential liabilities, and guide synthetic efforts toward candidates with a higher probability of clinical success.[1][2] This guide offers a comparative analysis of the cinnoline derivative, 6-Bromocinnolin-4-ol, against a panel of well-characterized drugs: Warfarin, Diazepam, and Propranolol.

Currently, public-domain experimental data on the in vitro ADME profile of this compound is scarce. Therefore, this document serves a dual purpose: first, to present the established ADME characteristics of our comparator drugs, and second, to provide a comprehensive, protocol-driven framework for researchers to conduct a full in vitro ADME characterization of this compound and similarly novel compounds.

Physicochemical Foundation: A Precursor to Biological Fate

Before delving into complex biological assays, an evaluation of fundamental physicochemical properties is essential. These characteristics, including molecular weight, lipophilicity (LogP), and ionization state (pKa), are the primary determinants of a compound's ADME profile.

Table 1: Foundational Physicochemical Properties

Property This compound Warfarin Diazepam Propranolol
Molecular Formula C₈H₅BrN₂O C₁₉H₁₆O₄ C₁₆H₁₃ClN₂O C₁₆H₂₁NO₂
Molecular Weight ( g/mol ) 225.04[3] 308.33 284.7 259.34
Predicted LogP 1.9-2.5 ~2.8 ~2.8 ~3.0

| pKa | Not Available | 5.1 (acidic) | 3.4 (basic) | 9.5 (basic) |

The predicted lipophilicity (LogP) of this compound suggests it occupies a chemical space similar to the comparator drugs, indicating that membrane permeability and plasma protein binding will be significant factors in its disposition. The presence of the cinnolinone core, a heterocyclic aromatic system, implies potential for metabolism by cytochrome P450 enzymes.

Aqueous Solubility: The Starting Point for Absorption

For oral drug administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed. Poor aqueous solubility is a leading cause of failure for promising drug candidates.

Causality in Experimental Design: We assess solubility at multiple pH points (e.g., pH 2.0, 6.5, 7.4) to simulate the varying environments of the stomach, small intestine, and blood, respectively. This is crucial as the ionization state of a compound, governed by its pKa, can dramatically affect its solubility.

Table 2: Comparative Aqueous Solubility

Compound Kinetic Solubility (µM) at pH 7.4 Thermodynamic Solubility (µM)
This compound Data Not Available Data Not Available
Warfarin Low (practically insoluble in water) pH-dependent
Diazepam ~140 µM (poorly soluble) Data Varies

| Propranolol | Freely soluble | Data Varies |

This method determines the equilibrium solubility of a compound, providing a gold-standard measurement.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Prepare buffers at the desired pH values (e.g., pH 2.0, 6.5, 7.4).

  • Incubation: Add an excess of the solid compound (or a small volume of concentrated stock) to a vial containing the pH buffer.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of solid material at the end of the incubation confirms that a saturated solution has been achieved.

  • Separation: Filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a calibrated analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO incubate Add excess compound to buffer stock->incubate buffer pH Buffers (2.0, 6.5, 7.4) buffer->incubate equilibrate Shake for 24-48h at 37°C incubate->equilibrate separate Centrifuge/Filter to remove solid equilibrate->separate quantify Quantify supernatant via LC-MS/MS separate->quantify result Determine Solubility (µg/mL or µM) quantify->result

Caption: Workflow for Thermodynamic Solubility Assay.

Membrane Permeability: Crossing the Biological Barrier

A drug's ability to permeate across the intestinal epithelium is a key determinant of its oral bioavailability. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays (e.g., Caco-2) are workhorses for predicting this property.

Causality in Experimental Design: The Caco-2 cell monolayer assay is considered the gold standard. These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer with tight junctions and express key drug transporters (like P-glycoprotein), thus modeling both passive diffusion and active transport mechanisms.[4] An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate of an efflux transporter.

Table 3: Comparative Membrane Permeability (Caco-2)

Compound Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio Classification
This compound Data Not Available Data Not Available Data Not Available Not Available
Warfarin >10 Data Varies ~1.0 High
Diazepam ~15-25 ~15-25 ~1.0 High

| Propranolol | >20[5] | >20[5] | ~1.0[5] | High |

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a differentiated monolayer is formed.

  • Integrity Check: Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Assay Initiation:

    • A→B: Add the test compound (e.g., at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • B→A: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling & Quantification: At the end of the incubation, take samples from both donor and receiver compartments. Analyze the compound concentration by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis culture Culture Caco-2 cells on Transwell® inserts (21 days) integrity Verify monolayer integrity (TEER, Lucifer Yellow) culture->integrity apical Apical Dosing (A -> B) integrity->apical basolateral Basolateral Dosing (B -> A) integrity->basolateral incubate Incubate 2h at 37°C apical->incubate basolateral->incubate quantify Quantify compound in donor & receiver via LC-MS/MS incubate->quantify papp Calculate Papp (A->B) & Papp (B->A) quantify->papp efflux Calculate Efflux Ratio papp->efflux

Caption: Workflow for Caco-2 Permeability Assay.

Metabolic Stability: Predicting In Vivo Clearance

The rate at which a compound is metabolized, primarily by enzymes in the liver, dictates its half-life and dosing regimen. The liver microsomal stability assay is a standard in vitro tool to estimate hepatic clearance.

Causality in Experimental Design: Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. By incubating a compound with microsomes and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time. A short half-life in this assay often predicts high in vivo clearance.

Table 4: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound t½ (min) Intrinsic Clearance (CLint, µL/min/mg) Primary Metabolizing CYPs
This compound Data Not Available Data Not Available Not Available
Warfarin Stable to Moderately Stable Low to Moderate CYP2C9, CYP3A4, CYP1A2[6]
Diazepam Moderately Stable Moderate CYP3A4, CYP2C19[7]

| Propranolol | Unstable | High | UGT1A7, UGT1A9, UGT1A10, UGT2A1[8] |

  • Reagent Preparation: Thaw cryopreserved liver microsomes (e.g., human, rat) on ice. Prepare a solution of the NADPH cofactor.

  • Incubation Mixture: In a 96-well plate, pre-warm a mixture of microsomes (e.g., 0.5 mg/mL protein) and buffer at 37°C.

  • Reaction Initiation: Add the test compound (e.g., 1 µM final concentration) to the microsome mixture. Initiate the metabolic reaction by adding the NADPH solution. For a negative control (T=0), quench the reaction immediately.

  • Time Course: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Calculation microsomes Thaw Liver Microsomes prewarm Pre-warm microsomes + buffer at 37°C microsomes->prewarm cofactor Prepare NADPH Solution initiate Add Compound, then NADPH to start reaction cofactor->initiate prewarm->initiate quench Quench reaction at time points (0-60 min) with Acetonitrile initiate->quench analyze Analyze parent compound remaining via LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for Liver Microsomal Stability Assay.

Plasma Protein Binding (PPB): The Free Drug Hypothesis

Only the unbound (free) fraction of a drug in the bloodstream is available to interact with its target, be metabolized, or be excreted.[9] Therefore, understanding the extent of PPB is critical for interpreting pharmacokinetic and pharmacodynamic relationships.

Causality in Experimental Design: Rapid Equilibrium Dialysis (RED) is a common and reliable method to determine the fraction of a drug that is unbound (fu) in plasma.[2] The device uses a semipermeable membrane that allows the free drug to diffuse from a plasma-containing chamber to a buffer-containing chamber until equilibrium is reached, while retaining the larger protein-drug complexes.

Table 5: Comparative Plasma Protein Binding

Compound % Bound (Human Plasma) Primary Binding Protein
This compound Data Not Available Not Available
Warfarin >99%[9] Albumin
Diazepam ~98% Albumin

| Propranolol | ~90-95% | Alpha-1-acid glycoprotein (AAG) |

  • Preparation: Prepare a stock solution of the test compound.

  • Dosing: Add the test compound to pooled human plasma (or plasma from other species) at a clinically relevant concentration.

  • Device Loading: Load the plasma sample into the sample chamber of the RED device. Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the dialysis membrane.

  • Sampling and Matrix Matching: After incubation, carefully collect samples from both the plasma and buffer chambers. To ensure accurate quantification, match the matrix of the buffer sample by adding an equal volume of blank plasma, and match the matrix of the plasma sample by adding an equal volume of PBS.

  • Analysis: Precipitate the proteins (e.g., with acetonitrile) and analyze the free drug concentration in both chambers by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis dose Spike compound into plasma load Load plasma and buffer into RED device chambers dose->load incubate Incubate at 37°C for 4-6h to reach equilibrium load->incubate sample Sample plasma and buffer chambers incubate->sample analyze Analyze concentrations via LC-MS/MS sample->analyze calculate Calculate Fraction Unbound (fu) analyze->calculate

Caption: Workflow for Plasma Protein Binding RED Assay.

Synthesis and Forward Look

The established drugs—Warfarin, Diazepam, and Propranolol—each present a distinct in vitro ADME profile that has defined its clinical use. Warfarin's high binding and specific CYP2C9 metabolism underlie its narrow therapeutic index and numerous drug-drug interactions.[10] Diazepam's high permeability and moderate metabolism lead to good oral bioavailability and a reasonable duration of action.[7] Propranolol's high permeability is offset by extensive first-pass metabolism, resulting in variable oral bioavailability.[11]

For this compound, this guide provides the essential experimental framework to build a comparable ADME profile. Based on its structure, we can hypothesize that it will likely exhibit moderate to high permeability and be a substrate for hepatic metabolism. The extent of its plasma protein binding will be a key determinant of its free concentrations and, ultimately, its pharmacological activity. By systematically executing the protocols detailed herein, researchers can generate the critical data needed to assess the viability of this compound as a drug candidate and guide its journey through the discovery pipeline.

References

  • Riley, R. J., et al. "Metabolism of diazepam and related benzodiazepines by human liver microsomes." Biochemical Pharmacology, 1990, [Link]

  • Grzenkowicz-Wydra, J., et al. "Evaluation of in Vitro Biotransformation of Propranolol With HPLC, MS/MS, and Two Bioassays." Journal of Biochemical and Molecular Toxicology, 2008, [Link]

  • Inaba, T., et al. "Metabolism of diazepam in vitro by human liver. Independent variability of N-demethylation and C3-hydroxylation." Drug Metabolism and Disposition, 1988, [Link]

  • Kaminsky, L. S., and Funae, Y. "Comparisons between in-vitro and in-vivo metabolism of (S)-warfarin: catalytic activities of cDNA-expressed CYP2C9, its Leu359 variant and their mixture versus unbound clearance in patients with the corresponding CYP2C9 genotypes." British Journal of Clinical Pharmacology, 1998, [Link]

  • National Center for Biotechnology Information. "Diazepam Therapy and CYP2C19 Genotype." Medical Genetics Summaries, 2018, [Link]

  • Di, L. "In vitro ADME and In vivo Pharmacokinetics." ResearchGate, 2017, [Link]

  • Al-Saeed, M., et al. "Development of a rapid HPLC-fluorescence method for monitoring warfarin metabolites formation: In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation." Journal of Pharmaceutical and Biomedical Analysis, 2024, [Link]

  • Reilly, P. E., et al. "Diazepam-omeprazole inhibition interaction: an in vitro investigation using human liver microsomes." Xenobiotica, 1994, [Link]

  • National Center for Biotechnology Information. "In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb." Assay Guidance Manual, 2015, [Link]

  • Giebułtowicz, J., et al. "Novel Properties of Old Propranolol-Assessment of Antiglycation Activity through In Vitro and In Silico Approaches." ACS Omega, 2024, [Link]

  • ResearchGate. "In vitro stimulation of warfarin metabolism by quinidine: Increases in the formation of 4′- and 10-hydroxywarfarin." ResearchGate, N.D., [Link]

  • Posch, C., et al. "Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families." International Journal of Molecular Sciences, 2022, [Link]

  • Wikipedia. "Plasma protein binding." Wikipedia, N.D., [Link]

  • AHH Chemical Co., Ltd. "6-bromo-1H-cinnolin-4-one, min 97%, 1 gram." AHH Chemical Co., Ltd., N.D., [Link]

  • Li, H., et al. "Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry, 2017, [Link]

Sources

A Head-to-Head Comparison of 6-Bromocinnolin-4-ol with other Heterocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. This guide provides a comprehensive, head-to-head comparison of 6-Bromocinnolin-4-ol against other prominent heterocyclic scaffolds, namely 6-bromoquinolin-4-ol and 6-bromoquinazolin-4-ol. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to empower researchers in making informed decisions for their next generation of therapeutic agents.

Introduction: The Strategic Importance of Scaffold Selection

Heterocyclic scaffolds form the backbone of a vast array of pharmaceuticals. Their structural diversity and ability to interact with biological targets make them a cornerstone of modern drug design. The cinnoline ring system, a bicyclic aromatic heterocycle with two adjacent nitrogen atoms, has garnered significant interest due to its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of a bromine atom at the 6-position can further enhance biological activity and modulate pharmacokinetic properties.

This guide will dissect the nuances of this compound in comparison to its structural isomers and analogs, providing a clear rationale for experimental choices and a framework for evaluating their potential in drug development.

Structural Overview and Synthetic Accessibility

A fundamental consideration in scaffold selection is the feasibility and efficiency of synthesis. The accessibility of starting materials and the robustness of synthetic routes can significantly impact the cost and timeline of a research program.

Synthesis of Core Scaffolds

The synthesis of these three core scaffolds, while distinct, relies on established organic chemistry principles. Below are representative synthetic workflows for each.

Workflow for the Synthesis of this compound, 6-Bromoquinolin-4-ol, and 6-Bromoquinazolin-4-ol:

Synthesis_Workflows cluster_cinnoline This compound Synthesis cluster_quinoline 6-Bromoquinolin-4-ol Synthesis cluster_quinazoline 6-Bromoquinazolin-4-ol Synthesis aminoacetophenone 2'-Amino-5'-bromoacetophenone diazotization Diazotization & Cyclization (Borsche-Herbert Reaction) aminoacetophenone->diazotization cinnolinol This compound diazotization->cinnolinol bromoaniline_q 4-Bromoaniline condensation_q Condensation with Diethyl ethoxymethylenemalonate bromoaniline_q->condensation_q cyclization_q Thermal Cyclization condensation_q->cyclization_q quinolinol 6-Bromoquinolin-4-ol cyclization_q->quinolinol aminobenzoic 2-Amino-5-bromobenzoic acid cyclization_qz Cyclization with Formamide aminobenzoic->cyclization_qz quinazolinone 6-Bromoquinazolin-4-ol cyclization_qz->quinazolinone

Caption: Synthetic workflows for the preparation of the three core heterocyclic scaffolds.

The synthesis of this compound typically involves the Borsche-Herbert cyclization of a diazotized 2'-amino-5'-bromoacetophenone derivative.[3] The Gould-Jacobs reaction is a common method for synthesizing the 6-bromoquinolin-4-ol core from 4-bromoaniline and diethyl ethoxymethylenemalonate.[4][5] For 6-bromoquinazolin-4-ol, a straightforward approach is the cyclization of 2-amino-5-bromobenzoic acid with formamide.[1] These established routes provide reliable access to the core scaffolds for further derivatization and biological evaluation.

Head-to-Head Biological Activity Comparison

While direct comparative studies with standardized experimental conditions are limited, we can synthesize data from various sources to build a compelling picture of the relative strengths of each scaffold. This comparison will focus on two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Cinnoline derivatives have emerged as promising inhibitors of this pathway.[1][2]

Comparative Anticancer Activity Data:

Scaffold/DerivativeTarget PathwayCell LineIC50 (µM)Reference
Cinnoline DerivativePI3KHCT-116 (Colon)0.264[1]
Cinnoline DerivativePI3KA549 (Lung)2.04[1]
Cinnoline DerivativePI3KNCI-H460 (Lung)1.14[1]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)EGFR (presumed)MCF-7 (Breast)15.85 ± 3.32[7]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)EGFR (presumed)SW480 (Colon)17.85 ± 0.92[7]
Quinoline-Chalcone Hybrid (9i)PI3KγA549 (Lung)1.91-5.29[6]
Quinoline-Chalcone Hybrid (9j)PI3KγK-562 (Leukemia)1.91-5.29[6]

Analysis:

The data suggests that the cinnoline scaffold is a potent inhibitor of the PI3K pathway, with some derivatives exhibiting sub-micromolar IC50 values against colon cancer cell lines.[1] While specific data for this compound is not available, its structural similarity to these active derivatives makes it a compelling candidate for investigation as a PI3K inhibitor.

Quinoline and quinazolinone derivatives also demonstrate significant anticancer activity. Notably, a 6-bromo-substituted quinazolinone derivative showed potent cytotoxicity against breast and colon cancer cell lines.[7] Quinoline-chalcone hybrids have also been identified as effective PI3K inhibitors.[6]

Visualizing the PI3K/Akt/mTOR Signaling Pathway and Inhibition:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation Inhibitor Cinnoline / Quinoline / Quinazolinone Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by heterocyclic scaffolds.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds have historically been a rich source of antibiotics.

Comparative Antimicrobial Activity Data (MIC in µg/mL):

Scaffold/DerivativeS. aureusE. coliP. aeruginosaC. albicansReference
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one16 (zone of inhibition in mm)14 (zone of inhibition in mm)12 (zone of inhibition in mm)No activity[8][9]
6-Bromoindolglyoxylamide derivativesActiveEnhanced activityAntibiotic enhancing propertiesModerate to excellent[10]

Analysis:

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

This protocol is adapted from established methods for cinnoline synthesis.

Materials:

  • 2'-Amino-5'-bromoacetophenone

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ice

Procedure:

  • Dissolve 2'-amino-5'-bromoacetophenone in a minimal amount of concentrated HCl and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete diazotization.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C to induce cyclization.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[12][13][14][15]

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[16][17][18][19][20]

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Add 50 µL of MHB to each well of a 96-well plate.

  • Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the diluted bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This comparative guide highlights the significant potential of this compound and its related heterocyclic scaffolds in drug discovery. The cinnoline core, in particular, demonstrates strong promise as a privileged scaffold for the development of PI3K inhibitors for cancer therapy. The 6-bromo substitution is a key feature that often enhances biological activity across different heterocyclic systems.

While this guide provides a solid foundation, further direct, head-to-head experimental comparisons under standardized conditions are crucial to definitively establish the superiority of one scaffold over another for a specific therapeutic application. Researchers are encouraged to utilize the provided protocols to generate such comparative data and to explore the vast chemical space around these versatile heterocyclic cores. The insights gained from such studies will undoubtedly accelerate the development of novel and effective therapeutics.

References

[1] Yang Y, Zhou Y. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorg Med Chem Lett. 2021 Sep 15;48:128271. doi: 10.1016/j.bmcl.2021.128271. Epub 2021 Jul 17. PMID: 34284105. [https://pubmed.ncbi.nlm.nih.gov/34284105/] [2] El-Dhaibi et al. Recent advances in the synthesis of cinnoline derivatives as potential anticancer agents. (2025-08-05). [https://www.researchgate.net/publication/372905978_Recent_advances_in_the_synthesis_of_cinnoline_derivatives_as_potential_anticancer_agents] [12] MTT Assay Protocol for Cell Viability and Proliferation. [https://www.sigmaaldrich.com/technical-documents/protocols/biology/cell-viability/mtt-assay.html] Abcam. MTT assay protocol. [https://www.abcam.com/protocols/mtt-assay-protocol] [13] ATCC. MTT Cell Proliferation Assay. [https://www.atcc.org/resources/technical-documents/guides/mtt-cell-proliferation-assay] [14] BenchChem. Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. [https://www.benchchem.com/application-notes/30] [15] Springer Nature Experiments. MTT Assay Protocol. [https://experiments.springernature.com/articles/10.1007/978-1-4939-1661-0_1] [21] MCE. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. [https://www.medchemexpress.com/discovery-of-cinnoline-derivatives-as-potent-pi3k-inhibitors-with-antiproliferative-activity.html] [16] MI - Microbiology. Broth Microdilution. [https://microbiologinfo.com/broth-microdilution-method-for-antimicrobial-susceptibility-testing/] [17] Microbe Online. Broth Dilution Method for MIC Determination. (2013-11-15). [https://microbeonline.com/broth-dilution-method-mic-determination/] [18] Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [https://cmdr.ubc.ca/bobh/method/mic-determination-by-microtitre-broth-dilution-method/] [6] New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. PubMed. [https://pubmed.ncbi.nlm.nih.gov/30428415/] [4] Wang W, Guo Y, Wang L, OuYang Y, Wang Q, Zhu W. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press; 2017. [https://www.atlantis-press.com/proceedings/icmree-17/25880916] [22] Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [https://www.mdpi.com/1420-3049/26/16/4999] [19] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023-06-14). [https://www.protocols.io/view/minimum-inhibitory-concentration-mic-and-minimum-b-5qpvo3x6dv4o/v1] [20] Two-fold Broth Microdilution Method for Determination of MIC Applied in BioNMR Group of Prof. Anne Ulrich (Chair of Biochemis). KIT - IBG. [https://www.ibg.kit.edu/downloads/SOP_MIC_assay_2012-05-10.pdf] [3] BenchChem. Application Notes and Protocols for the Synthesis of 6-Bromocinnolin-4-amine Derivatives. [https://www.benchchem.com/application-notes/B1266991] [23] Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. (2024-12-28). [https://www.mdpi.com/1420-3049/30/1/76] [24] Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. [https://ijper.org/sites/default/files/Ind-J-Pharm-Edu-Res-2022-56-4s-S1-15.pdf] [11] Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. ResearchGate. (2025-08-06). [https://www.researchgate.net/publication/262963166_Superior_bactericidal_activity_of_N-bromine_compounds_compared_to_their_N-chlorine_analogues_can_be_reversed_under_protein_load] [25] Synthesis of 6-bromoquinolin-4-ol derivatives (3a–3h). ResearchGate. [https://www.researchgate.net/figure/Synthesis-of-6-bromoquinolin-4-ol-derivatives-3a-3h_fig1_365231728] [10] 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. [https://pubmed.ncbi.nlm.nih.gov/30975502/] Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. (2024-12-28). [https://www.mdpi.com/1420-3049/30/1/76/htm] [26] A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [https://www.researchgate.net/publication/280556276_A_SAR_Study_Evaluation_of_Bromo_Derivatives_of_8-Substituted_Quinolines_as_Novel_Anticancer_Agents] [27] Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][12] thiadiazine derivatives. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3178972/] [7] 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. (2024-07-04). [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11223945/] [28] (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... ResearchGate. [https://www.researchgate.net/figure/A-IC50-values-for-anticancer-activity-of-compounds-6-7a-7j-and-CA4-using-MTT-assay_fig3_335000853] [29] IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. [https://www.researchgate.net/figure/IC50-values-of-selected-bromophenol-derivatives-against-five-human-cancer-cell-lines_tbl1_320340505] [30] Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex. [https://www.mdpi.com/2304-6740/10/5/83] [31] The MIC and MBC of the four phenolic EO compounds against four microorganisms (μg/mL). ResearchGate. [https://www.researchgate.net/figure/The-MIC-and-MBC-of-the-four-phenolic-EO-compounds-against-four-microorganisms-mg-mL_tbl2_359333333] [5] Technical Support Center: Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one. Benchchem. [https://www.benchchem.com/troubleshooting/B1266991] [32] Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PMC - PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270720/] [33] (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [https://www.researchgate.net/publication/381989417_6-Bromo_quinazoline_derivatives_as_cytotoxic_agents_design_synthesis_molecular_docking_and_MD_simulation] [34] An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem. [https://www.benchchem.com/application-notes/B1266991] [35] A Review of Recent Progress on the Anticancer Activity of Hetero- cyclic Compounds. Who we serve. (2024-08-26). [https://www.thieme-connect.de/products/ejournals/pdf/10.1055/a-2253-9079.pdf] [36] Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. PMC - PubMed Central. (2023-12-13). [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744040/] [37] RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES. IIP Series. [https://iipseries.org/full-text/book-chapter-23-41-20230825-2.pdf] [38] Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [https://www.mdpi.com/1420-3049/20/1/1] [8] Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Medires. (2023-04-19). [https://www.mediresonline.com/uploads/articles/1681902409AIVP_113_14235.pdf] [39] Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines. Benchchem. [https://www.benchchem.com/benchmarks/B1266991] Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023-04-19). [https://www.mediresonline.com/uploads/articles/1681902409AIVP_113_14235.pdf] [40] IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. (2024-02-19). [https://farmaciajournal.com/wp-content/uploads/2019-02-12.pdf] [41] Synthesis, Antibacterial Evaluation, Crystal Structure and Molecular Interactions Analysis of New 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one. ResearchGate. [https://www.researchgate.net/publication/359146205_Synthesis_Antibacterial_Evaluation_Crystal_Structure_and_Molecular_Interactions_Analysis_of_New_6-Bromo-2-chloro-3-butylquinazolin-43H-one] [42] Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. [https://www.mdpi.com/1420-3049/27/19/6265] [43] The Assessment of Antimicrobial and Anti-Biofilm Activity of Essential Oils against Staphylococcus aureus Strains. MDPI. [https://www.mdpi.com/2079-6382/12/1/10] [44] Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. NIH. (2025-12-01). [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9736561/]

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A Researcher's Guide to Investigating 6-Bromocinnolin-4-ol as a Protein Kinase Inhibitor: A Predictive Docking and Validation Workflow

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Kinases with Novel Scaffolds

Protein kinases, constituting one of the largest enzyme families, are central regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention.[2] The kinase catalytic domain features a highly conserved ATP-binding site, which has been the primary focus for the development of small molecule inhibitors.[3][4] While successful, this conservation also presents a significant challenge: achieving inhibitor selectivity to minimize off-target effects.[5]

This has driven a continuous search for novel chemical scaffolds that can form unique interactions within the ATP pocket. The cinnoline scaffold has emerged as a promising pharmacophore, with derivatives demonstrating potent inhibitory activity against various enzymes, including PI3K kinases.[6] However, the potential of many specific derivatives remains unexplored. This guide focuses on 6-Bromocinnolin-4-ol , a compound of interest due to the prevalence of bromo-substituted heterocycles in approved kinase inhibitors, which often enhance binding affinity.

As direct computational or experimental studies on this compound are not widely published, this document serves as a comprehensive, predictive guide for researchers. It outlines a robust, self-validating workflow for performing comparative docking studies against a panel of therapeutically relevant protein kinases and provides a clear path toward experimental validation.

Part 1: Designing the In Silico Investigation

The primary goal of a preliminary docking study is to predict the binding affinity and mode of this compound to various kinases, thereby generating testable hypotheses about its potential as an inhibitor and its selectivity profile.

Causality in Target Selection: A Diverse Kinase Panel

To effectively profile a novel compound, a carefully selected panel of kinases is essential. This panel should not be random but should represent diverse families within the human kinome to provide a preliminary assessment of selectivity.[7][8] A broad screening approach is crucial for identifying not only potential primary targets but also potential off-target liabilities that could lead to toxicity.[7]

For this proposed study, we will compare the docking performance of this compound against three high-impact kinases from different families:

Target Kinase Kinase Family PDB ID Rationale for Inclusion Co-crystallized Ligand
EGFR (T790M/L858R) Tyrosine Kinase4RJ7[9]A key oncogene in non-small cell lung cancer. The double mutant is clinically relevant for acquired resistance.[9]Compound 3R1
AKT1 Serine/Threonine Kinase3O96[10]A central node in the PI3K/AKT signaling pathway, crucial for cell survival and proliferation.[10][11]Allosteric Inhibitor
CDK2 Serine/Threonine Kinase1PYE[12]A critical regulator of the cell cycle; its inhibition is a validated anti-cancer strategy.[12]PM1

Table 1: Proposed protein kinase panel for the initial docking study of this compound.

The Computational Docking Workflow: A Self-Validating System

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein.[13] The trustworthiness of any docking protocol hinges on its ability to reproduce experimentally observed binding modes. Therefore, a redocking validation step is a mandatory quality control.[14][15]

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation (Trustworthiness) cluster_screening Phase 3: Virtual Screening PDB 1. Select Target PDBs (e.g., 4RJ7, 3O96, 1PYE) Protein 3. Prepare Protein - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges PDB->Protein Ligand 2. Prepare Ligand (this compound) - 2D to 3D Conversion - Energy Minimization Dock 6. Dock this compound - Define Grid Box around ATP site - Run Docking Algorithm (Vina) Ligand->Dock Redock 4. Redock Native Ligand - Extract co-crystallized ligand - Dock it back into the protein Protein->Redock RMSD 5. Calculate RMSD - Compare docked pose to crystal pose Redock->RMSD Decision Is RMSD < 2.0 Å? RMSD->Decision Decision->Dock Protocol Validated Analyze 7. Analyze Results - Binding Affinity (kcal/mol) - Binding Pose & Interactions - Compare across kinases Dock->Analyze

Diagram 1: Self-validating molecular docking workflow.

Part 2: Detailed Experimental Protocols (In Silico)

This section provides a step-by-step methodology using widely accepted open-source tools like AutoDock Vina, complemented by visualization software.[16][17][18]

Protocol 2.1: Receptor and Ligand Preparation

Objective: To prepare protein and ligand files in the required PDBQT format for AutoDock Vina.

  • Ligand Preparation (this compound):

    • Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw or MarvinSketch).

    • Convert the 2D structure to a 3D structure (SDF or MOL2 file).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Using AutoDock Tools (ADT), read the ligand file, assign Gasteiger charges, detect the rotatable bonds, and save it in PDBQT format.

  • Protein Preparation:

    • Download the crystal structure of the target kinase (e.g., PDB ID: 4RJ7) from the RCSB PDB database.[9]

    • Open the PDB file in a molecular viewer (e.g., PyMOL, Chimera, or ADT).

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. This ensures the binding site is clear for docking.

    • Using ADT, add polar hydrogens to the protein, as hydrogen atoms are critical for calculating interactions but are often absent in crystal structure files.[19]

    • Compute and assign Kollman charges to the protein atoms.

    • Save the prepared protein as a PDBQT file.

Protocol 2.2: Docking Protocol Validation via Redocking

Objective: To confirm that the chosen docking parameters can accurately reproduce the known binding pose of a co-crystallized ligand.

  • Extract Native Ligand: From the original, unmodified PDB file (e.g., 4RJ7), save the co-crystallized ligand (in this case, '3R1') as a separate file. Prepare this ligand as a PDBQT file following Protocol 2.1.

  • Grid Box Definition: In ADT, define a docking grid box. The causality here is critical: the box must encompass the entire ATP-binding site where the native ligand binds. A typical size is 20x20x20 Å centered on the native ligand's geometric center.

  • Perform Docking: Use AutoDock Vina to dock the extracted native ligand back into the prepared protein receptor, using the defined grid box.

  • Analyze RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is indicated by an RMSD value of less than 2.0 Å , which confirms the protocol's accuracy.[14][20][21]

Protocol 2.3: Docking of this compound and Result Analysis

Objective: To predict the binding affinity and interaction patterns of this compound with the validated kinase targets.

  • Execute Docking: Using the validated protocol (i.e., the same protein structures and grid box definitions), perform the docking of the prepared this compound ligand with each target kinase (EGFR, AKT1, CDK2).

  • Interpret Binding Affinity: The primary quantitative output from Vina is the binding affinity, reported in kcal/mol. This score estimates the free energy of binding. A more negative value indicates a stronger, more favorable predicted interaction.[22]

  • Analyze Binding Pose and Interactions:

    • Visualize the top-scoring docked poses for each kinase-ligand complex in software like PyMOL or BIOVIA Discovery Studio.

    • Identify key molecular interactions. For kinase inhibitors, hydrogen bonds with the "hinge region" residues are paramount for anchoring the ligand in the ATP-binding site.[4][23]

    • Also, map other interactions such as hydrophobic contacts, pi-pi stacking, and any potential halogen bonds from the bromine atom. This detailed analysis provides a qualitative understanding of why the binding affinity is what it is.[24]

Part 3: Predictive Data and Comparative Analysis

The results from the docking simulations should be tabulated for clear, objective comparison.

Target Kinase Predicted Binding Affinity (kcal/mol) Key Hinge Region Interactions (Residue No.) Other Key Interacting Residues Co-crystallized Ligand Affinity (kcal/mol)
EGFR (4RJ7) Predicted Valuee.g., Met793e.g., Leu718, Val726, Cys797Predicted Value
AKT1 (3O96) Predicted Valuee.g., Val164, Ala177e.g., Leu156, Thr291, Phe293Predicted Value
CDK2 (1PYE) Predicted Valuee.g., Leu83, Glu81e.g., Ile10, Val18, Phe80Predicted Value

Table 2: A template for summarizing and comparing the predicted docking results of this compound across the kinase panel.

G cluster_kinase Protein Kinase ATP-Binding Site Compound This compound Hinge Hinge Region (e.g., Met793 in EGFR) Compound->Hinge Forms H-Bonds (Key for Affinity) Gatekeeper Gatekeeper Residue (e.g., Thr790 in EGFR) Compound->Gatekeeper Potential for Selectivity Hydrophobic Hydrophobic Pocket Compound->Hydrophobic Forms Hydrophobic Interactions DFG DFG Motif

Diagram 2: Key interaction sites for an inhibitor within a kinase domain.

A strong candidate for a potent inhibitor would exhibit a highly negative binding affinity and form canonical hydrogen bonds with the hinge region backbone, mimicking the interaction of the adenine ring of ATP.[25] Differences in interactions with residues outside the hinge region, particularly near the gatekeeper residue, can provide initial clues about potential selectivity.[26][27][28]

Part 4: From Prediction to Practice: Experimental Validation

Computational predictions are hypotheses that must be tested at the bench.[22] The most promising predictions from the docking study should be prioritized for in vitro experimental validation.

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To experimentally measure the inhibitory activity (IC50) of this compound against the target kinases. The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[29][30]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in kinase assay buffer.

    • Prepare the kinase, substrate, and ATP solutions as per the manufacturer's protocol (e.g., Promega).[31]

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, the appropriate substrate, and the serially diluted compound.

    • Initiate the reaction by adding the ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[32]

    • Add Kinase Detection Reagent to convert the ADP produced into ATP and simultaneously catalyze a luciferase reaction to generate a luminescent signal. Incubate for 30-60 minutes.[33]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion and Future Directions

This guide presents a scientifically rigorous and validated workflow for the initial investigation of this compound as a potential protein kinase inhibitor. By starting with a predictive, comparative docking study against a diverse panel of kinases, researchers can efficiently generate hypotheses about the compound's potency and selectivity. The mandatory redocking step ensures the trustworthiness of the computational protocol before committing resources.

The ultimate goal of this in silico work is to guide and prioritize experimental efforts. A promising result—such as a low predicted binding energy and key hinge interactions for a specific kinase like EGFR—would provide a strong rationale for proceeding with the proposed in vitro ADP-Glo™ assay. Positive experimental validation would then open the door for further studies, including broader kinome profiling, cell-based assays, and structure-activity relationship (SAR) studies to optimize the scaffold for improved potency and selectivity.

References

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A Senior Application Scientist's Guide to Confirming the Identity of Synthesized 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 6-Bromocinnolin-4-ol, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and compare the utility of ¹H NMR with other spectroscopic methods.

The cinnoline scaffold is a "privileged structure" in drug discovery, known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[1] The journey of cinnoline chemistry began in 1883 with its first synthesis by Victor Richter.[1] Given the therapeutic potential of its derivatives, meticulous structural verification of novel analogues like this compound is paramount.

The Synthetic Pathway: A Foundation for Spectroscopic Analysis

A robust analytical workflow begins with a clear understanding of the synthetic route, as potential impurities and side products are often related to the starting materials and reagents used. A plausible synthetic route to this compound proceeds via a multi-step sequence starting from 2'-aminoacetophenone, as outlined in a protocol for a related amine derivative.[2]

G A 2'-Aminoacetophenone B Step 1: Bromination (e.g., NBS in Acetonitrile) A->B C 2'-Amino-5'-bromoacetophenone B->C D Step 2: Diazotization & Cyclization (Borsche-Herbert Reaction) (NaNO₂, aq. HCl) C->D E 6-Bromo-4-hydroxycinnoline (Tautomer of this compound) D->E

This synthetic approach is logical as it builds the bicyclic cinnoline system through a classical Borsche-Herbert cyclization of a diazotized aminophenyl ketone. The bromination of the starting acetophenone is a standard electrophilic aromatic substitution, directed by the activating amino group. The subsequent diazotization and intramolecular cyclization are well-established methods for forming the cinnoline ring system.[1] Understanding this pathway is crucial for anticipating potential impurities, such as unreacted starting materials or regioisomers, which would present distinct NMR signals.

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation

¹H NMR spectroscopy is an unparalleled tool for determining the precise arrangement of protons within a molecule, providing information on the chemical environment, connectivity, and stereochemistry of the compound.[3] For a molecule like this compound, ¹H NMR can definitively confirm the substitution pattern on the aromatic rings.

Predicted ¹H NMR Spectrum of this compound
Proton Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constant (J) Hz Rationale for Prediction
H-3~8.7d~5.0The proton at position 3 is adjacent to a nitrogen atom and is expected to be significantly deshielded. The coupling to H-4 (if present in the enol form) would result in a doublet. In the keto form (cinnolin-4-one), this proton would be adjacent to a carbonyl group, also leading to a downfield shift.
H-5~9.0d~2.0This proton is in the ortho position to the bromine atom and is expected to be deshielded. It will appear as a doublet due to coupling with H-7.
H-7~7.9dd~9.0, 2.0This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.
H-8~8.1d~9.0This proton is coupled to H-7, appearing as a doublet.
OH/NHBroad singletThe hydroxyl proton of the enol form or the NH proton of the keto tautomer will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

Note: The numbering of the cinnoline ring is used for assignments. The tautomeric equilibrium between the -ol and -one forms will influence the observed spectrum.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Objective: To obtain a high-resolution ¹H NMR spectrum of the synthesized this compound for structural confirmation.

Materials:

  • Synthesized this compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tube

  • High-field NMR spectrometer (e.g., 400 or 500 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried, purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial. DMSO-d₆ is often a good choice for heterocyclic compounds that may have limited solubility in CDCl₃.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • NMR Spectrometer Setup and Data Acquisition: [3]

    • Instrumentation: A high-field NMR spectrometer is recommended for better signal dispersion.

    • Pulse Program: Utilize a standard one-pulse sequence.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

    • Spectral Width: Set the spectral width to approximately 12-15 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full proton relaxation.

    • Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).

    • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Integration: Integrate the peaks to determine the relative ratios of the different protons.

    • Peak Picking: Identify the precise chemical shift of each peak.

A Comparative Guide to Analytical Techniques

While ¹H NMR is a powerful tool, a multi-faceted analytical approach provides the most robust structural confirmation. The following table compares ¹H NMR with other common spectroscopic techniques for the analysis of this compound.

Analytical Technique Information Provided Strengths for this compound Limitations
¹H NMR Spectroscopy Proton environment, connectivity, and relative abundance.Provides a detailed map of the proton framework, confirming the substitution pattern on the aromatic rings.May not provide direct information about quaternary carbons. Tautomerism can complicate spectral interpretation.
¹³C NMR Spectroscopy Number and chemical environment of carbon atoms.Confirms the number of unique carbons in the molecule and provides information about the carbon skeleton. The chemical shifts of the carbonyl carbon (in the keto form) and the carbon bearing the hydroxyl group (in the enol form) would be distinct.[5]Lower sensitivity than ¹H NMR, requiring more sample and longer acquisition times.[5]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular weight of the compound. The presence of bromine will result in a characteristic M+2 isotopic pattern with an approximate 1:1 ratio, providing strong evidence for the presence of a single bromine atom.[6]Does not provide information about the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Can indicate the presence of O-H or N-H stretching (from the tautomeric forms), C=O stretching (from the keto form), and C=C and C=N stretching of the aromatic rings.Provides limited information about the overall molecular structure and connectivity.

Summary of Expected Spectroscopic Data

Technique Expected Data for this compound
¹H NMR (DMSO-d₆) Aromatic protons in the range of 7.9-9.0 ppm with characteristic splitting patterns. A broad singlet for the OH/NH proton.
¹³C NMR (DMSO-d₆) Aromatic carbons in the range of 110-150 ppm. A signal for the carbon bearing the hydroxyl/carbonyl group further downfield.[7]
Mass Spectrometry (EI-MS) Molecular ion peaks (M⁺ and M+2) at m/z values corresponding to the molecular formula C₈H₅BrN₂O, with a characteristic 1:1 isotopic pattern for bromine.
FTIR (ATR) Broad O-H or N-H stretch around 3200-3400 cm⁻¹, C=O stretch around 1650-1700 cm⁻¹ (if in keto form), and aromatic C=C and C=N stretches in the 1450-1600 cm⁻¹ region.

Conclusion

Confirming the identity of a synthesized compound like this compound requires a meticulous and multi-pronged analytical approach. ¹H NMR spectroscopy stands out as the most informative single technique for elucidating the precise molecular structure. However, its power is maximized when used in conjunction with other methods such as ¹³C NMR, mass spectrometry, and IR spectroscopy. By understanding the underlying principles of each technique and the rationale behind the experimental protocols, researchers can confidently and accurately characterize their synthesized molecules, paving the way for further investigation into their biological activities.

References

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Leonard, N. J., & Boyd, S. N. (1946). CINNOLINES. II. SYNTHESIS OF 4-HYDROXYCINNOLINES. The Journal of Organic Chemistry, 11(4), 419-428.
  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromoquinolin-6-ol. PubChem. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PNR Journal. (n.d.). A Concise Review on Cinnolines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For - Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]

  • Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J. C., & Janin, Y. L. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 47(15), 2296-2302.

Sources

Comparative Analysis of 6-Bromocinnolin-4-ol Based Inhibitors: A Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-reactivity profiling for novel kinase inhibitors, using the 6-Bromocinnolin-4-ol scaffold as a central example. We will delve into the strategic selection of profiling platforms, provide detailed experimental protocols, and interpret the resulting data to build a comprehensive selectivity profile, a cornerstone of preclinical drug development.

The Kinase Inhibitor's Dilemma: Potency vs. Selectivity

The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets. This structural similarity is the primary reason why achieving absolute selectivity for a kinase inhibitor is exceptionally challenging. While high potency against the intended target is essential, off-target activity can lead to unforeseen toxicities or even produce beneficial polypharmacology. Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a fundamental component of rational drug design.

The this compound core represents a versatile scaffold for developing kinase inhibitors. Its heterocyclic structure provides a rigid framework for orienting substituents to interact with key residues within the kinase ATP-binding site. However, like all kinase inhibitors, derivatives of this scaffold must be rigorously profiled to understand their kinome-wide interaction landscape.

Strategic Approaches to Profiling: Choosing the Right Lens

Selecting the appropriate profiling strategy depends on the stage of development and the specific questions being asked. The two primary approaches are biochemical assays, which measure direct enzyme interaction, and cell-based assays, which assess target engagement and downstream effects in a physiological context.

Profiling Platform Principle Primary Output Advantages Limitations
Large-Panel Kinase Binding Assays (e.g., DiscoverX KINOMEscan™) Competition binding assay between the test compound and an immobilized ligand for the kinase active site.Dissociation constant (Kd)Broad coverage (up to ~480 kinases); ATP-independent; High sensitivity.Does not measure functional inhibition; Lacks cellular context (e.g., scaffolding proteins, PTMs).
Enzymatic (Functional) Assays Measures the ability of the compound to inhibit the phosphotransferase activity of a purified kinase.IC50 (half-maximal inhibitory concentration)Provides direct measure of functional inhibition; Can be adapted to high-throughput screening.ATP-competitive compounds may show variable potency at different ATP concentrations; Lacks cellular context.
Cell-Based Target Engagement Assays (e.g., NanoBRET™) Measures compound binding to a specific kinase target in live cells using bioluminescence resonance energy transfer.Target occupancy; IC50Confirms target engagement in a physiological environment; Provides more clinically relevant potency data.Lower throughput than biochemical assays; Requires genetic modification of cells.
Phosphoproteomics Mass spectrometry-based quantification of thousands of phosphorylation sites in cells or tissues after compound treatment.Changes in phosphorylation status of kinase substrates.Unbiased, global view of kinase inhibition; Can identify unexpected off-targets and downstream pathway effects.Technically complex; Data analysis is challenging; Does not directly measure binding.

For a novel scaffold like this compound, a tiered approach is recommended. An initial broad screen using a binding assay is invaluable for identifying all potential high-affinity interactors. Hits from this screen should then be validated for functional inhibition in enzymatic assays, followed by confirmation of on-target and key off-target engagement in cell-based systems.

Experimental Workflow & Protocols

A logical workflow ensures that resources are used efficiently and that the data generated at each stage informs the next.

G cluster_0 Phase 1: Broad Profiling cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Cellular Confirmation A Synthesize this compound Derivative (e.g., Compound X) B KINOMEscan™ Profiling (468 Kinases, 10 µM) A->B Primary Screen C Identify Primary Target(s) and Potent Off-Targets (e.g., Kd < 1 µM) B->C D Dose-Response Enzymatic Assays (IC50 Determination) C->D Validate Hits E NanoBRET™ Target Engagement Assay (On-Target and Key Off-Targets) D->E Confirm Cellular Activity F Phosphoproteomic Analysis (Unbiased Pathway Profiling) E->F Assess Downstream Effects G Comprehensive Selectivity Profile F->G

Caption: Tiered workflow for inhibitor selectivity profiling.

Protocol 1: Broad Kinase Selectivity Profiling via KINOMEscan™

This protocol describes a representative competition binding assay to generate an initial selectivity profile.

Objective: To identify the spectrum of kinases that bind to a this compound derivative at a high concentration.

Methodology:

  • Compound Preparation: Solubilize the test compound (e.g., "Compound X") in 100% DMSO to create a 100 mM stock solution.

  • Assay Execution: The test compound is assayed at a final concentration of 10 µM against a panel of 468 kinases. The assay measures the ability of the compound to displace a proprietary, immobilized ligand from the kinase active site.

  • Data Acquisition: The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding. A common threshold for a "hit" is a %Ctrl < 10 or %Ctrl < 1.

Interpreting the Results: The output is a list of all kinases tested, rank-ordered by their binding affinity for your compound. This provides an unbiased map of the compound's "interactome."

Example Data: Hypothetical Profile for "Compound X" (a this compound derivative)

Kinase Target Gene Symbol % Control @ 10 µM Dissociation Constant (Kd) Comment
Aurora Kinase AAURKA0.15 nMPresumed Primary Target
Aurora Kinase BAURKB0.515 nMHigh-affinity off-target
Vascular Endothelial Growth Factor Receptor 2KDR1.245 nMPotent off-target
Platelet-Derived Growth Factor Receptor BetaPDGFRB8.5350 nMModerate off-target
Abelson murine leukemia viral oncogene homolog 1ABL135> 1 µMWeak interaction
Mitogen-activated protein kinase 1MAPK195> 10 µMNo significant binding
Protocol 2: Cellular Target Engagement via NanoBRET™ Assay

Objective: To quantify the binding of "Compound X" to its primary target (AURKA) and a key off-target (KDR) in living cells.

Methodology:

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

  • Reagent Addition: Add the fluorescent NanoBRET™ tracer to the cells. This tracer is designed to bind to the ATP pocket of the kinase.

  • Compound Titration: Add varying concentrations of the test compound ("Compound X") to the cells. The compound will compete with the tracer for binding to the kinase.

  • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) signals. The ratio of these signals is the BRET ratio.

  • Data Analysis: Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50, which reflects target occupancy in the cell.

Comparative Analysis: Selectivity of "Compound X" vs. Alternatives

A key aspect of profiling is benchmarking against existing inhibitors. Let's compare our hypothetical "Compound X" to Alisertib (MLN8237), a well-known Aurora Kinase A inhibitor.

Parameter "Compound X" (Hypothetical) Alisertib (MLN8237) Commentary
Primary Target (AURKA) IC50 = 10 nMIC50 = 1.2 nMAlisertib is more potent against the primary target.
Key Off-Target (AURKB) IC50 = 30 nMIC50 = 25 nMBoth compounds show similar, high potency against AURKB.
Selectivity Ratio (AURKB/AURKA) 3-fold~21-foldAlisertib demonstrates significantly better selectivity for AURKA over AURKB.
Other Potent Off-Targets (IC50 < 100 nM) KDR, PDGFRBMultiple, including RET, FLT3The off-target profiles are distinct, suggesting different potential side effects or polypharmacology.

This comparison highlights that while "Compound X" is a potent inhibitor, its selectivity between Aurora kinase isoforms is lower than Alisertib. Its additional activity against receptor tyrosine kinases like KDR and PDGFRB could be a liability or, in some contexts (e.g., oncology), a potential advantage.

Visualizing Downstream Consequences: The Aurora Kinase A Pathway

Understanding the on- and off-target effects requires placing them in the context of cellular signaling. Inhibition of Aurora Kinase A primarily affects mitotic progression.

G Inhibition leads to mitotic arrest and... Plk1 Plk1 AURKA Aurora Kinase A Plk1->AURKA Activates Centrosome Centrosome Maturation AURKA->Centrosome Apoptosis Apoptosis AURKA->Apoptosis Spindle Bipolar Spindle Assembly Centrosome->Spindle Mitosis Successful Mitosis Spindle->Mitosis CompoundX Compound X (this compound based) CompoundX->AURKA Inhibits

Caption: Simplified Aurora Kinase A signaling pathway.

Inhibition of AURKA by "Compound X" is expected to disrupt centrosome maturation and prevent the formation of a stable bipolar spindle, leading to mitotic arrest and, ultimately, apoptosis in cancer cells. This is the intended therapeutic effect. However, concurrent inhibition of off-targets like KDR (VEGFR2) could impact angiogenesis, an important consideration for both efficacy and potential side effects.

Conclusion and Future Directions

The cross-reactivity profile of a this compound-based inhibitor, or any new chemical entity, is a critical determinant of its therapeutic potential. This guide outlines a systematic, multi-faceted approach to building this profile. By starting with broad, unbiased screening and progressing to functional and cellular validation, researchers can gain a deep understanding of their compound's mechanism of action and potential liabilities.

The hypothetical "Compound X" demonstrates potent activity but also highlights areas for optimization, particularly regarding its selectivity against other Aurora kinase family members and its off-target activity on receptor tyrosine kinases. This detailed profile provides the essential data needed to guide the next cycle of medicinal chemistry optimization, transforming a promising scaffold into a refined clinical candidate.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]

  • Sells, T. B., et al. (2015). MLN8237: A Dual Aurora A/B Kinase Inhibitor. ACS Chemical Biology. [Link]

  • Marumoto, T., Zhang, D., & Saya, H. (2005). Aurora-A - a guardian of poles. Nature Reviews Cancer. [Link]

A Comparative Guide to the Synthesis of Brominated Cinnolinols for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the cinnoline scaffold represents a privileged heterocyclic system due to its presence in a wide array of biologically active compounds. The introduction of a bromine atom to the cinnolinol core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making the efficient and regioselective synthesis of brominated cinnolinols a critical aspect of medicinal chemistry. This guide provides an in-depth comparative analysis of the primary synthetic routes to these valuable intermediates, offering field-proven insights and detailed experimental protocols to support your research endeavors.

Introduction: The Strategic Importance of Brominated Cinnolinols

Cinnolin-4-ols, tautomers of cinnolin-4(1H)-ones, are key structural motifs in compounds exhibiting a range of pharmacological activities. Bromine substitution is a common strategy in drug design to enhance binding affinity, improve metabolic stability, or provide a handle for further synthetic transformations. The position of the bromine atom on the cinnoline ring can have a profound impact on a compound's biological profile. This guide will focus on two principal strategies for accessing brominated cinnolinols: the cyclization of pre-brominated precursors and the direct bromination of a pre-formed cinnolinol core.

Route 1: Cyclization of a Brominated Precursor via the Borsche-Herbert Synthesis

This classical approach builds the cinnoline ring from an appropriately substituted and pre-brominated aromatic precursor. The Borsche-Herbert reaction, a variation of the Borsche-Drechsel cyclization, is a reliable method for constructing the 4-hydroxycinnoline system from 2-aminoacetophenones. This route offers excellent control over the initial position of the bromine atom.

Mechanistic Rationale (Expertise & Experience)

The Borsche-Herbert synthesis is a powerful method that proceeds through the diazotization of a 2-aminoaryl ketone, followed by an intramolecular cyclization. The key to this reaction's success lies in the careful control of the diazotization conditions to form the reactive diazonium salt, which then undergoes a spontaneous cyclization to yield the stable cinnolinol ring system. The choice of a brominated 2-aminoacetophenone as the starting material ensures that the bromine atom is incorporated into the desired position from the outset, avoiding issues of regioselectivity that can arise from direct bromination of the final heterocycle.

Experimental Protocol: Synthesis of 6-Bromo-4-hydroxycinnoline[1]

This protocol details a four-step synthesis starting from 2'-aminoacetophenone.

Step 1: Bromination of 2'-Aminoacetophenone

  • Dissolve 2'-aminoacetophenone in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise at room temperature with stirring.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2'-amino-5'-bromoacetophenone.

Step 2: Diazotization and Cyclization (Borsche-Herbert Reaction) [1]

  • Suspend 2'-amino-5'-bromoacetophenone in dilute hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for a period to ensure complete diazotization.

  • Allow the reaction to warm to room temperature and then heat gently to effect cyclization.

  • Cool the mixture and filter the resulting precipitate.

  • Wash the solid with water and dry to afford 6-bromo-4-hydroxycinnoline.

Visualizing the Borsche-Herbert Route

Borsche-Herbert Synthesis of 6-Bromo-4-hydroxycinnoline cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Cyclization 2-Aminoacetophenone 2-Aminoacetophenone 2-Amino-5-bromoacetophenone 2-Amino-5-bromoacetophenone 2-Aminoacetophenone->2-Amino-5-bromoacetophenone Br2, AcOH Diazonium Salt Diazonium Salt 2-Amino-5-bromoacetophenone->Diazonium Salt NaNO2, HCl, 0-5°C 6-Bromo-4-hydroxycinnoline 6-Bromo-4-hydroxycinnoline Diazonium Salt->6-Bromo-4-hydroxycinnoline Heat

Caption: Borsche-Herbert synthesis of 6-bromo-4-hydroxycinnoline.

Route 2: Direct Regioselective Bromination of Cinnolin-4-ol

An alternative strategy involves the direct bromination of the pre-formed cinnolin-4-ol scaffold. This approach is more atom-economical if the parent cinnolinol is readily available. However, the challenge lies in controlling the regioselectivity of the bromination, as the cinnoline ring possesses multiple sites susceptible to electrophilic attack.

Mechanistic Rationale (Expertise & Experience)

The direct bromination of cinnolin-4-ol is an electrophilic aromatic substitution reaction. The hydroxyl group at the 4-position is an activating group, directing incoming electrophiles to the ortho and para positions. The reactivity of the different positions on the benzene ring of the cinnoline system is influenced by the electronic effects of both the fused pyridazinone ring and the hydroxyl group. Careful selection of the brominating agent and reaction conditions is crucial to achieve high regioselectivity. Milder brominating agents, such as N-bromosuccinimide (NBS), are often preferred over molecular bromine to minimize over-bromination and side reactions.[2][3] The use of a catalyst, such as ammonium acetate, can facilitate the reaction at room temperature.[4]

Experimental Protocol: Direct Bromination of Cinnolin-4-ol

Step 1: Synthesis of Cinnolin-4-ol (if not commercially available)

Cinnolin-4-ol can be synthesized via the cyclization of 2-aminoacetophenone as described in the Borsche-Herbert route (without the initial bromination step).

Step 2: Regioselective Bromination

  • Suspend cinnolin-4-ol in a suitable solvent like acetonitrile.

  • Add a catalytic amount of ammonium acetate.

  • To this mixture, add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired brominated cinnolinol isomer(s).

Visualizing the Direct Bromination Route

Direct Bromination of Cinnolin-4-ol cluster_0 Synthesis of Cinnolinol Core cluster_1 Direct Bromination 2-Aminoacetophenone 2-Aminoacetophenone Cinnolin-4-ol Cinnolin-4-ol 2-Aminoacetophenone->Cinnolin-4-ol NaNO2, HCl; Heat Brominated Cinnolinols Brominated Cinnolinols Cinnolin-4-ol->Brominated Cinnolinols NBS, NH4OAc, MeCN

Caption: Synthesis of brominated cinnolinols via direct bromination.

Comparative Analysis

FeatureRoute 1: Borsche-Herbert SynthesisRoute 2: Direct Bromination
Regioselectivity Excellent: Position of bromine is predetermined by the starting material.Variable: Can lead to a mixture of isomers depending on conditions.
Starting Materials Requires synthesis of a specific brominated precursor (e.g., 2'-amino-5'-bromoacetophenone).Starts with the parent cinnolin-4-ol, which may be more readily available.
Number of Steps Typically a multi-step process if starting from a simple aniline.Can be a single step if the parent cinnolin-4-ol is available.
Yield Generally good to high yields for each step.Yield of the desired isomer can be moderate and requires chromatographic separation.
Scalability Generally scalable with good control over the process.Scalability may be challenging due to the need for purification of isomers.
Versatility Excellent for accessing specific, single isomers of brominated cinnolinols.May be suitable for generating a library of isomers for screening purposes.

Conclusion and Recommendations

The choice of synthetic route to brominated cinnolinols depends heavily on the specific research objectives.

  • For the synthesis of a specific, single isomer of a brominated cinnolinol with unambiguous regiochemistry, the Borsche-Herbert synthesis (Route 1) is the superior choice. Its stepwise nature provides excellent control over the final product structure, which is paramount for structure-activity relationship (SAR) studies in drug discovery.

  • For exploratory synthesis where a mixture of isomers may be acceptable for initial screening, or if the parent cinnolin-4-ol is readily and inexpensively available, direct bromination (Route 2) can be a more rapid approach. However, researchers must be prepared to invest in careful purification and characterization to isolate and identify the different isomers.

Ultimately, a thorough understanding of the mechanistic principles behind each route, coupled with careful experimental execution, will enable the successful synthesis of these important brominated heterocyclic compounds for the advancement of pharmaceutical research.

References

  • PrepChem. Synthesis of 6-bromo-4-hydroxyquinoline. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Wang W, et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press; 2017. Available from: [Link]

  • ResearchGate. 2'-Amino-5'-bromoacetophenone. Available from: [Link]

  • RSC Publishing. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

  • RSC Publishing. A general electrochemical strategy for the Sandmeyer reaction. Available from: [Link]

  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]

  • ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

  • RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • PMC. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Available from: [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. Available from: [Link]

  • NSF Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available from: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

  • ResearchGate. A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Available from: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • Semantic Scholar. Borsche–Drechsel cyclization. Available from: [Link]

  • Google Patents. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride.
  • Organic Syntheses. Benzoic acid, 2-(1-acetyl-2-oxopropyl)-. Available from: [Link]

  • Chemical Papers. Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Available from: [Link]

  • ResearchGate. Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. Available from: [Link]

  • Wikipedia. Borsche–Drechsel cyclization. Available from: [Link]

  • ACS Publications. Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. Available from: [Link]

  • ResearchGate. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Available from: [Link]

  • ResearchGate. Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Available from: [Link]

  • ResearchGate. 2′-Amino-5′-bromoacetophenone. Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by ensuring safety and operational excellence extend from the bench to the final disposal of materials. This guide provides a comprehensive, technically grounded framework for the proper disposal of 6-Bromocinnolin-4-ol, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure regulatory compliance, protect environmental integrity, and, most importantly, safeguard the health and safety of laboratory personnel.

Core Principles: Hazard Identification and Waste Classification

Understanding the intrinsic properties of this compound is the foundation of its safe management. While specific toxicity data for this compound is not extensively published, its classification as a brominated heterocyclic organic compound dictates a cautious and systematic approach to its disposal.

1.1. Hazard Profile

Based on data from structurally similar compounds, such as 6-Bromo-4-chloroquinoline, this compound should be handled as a hazardous substance.[1][2][3] Key anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Irritation: Causes skin, eye, and respiratory system irritation.[1][2][4]

1.2. Physicochemical Data Summary

The physical state of the compound informs its handling and containment procedures.

PropertyValueSource
Physical State Solid[1]
Appearance Light yellow[1]
Melting Point 110 - 112 °C / 230 - 233.6 °F[1]
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1][2]

1.3. Critical Waste Classification: Halogenated Organic Waste

The presence of a bromine atom covalently bonded to the carbon structure firmly places this compound into the Halogenated Organic Waste stream.[6][7][8] This is the single most important classification for its disposal.

  • Causality: Halogenated wastes cannot be recycled as fuel additives like non-halogenated solvents.[6] They require high-temperature incineration with specialized flue gas scrubbing systems to prevent the formation of highly toxic and persistent environmental pollutants, such as dioxins and brominated furans.[9] Mixing halogenated and non-halogenated waste streams, even in small amounts, results in the entire volume being classified as the more hazardous and expensive halogenated category.[6][10]

Pre-Disposal Protocol: Segregation and Containment

Proper segregation is not merely a recommendation; it is a critical control measure that ensures safety and cost-effective, compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Select the Correct Waste Container: Obtain a dedicated, properly labeled hazardous waste container designated for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste," as appropriate. These containers must be in good condition, compatible with the chemical, and feature a secure, threaded screw-top cap.[6][11]

  • Accurate Labeling: Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." [11] Avoid using abbreviations or chemical formulas. Maintain a list of all components if it is a mixed waste stream.[11]

  • Transferring Waste:

    • Solids: Carefully transfer solid this compound, residues, or contaminated weighing papers into the solid waste container. Avoid creating dust.[5][9]

    • Liquids: If disposing of solutions containing this compound (e.g., from chromatography), use a funnel to pour the liquid into the designated halogenated liquid waste container.

  • Seal the Container: Keep the waste container securely closed at all times, except when actively adding waste.[11][12] This prevents the release of vapors and protects against spills.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from ignition sources and incompatible materials.

Chemical Incompatibility and Safe Storage

To prevent dangerous reactions within the waste container, it is imperative to avoid mixing this compound with incompatible chemicals.

Incompatible Material ClassRationale for Incompatibility
Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides, Chromic Acid)Can react violently with organic materials, creating a risk of fire or explosion.
Strong Bases (e.g., Sodium Hydroxide, Potassium t-butoxide)May promote decomposition or other unpredictable reactions with the heterocyclic ring structure.
Strong Acids While generally stable, mixing with strong acids could lead to exothermic reactions or degradation, especially if other reactive species are present.[11][13][14]
Non-Halogenated Waste As detailed above, this leads to cross-contamination and improper disposal.[6]

Disposal Pathway Decision Framework

The physical form of the waste dictates the specific containment strategy. This workflow ensures that each type of waste generated is handled appropriately from the point of generation to its final collection.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generation (this compound) decision Identify Waste Form start->decision solid Pure Solid or Concentrated Residue decision->solid Solid liquid Dilute Solutions (e.g., from columns, reactions) decision->liquid Liquid materials Contaminated Materials (PPE, Glassware, Sharps) decision->materials Material solid_container Collect in Labeled 'Solid Halogenated Waste' Container solid->solid_container liquid_container Collect in Labeled 'Liquid Halogenated Waste' Container liquid->liquid_container materials_container Segregate into Labeled 'Solid Waste', 'Glass Waste', or 'Sharps' Containers materials->materials_container storage Store Sealed Container in Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage materials_container->storage pickup Arrange Pickup with Institutional Environmental Health & Safety (EHS) for Final Disposal storage->pickup

Caption: Disposal decision workflow for this compound waste streams.

Final Disposal: The Essential Last Step

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5][6] The only acceptable and legal method of disposal is through a licensed hazardous waste management facility.

The final step of all laboratory-level procedures is to contact your institution's Environmental Health & Safety (EHS) or equivalent department. They will arrange for the collection of the properly sealed and labeled waste containers. These licensed contractors will then transport the waste for disposal at an approved facility, which will almost certainly involve high-temperature incineration.[1][2][4][15]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves dust, evacuate the lab.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5] For larger spills where dust is a concern, respiratory protection may be necessary.[5]

  • Containment and Cleanup:

    • For solid spills, gently sweep up the material to avoid creating dust and place it into a designated hazardous waste container.[1][5]

    • Do not use water to clean up the spill unless you are prepared to collect the resulting solution as liquid hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cleaning materials. All materials used for cleanup must also be disposed of as solid halogenated hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.

By adhering to this comprehensive disposal framework, you contribute to a culture of safety, ensure environmental stewardship, and maintain the highest standards of scientific integrity in your laboratory.

References

  • Braun Research Group, Northwestern University. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Rochester. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]

  • PubChem. 6-Bromo-4-chloro-quinoline-3-carbonitrile. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]

Sources

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